molecular formula C8H4FNO2 B1296980 7-Fluoroisatin CAS No. 317-20-4

7-Fluoroisatin

Numéro de catalogue: B1296980
Numéro CAS: 317-20-4
Poids moléculaire: 165.12 g/mol
Clé InChI: HGBGVEOXPHGSOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Fluoroisatin is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

7-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGVEOXPHGSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342986
Record name 7-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317-20-4
Record name 7-Fluoroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoroisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Fluoroisatin (CAS: 317-20-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Fluoroisatin, a fluorinated derivative of isatin (B1672199), recognized for its versatile applications in medicinal chemistry and organic synthesis.[1] The strategic placement of a fluorine atom at the 7-position of the indole-2,3-dione core significantly influences its electronic properties, enhancing its reactivity and biological activity compared to its non-fluorinated counterparts.[2] This document details its physicochemical properties, synthesis protocols, biological activities, and key applications, serving as a critical resource for professionals in drug discovery and development.

Core Properties and Identification

This compound, systematically named 7-fluoro-1H-indole-2,3-dione, is a solid compound typically appearing as a yellow to reddish-orange or brown crystalline powder.[1][3][4] Its core structure consists of a bicyclic system where an indole (B1671886) ring is fused with two carbonyl groups at the 2nd and 3rd positions.[2] The presence of the highly electronegative fluorine atom enhances the electrophilicity at the C-3 position, making it a valuable substrate for various chemical reactions.[2]

Table 1: Physicochemical and Identification Data for this compound

Property Value Reference(s)
CAS Number 317-20-4 [5]
Molecular Formula C₈H₄FNO₂ [5]
Molecular Weight 165.12 g/mol [2]
IUPAC Name 7-fluoro-1H-indole-2,3-dione [2][5]
Synonyms 7-Fluoroindole-2,3-dione, 7-Fluoro-2,3-indolinedione [1][3]
Appearance Yellow to light yellow/reddish-orange/brown crystalline powder [1][3][5]
Melting Point 190.0 - 199.0 °C [5][6]
Solubility Soluble in Dimethylformamide (DMF) and DMSO; Sparingly soluble in water (0.022 g/L).[3][7][8][9]
pKa (Predicted) 8.44 ± 0.20 [9]
SMILES FC1=CC=CC2=C1NC(=O)C2=O [5][6]

| InChI Key | HGBGVEOXPHGSOS-UHFFFAOYSA-N |[5][6] |

Synthesis of this compound

This compound can be synthesized through multiple routes, with a common and high-yield method involving the cyclization of N-(2-fluorophenyl)-2-isonitroacetanilide using a strong acid.[2][10]

Experimental Protocol: Synthesis via Cyclization

This protocol describes the synthesis of this compound from N-(2-fluorophenyl)-2-isonitroacetanilide.[10]

Materials:

  • N-(2-fluorophenyl)-2-isonitroacetanilide (0.11 mol, 20 g)[2]

  • Concentrated Sulfuric Acid (100 mL)[10]

  • Crushed Ice (500 mL)[2]

  • Ethyl Acetate[2]

  • Petroleum Ether[2]

  • 250 mL four-necked flask and standard laboratory glassware[2]

Procedure:

  • Addition of Reactant: In a 250 mL four-necked flask, portionwise add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitroacetanilide to 100 mL of concentrated sulfuric acid. It is crucial to maintain the temperature of the mixture below 65°C during this addition.[2][10]

  • Reaction: Once the addition is complete, raise the temperature to 80°C and stir the reaction mixture for approximately 40 minutes to 2 hours.[2][9][10]

  • Quenching: After the reaction is complete, carefully pour the reaction mixture into 500 mL of crushed ice while stirring vigorously. Continue stirring for one hour to ensure complete precipitation of the product.[2][10]

  • Isolation: Filter the resulting solid precipitate and dry it thoroughly.[2][10]

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and petroleum ether to yield the purified this compound as a yellow solid. This method has reported yields as high as 98.6%.[2][10]

G Workflow for the Synthesis of this compound A 1. Add N-(2-fluorophenyl)-2- isonitroacetanilide to H₂SO₄ (Temp < 65°C) B 2. Heat and Stir (80°C for 40-120 min) A->B Reaction Initiation C 3. Quench Reaction in Crushed Ice B->C Reaction Completion D 4. Filter and Dry the Solid Precipitate C->D Product Precipitation E 5. Recrystallize from Ethyl Acetate/Petroleum Ether D->E Crude Product F Purified this compound E->F Purification

A high-level workflow for the synthesis of this compound.

Biological Activities and Mechanism of Action

This compound has demonstrated a wide spectrum of biological activities, making it a compound of significant interest in drug development.[1] Its fluorinated structure contributes to its efficacy as an anticancer, antimicrobial, and anti-inflammatory agent.[1][2]

Anticancer Activity

The compound exhibits notable cytotoxic effects against various cancer cell lines.[2] Its primary mechanism involves the induction of apoptosis and cell cycle arrest.[2] Specifically, this compound has been shown to modulate the expression of key apoptosis-regulating proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio ultimately triggers the caspase cascade, leading to programmed cell death.[2]

G Apoptotic Pathway Modulated by this compound cluster_cell Cancer Cell TF This compound Bcl2 Bcl-2 (Anti-apoptotic) TF->Bcl2 Inhibits Bax Bax (Pro-apoptotic) TF->Bax Enhances Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

This compound induces apoptosis by inhibiting Bcl-2 and enhancing Bax expression.
Enzyme Inhibition and Anti-inflammatory Effects

This compound is also a known inhibitor of certain enzymes. It has been shown to inhibit acetylcholinesterase (AChE) with greater potency than its chloro-substituted analog.[2] Furthermore, isatin derivatives, including this compound, can inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in activated macrophage cells, suggesting anti-inflammatory potential.[2][11]

Antimicrobial Properties

The compound has shown significant bactericidal activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] This broad-spectrum activity makes it a potential lead compound for the development of new antibiotics.[2][12]

Table 2: Summary of Biological Activity Data for this compound

Activity Type Target Metric Value Reference(s)
Anticancer MCF-7 (Breast Cancer Cell Line) IC₅₀ ~1.84 µM [2]
Anticancer HCT-116 (Colon Cancer Cell Line) IC₅₀ ~3.31 µM [2]
Enzyme Inhibition Acetylcholinesterase (AChE) IC₅₀ 2.3 µM [2]
Antimicrobial Staphylococcus aureus MIC (µg/mL) 16 [2]

| Antimicrobial | Escherichia coli | MIC (µg/mL) | 32 |[2] |

Applications in Research and Development

The unique chemical properties and diverse biological activities of this compound make it a valuable tool in several areas of scientific research and industrial application.

  • Pharmaceutical Intermediates: It serves as a crucial building block in the synthesis of more complex pharmaceutical agents, particularly for developing novel drugs targeting cancer and neurological disorders.[1][3][13] Its derivatives are also being explored for cardiovascular applications, such as vasodilators for treating hypertension.[2]

  • Fluorescent Probes: The inherent fluorescent properties of the isatin scaffold make this compound an excellent candidate for designing probes used in biological imaging and detection.[1][12] These probes can help researchers visualize and study cellular processes in real time.[1]

  • Organic Synthesis: In synthetic chemistry, it is used as a versatile reagent for creating complex organic molecules through reactions like nucleophilic substitutions and cycloadditions.[1]

G Key Application Areas of this compound cluster_pharma Drug Discovery A This compound (CAS 317-20-4) B Pharmaceutical Development A->B C Biological Imaging A->C D Organic Synthesis A->D B1 Anticancer Agents B->B1 B2 Antimicrobial Drugs B->B2 B3 Cardiovascular Drugs B->B3 Fluorescent Probes Fluorescent Probes C->Fluorescent Probes Complex Molecule Synthesis Complex Molecule Synthesis D->Complex Molecule Synthesis

Logical relationships of this compound's primary applications.

References

7-Fluoroisatin: A Comprehensive Physicochemical Profile for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physicochemical characteristics of 7-Fluoroisatin, a key intermediate in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document compiles essential data, detailed experimental methodologies, and visual representations of its synthetic workflow to support ongoing and future research endeavors.

Core Physicochemical Properties

This compound (CAS No. 317-20-4) is a fluorinated derivative of isatin (B1672199), a privileged heterocyclic scaffold in drug discovery. The introduction of a fluorine atom at the 7-position significantly influences its electronic properties and, consequently, its biological activity. A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₄FNO₂[1][2][3]
Molecular Weight 165.12 g/mol [1][2][3]
Melting Point 192-196 °C[4]
Appearance Light yellow to brown powder/crystal[1][3]
Solubility Sparingly soluble in water (0.022 g/L); Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO)[1][3]
pKa (Predicted) 8.44 ± 0.20[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is approximately 15-20 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6][7]

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides valuable information for reaction setup and formulation development.

Procedure:

  • To a small test tube containing 1 mL of the solvent (e.g., water, DMF, DMSO, ethanol), add a small, pre-weighed amount (e.g., 1-5 mg) of this compound.

  • The mixture is vortexed or shaken vigorously for 1-2 minutes.

  • A visual inspection is performed to determine if the solid has dissolved completely, partially, or not at all.[8][9]

Spectroscopic Analysis

Standard spectroscopic techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: For ¹H and ¹³C NMR, a sample of 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆), and the solution is transferred to a 5 mm NMR tube.[2][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: A small amount of this compound powder is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. Pressure is applied to ensure good contact, and the spectrum is recorded.[12][13]

UV-Visible Spectroscopy:

  • Sample Preparation: A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or methanol). The stock solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU). The spectrum is recorded against a solvent blank.[14][15]

Experimental pKa Determination

Due to its poor water solubility, the experimental determination of the pKa of this compound requires specialized methods. A common approach involves spectrophotometric determination in co-solvent mixtures.

Procedure (Co-solvent Method):

  • A series of buffer solutions with varying pH values are prepared in a co-solvent mixture (e.g., methanol-water) to ensure the solubility of this compound.

  • A constant concentration of this compound is added to each buffer solution.

  • The UV-Vis spectrum of each solution is recorded.

  • The change in absorbance at a specific wavelength as a function of pH is used to calculate the pKa value using the Henderson-Hasselbalch equation.[16][17][18]

Synthesis Workflow

The synthesis of this compound typically involves the cyclization of an N-substituted aniline (B41778) derivative. A common synthetic route is the Sandmeyer isatin synthesis.

G A 2-Fluoroaniline C Isonitrosoacetanilide Intermediate A->C Reaction B Chloral Hydrate & Hydroxylamine Hydrochloride B->C E This compound C->E Cyclization D Concentrated Sulfuric Acid D->E

A simplified workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[19][20] While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, preliminary studies and research on related isatin derivatives suggest involvement in key cellular processes such as the modulation of oxidative stress and inflammatory response pathways.[1] Isatin derivatives have been shown to inhibit various kinases and influence apoptotic pathways, making them promising candidates for drug development.[21][22]

G cluster_0 Cellular Stress cluster_1 Signaling Pathways cluster_2 Cellular Responses A This compound B Kinase Cascades (e.g., MAPKs) A->B Inhibition C Apoptotic Pathways (e.g., Caspase activation) A->C Modulation D Inflammatory Pathways (e.g., NF-κB) A->D Modulation E Cell Cycle Arrest B->E F Apoptosis C->F G Modulation of Inflammation D->G

Potential signaling pathways modulated by isatin derivatives.

This technical guide serves as a foundational resource for researchers working with this compound. The provided data and protocols are intended to facilitate experimental design and accelerate the discovery of novel therapeutic agents.

References

7-Fluoroisatin molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Fluoroisatin, a fluorinated derivative of isatin (B1672199), highlighting its molecular structure, chemical properties, synthesis, and significant biological activities. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and IUPAC Name

This compound is an aromatic heterocyclic compound featuring an indole (B1671886) core bicyclic system, with ketone groups at positions 2 and 3. A fluorine atom is substituted at the 7th position of the benzene (B151609) ring.[1] This substitution significantly influences the molecule's electronic properties and biological activity.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-fluoro-1H-indole-2,3-dione .[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄FNO₂[2]
Molecular Weight 165.12 g/mol [2]
Appearance Light yellow to brown crystalline powder
Melting Point 192-196 °C[2]
Density 1.477±0.06 g/cm³ (Predicted)
Solubility Soluble in Dimethylformamide (DMF)

Table 2: Spectroscopic and Identification Data of this compound

Data TypeValue/IdentifierReference
CAS Number 317-20-4[2]
SMILES String Fc1cccc2C(=O)C(=O)Nc12[2]
InChI Key HGBGVEOXPHGSOS-UHFFFAOYSA-N[2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and effective method is the Sandmeyer isatin synthesis, which involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in the presence of a strong acid.

Protocol: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Fluoroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate (B86663)

  • Concentrated sulfuric acid

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve chloral hydrate and anhydrous sodium sulfate in water with heating.

  • To this solution, add hydroxylamine hydrochloride and 2-fluoroaniline.

  • Heat the reaction mixture while stirring.

  • After the reaction is complete, filter the mixture at an elevated temperature and wash the solid product with water. This yields the intermediate, N-(2-fluorophenyl)-2-isonitrosoacetanilide.

  • In a separate flask, carefully add the dried intermediate portion-wise to concentrated sulfuric acid, maintaining the temperature below 65 °C.

  • After the addition is complete, raise the temperature to 80 °C and stir for approximately 40 minutes.

  • Quench the reaction by pouring the mixture into a beaker of crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration and dry it to obtain this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and petroleum ether.

Biological Activity and Signaling Pathways

This compound has garnered significant attention for its diverse biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][3] The fluorine substitution is known to enhance its therapeutic potential compared to the parent isatin molecule.

Anticancer Activity: Induction of Apoptosis

A primary mechanism of the anticancer effect of this compound is the induction of apoptosis (programmed cell death) in cancer cells.[1][4] This process involves the modulation of key regulatory proteins in the apoptotic cascade. Specifically, this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioner enzymes of apoptosis.[1]

apoptosis_pathway cluster_cell Cancer Cell cluster_regulation Apoptotic Regulation cluster_execution Apoptotic Execution 7_Fluoroisatin 7_Fluoroisatin Bcl2 Bcl-2 (Anti-apoptotic) 7_Fluoroisatin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) 7_Fluoroisatin->Bax Upregulates Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Neuroprotective Activity: Acetylcholinesterase Inhibition

This compound also exhibits neuroprotective properties, partly through its ability to inhibit acetylcholinesterase (AChE). AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions like Alzheimer's disease. The inhibition mechanism involves the binding of this compound to the active site of the AChE enzyme, preventing the hydrolysis of acetylcholine.

AChE_inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Breakdown Choline + Acetate AChE->Breakdown Hydrolyzes 7_Fluoroisatin 7_Fluoroisatin 7_Fluoroisatin->AChE Inhibits Signal Signal Transduction Receptor->Signal

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure and significant biological activities. Its potential as an anticancer and neuroprotective agent, underpinned by its ability to induce apoptosis and inhibit acetylcholinesterase, makes it a compelling molecule for further investigation and drug development. The synthetic protocols outlined provide a basis for its preparation, enabling further research into its therapeutic applications. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

The Rising Profile of 7-Fluoroisatin Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological activities. Among these, 7-fluoroisatin derivatives have emerged as a particularly promising class of compounds, with the fluorine substitution at the 7-position often enhancing their therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this area.

Anticancer Activity of this compound Derivatives

This compound and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The introduction of a fluorine atom at the 7-position of the isatin ring has been shown to enhance the antiproliferative activity of these compounds.[1]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives are summarized in the table below, with IC50 values indicating the concentration of the compound required to inhibit the growth of cancer cells by 50%.

DerivativeCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)1.84[1]
This compoundHCT-116 (Colon)3.31[1]
This compound derivative (unspecified)HT-29 (Colon)Lower than non-fluorinated counterparts[1]
Fluorinated isatin-hydrazone derivative 8A549 (Lung)42.43[2]
Fluorinated isatin-hydrazone derivative 8HepG2 (Liver)48.43[2]
Fluorinated isatin-hydrazone derivative 14A549 (Lung)115.00
Fluorinated isatin-hydrazone derivative 5HepG2 (Liver)107.90[2]
Fluorinated isatin-hydrazone derivative 7HepG2 (Liver)152.90[2]

Antimicrobial Activity of this compound Derivatives

In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. They have been found to be effective against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound is presented below, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16[1]
Escherichia coli32[1]

Mechanism of Action: Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Key mechanisms include the induction of apoptosis in cancer cells and the modulation of inflammatory responses.

Apoptosis Induction Pathway

This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] This is a critical mechanism for their anticancer activity. The process of apoptosis is complex and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3 and caspase-7.

Apoptosis_Pathway ext_stimuli Extrinsic Stimuli (e.g., TNF, FasL) death_receptor Death Receptor ext_stimuli->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bid Bid caspase8->bid pro_caspase37 Pro-caspase-3/7 caspase8->pro_caspase37 tbid tBid bid->tbid mitochondrion Mitochondrion tbid->mitochondrion int_stimuli Intrinsic Stimuli (e.g., DNA damage) bcl2_family Bcl-2 Family (Bax, Bak) int_stimuli->bcl2_family bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase37 caspase37 Caspase-3/7 (Executioner) pro_caspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis fluoroisatin This compound Derivatives fluoroisatin->bcl2_family fluoroisatin->pro_caspase37

Fig 1. Simplified Apoptosis Induction Pathway
Inflammatory Response Pathway

Preliminary studies suggest that this compound is involved in modulating oxidative stress and inflammatory response pathways.[1] One of the key pathways in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inflammatory_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor adapter Adapter Proteins receptor->adapter ikk IKK Complex adapter->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus ikb_nfkb->nfkb IκB degradation nfkb_n NF-κB genes Pro-inflammatory Gene Expression nfkb_n->genes fluoroisatin This compound Derivatives fluoroisatin->ikk Inhibition

Fig 2. Simplified NF-κB Inflammatory Pathway

Experimental Protocols

To facilitate the replication and extension of research on this compound derivatives, this section provides detailed methodologies for key experiments cited in the literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-(2-fluorophenyl)-2-isonitrosoacetanilide in the presence of a strong acid.

Materials:

  • N-(2-fluorophenyl)-2-isonitrosoacetanilide

  • Concentrated sulfuric acid

  • Crushed ice

  • Ethyl acetate (B1210297)

  • Petroleum ether

  • Four-necked flask (250 mL)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 250 mL four-necked flask, add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitrosoacetanilide portion-wise to 100 mL of concentrated sulfuric acid.

  • Maintain the temperature below 65 °C during the addition.

  • After the addition is complete, raise the temperature to 80 °C and stir the mixture for approximately 40 minutes.

  • Quench the reaction by pouring it into 500 mL of crushed ice while stirring vigorously for one hour.

  • Filter the resulting solid and dry it.

  • Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain the purified this compound as a yellow solid.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivatives in MHB in the wells of a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their significant anticancer and antimicrobial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel this compound-based drugs. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their pharmacological properties for clinical applications.

References

7-Fluoroisatin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoroisatin, a halogenated derivative of the endogenous indole (B1671886), is a molecule of significant interest in medicinal chemistry and drug discovery. Its unique physicochemical properties, conferred by the fluorine substitution, have led to a broad spectrum of biological activities, including notable anticancer, antimicrobial, and antiviral effects. This technical guide provides an in-depth exploration of the discovery, history, and key scientific data related to this compound. It encompasses detailed synthetic protocols, comprehensive spectroscopic and biological data, and a proposed mechanism of action, offering a valuable resource for researchers in the field.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) is a naturally occurring compound first isolated as an oxidation product of indigo (B80030) dye.[1] The isatin scaffold has since been identified as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1] The introduction of a fluorine atom at the 7-position of the isatin core significantly alters its electronic distribution, enhancing its biological activity compared to other isatin derivatives.[1] this compound, systematically named 7-fluoro-1H-indole-2,3-dione, has emerged as a promising lead compound in the development of novel therapeutics, particularly in oncology.[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 7-fluoro-1H-indole-2,3-dione[1]
CAS Number 317-20-4[2]
Molecular Formula C₈H₄FNO₂[2]
Molecular Weight 165.12 g/mol [2]
Appearance Reddish orange crystalline powder[2]
Melting Point 192-196 °C[3]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO); sparingly soluble in water.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is a variation of the Sandmeyer isatin synthesis.[4] This multi-step process begins with the reaction of 2-fluoroaniline (B146934) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield this compound.

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, dissolve 2-fluoroaniline in a mixture of water and hydrochloric acid.

  • Add a solution of chloral hydrate and sodium sulfate (B86663) in water to the reaction mixture.

  • Slowly add a solution of hydroxylamine hydrochloride in water.

  • Heat the mixture and stir for a specified period to allow for the formation of the isonitrosoacetanilide intermediate.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 2: Cyclization to this compound

  • In a separate reaction vessel, carefully add concentrated sulfuric acid.

  • Portion-wise, add the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate to the sulfuric acid, maintaining the temperature below 65 °C.

  • Once the addition is complete, heat the mixture to 80 °C and stir for approximately 40 minutes.[4]

  • After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Allow the mixture to stir for 1 hour to ensure complete precipitation.

  • Collect the resulting brick-red solid by filtration and dry thoroughly.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound. A yield of approximately 98.6% has been reported for this step.[4]

Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization and Purification 2-Fluoroaniline 2-Fluoroaniline Reaction1 Reaction with HCl, Na2SO4, H2O 2-Fluoroaniline->Reaction1 Chloral Hydrate Chloral Hydrate Chloral Hydrate->Reaction1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction1 Intermediate N-(2-fluorophenyl)-2- (hydroxyimino)acetamide Reaction1->Intermediate Intermediate_input Intermediate Cyclization Cyclization (80°C) Intermediate_input->Cyclization H2SO4 Conc. H2SO4 H2SO4->Cyclization Quenching Quenching (Ice Water) Cyclization->Quenching Filtration Filtration & Drying Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Synthetic workflow for this compound via the Sandmeyer reaction.
Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

Technique Key Data
¹H NMR The proton NMR spectrum typically shows signals corresponding to the aromatic protons and the N-H proton of the isatin core. The exact chemical shifts and coupling constants are dependent on the solvent used.
¹³C NMR The carbon NMR spectrum displays distinct signals for the carbonyl carbons and the aromatic carbons of the fluorinated indole ring.
IR Spectroscopy The infrared spectrum exhibits characteristic absorption bands for the N-H stretching, aromatic C-H stretching, and the two carbonyl (C=O) stretching vibrations.
Mass Spectrometry Mass spectrometric analysis confirms the molecular weight of this compound. For example, a molecular ion peak at m/z 166 (M+H)⁺ has been reported.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated a wide range of biological activities, with its anticancer properties being the most extensively studied. It also exhibits promising antimicrobial and antiviral activities.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line Cancer Type IC₅₀ (µM) Reference
MCF-7Breast Cancer1.84[1]
HCT-116Colon Cancer3.31[1]

The anticancer mechanism of this compound is believed to be multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.

Proposed Signaling Pathway for this compound-Induced Apoptosis and Cell Cycle Arrest:

Based on the known biological activities of isatin derivatives, a plausible signaling pathway for this compound's anticancer effects involves the activation of the intrinsic apoptotic pathway and the induction of G2/M cell cycle arrest.

G This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) This compound->Bcl2 Modulation G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Induction Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Permeability Bcl2->Mitochondria Regulation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Caspase37->Apoptosis

References

A Technical Guide to the Solubility of 7-Fluoroisatin in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 7-Fluoroisatin, a key intermediate in the synthesis of various therapeutic agents. Understanding the solubility of this compound in common laboratory solvents is critical for its effective use in research and development, particularly in areas such as reaction chemistry, formulation development, and high-throughput screening.

Core Properties of this compound

This compound, also known as 7-fluoroindole-2,3-dione, is a solid, yellow to light brown crystalline powder.[1] Its fundamental properties are summarized below:

PropertyValue
CAS Number 317-20-4
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol [2]
Melting Point 192-196 °C[2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available safety data sheets and chemical supplier information, the following qualitative and quantitative data has been compiled.

SolventChemical FormulaSolubility
WaterH₂OSparingly Soluble (0.022 g/L)[3][4]
Dimethylformamide (DMF)C₃H₇NOSoluble[3]
Dimethyl Sulfoxide (DMSO)C₂H₆OSSoluble[1]

It is important to note that "soluble" is a qualitative term. For practical laboratory applications, it is recommended to determine the solubility for the specific concentration required for your experiment.

Comparative Solubility Data: Isatin (B1672199)

To provide a useful reference for researchers, the following table summarizes the solubility of the parent compound, isatin (1H-indole-2,3-dione), in various organic solvents at different temperatures. This data can offer an approximation of the expected solubility behavior of this compound, though the fluorine substitution will influence the exact values. The data shows that isatin's solubility generally increases with temperature.[5][6]

SolventSolubility of Isatin (mole fraction x10³) at ~298.15 K (25 °C)
N,N-Dimethylformamide (DMF)~150
Tetrahydrofuran (THF)~70
Acetone~30
Acetonitrile~15
Ethyl Acetate~10
Dichloromethane~5
Toluene~1

Data extracted from "Solubility and Thermodynamic Functions of Isatin in Pure Solvents," J. Chem. Eng. Data 2014, 59, 11, 3407–3414.[5]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in a specific solvent, based on the widely used shake-flask method.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, methanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

    • Accurately add a known volume of the solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the filtered sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • For HPLC, determine the peak area corresponding to this compound. For UV-Vis, measure the absorbance at the wavelength of maximum absorption (λmax).

  • Calculation of Solubility:

    • Generate a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

    • Use the analytical signal of the sample solution and the calibration curve to determine the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units (e.g., mg/mL or g/L).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Preparation of Supersaturated Solution (Excess this compound + Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Collection & Filtration (Supernatant) C->D F Analytical Measurement (e.g., HPLC, UV-Vis) D->F E Preparation of Standard Solutions E->F G Data Analysis & Calculation (Calibration Curve) F->G H Solubility Determination (mg/mL or g/L) G->H

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

Spectroscopic and Synthetic Profile of 7-Fluoroisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 7-Fluoroisatin, a key intermediate in the synthesis of various pharmacologically active compounds. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Spectroscopic Data of this compound

The unique structural features of this compound, arising from the presence of a fluorine atom on the isatin (B1672199) core, give rise to a distinct spectroscopic signature. This data is crucial for its identification, purity assessment, and for understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The presence of the fluorine atom provides an additional NMR active nucleus (¹⁹F) which can be used for structural confirmation.

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of its carbonyl groups and the carbon-fluorine bond.

FT-IR Peak Table

Wavenumber (cm⁻¹)Assignment
1735C=O stretching vibration of the ketone and lactam groups[1].
A more detailed peak list is not available in the search results.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectrometry Data

m/zInterpretation
166Molecular ion peak (M+H)⁺[2].
Detailed fragmentation data is not available in the search results.

Experimental Protocols

A general understanding of the experimental procedures used to obtain the spectroscopic data and to synthesize this compound is essential for reproducibility and further research.

Synthesis of this compound

A common method for the synthesis of this compound involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in the presence of a strong acid[2].

Procedure:

  • N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is added to concentrated sulfuric acid.

  • The reaction mixture is stirred at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).

  • Upon completion, the reaction mixture is carefully poured into an ice-water mixture to precipitate the product.

  • The resulting solid is collected by filtration, washed, and dried to yield this compound[2].

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).

Experimental Workflow Visualization

The synthesis and characterization of this compound follow a logical experimental workflow, which is visualized in the diagram below.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-fluoroaniline) reaction Chemical Reaction (e.g., Sandmeyer isatin synthesis) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification product Isolated this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

References

7-Fluoroisatin: A Versatile Precursor in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisatin, a fluorinated derivative of the indole-2,3-dione (isatin) core, has emerged as a privileged scaffold in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom at the 7-position significantly modulates the electronic properties of the isatin (B1672199) ring system, enhancing its reactivity and conferring unique biological activities upon its derivatives.[1] This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key reactions, and its burgeoning role in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in synthetic methodology development and drug discovery.

1. Synthesis of this compound

The efficient synthesis of this compound is crucial for its utilization as a versatile precursor. A common and high-yielding method involves the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in the presence of a strong acid.

Experimental Protocol: Synthesis of this compound [2]

  • Reaction Setup: In a 250 mL four-necked flask, 20 g (0.11 mol) of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide is added portion-wise to 100 mL of concentrated sulfuric acid. The temperature during the addition should not exceed 65 °C.

  • Reaction Conditions: Once the addition is complete, the temperature is raised to 80 °C, and the reaction mixture is stirred for approximately 40 minutes.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully poured into 500 mL of crushed ice with vigorous stirring. The resulting mixture is stirred for an additional hour to ensure complete precipitation. The solid product is collected by filtration, dried, and then recrystallized from an ethyl acetate/petroleum ether mixture to yield this compound as a yellow solid.

Reactant Reagents Conditions Yield Reference
N-(2-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated H₂SO₄80 °C, 40 min98.6%[2]

2. Key Synthetic Transformations of this compound

The reactive dicarbonyl functionality and the N-H group of this compound allow for a diverse range of chemical modifications, making it a valuable building block for the synthesis of a wide array of heterocyclic compounds.

2.1. N-Alkylation

The N-alkylation of the isatin core is a common strategy to introduce structural diversity and modulate the biological activity of the resulting derivatives. Microwave-assisted synthesis has emerged as a rapid and efficient method for this transformation.

Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin [3][4]

  • Reaction Setup: In a microwave-transparent vessel, isatin (1.0 equiv.), the desired alkyl halide (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) are combined in a minimal amount of a high-boiling polar aprotic solvent like DMF or NMP.

  • Reaction Conditions: The reaction vessel is sealed and subjected to microwave irradiation at a specified power and time. The reaction progress is typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Table of N-Alkylation Reactions of Isatin [3][4]

Alkyl Halide Base Solvent MW Power/Time Yield (%)
Ethyl bromoacetateK₂CO₃DMF200 W / 3 min76
Benzyl chlorideK₂CO₃DMF200 W / 5 min96
Cinnamyl bromideK₂CO₃DMF200 W / 2 min92
2-BromoethylbromideK₂CO₃DMF200 W / 2 min50

Note: While this protocol is for unsubstituted isatin, it serves as a strong starting point for the N-alkylation of this compound, with minor modifications to the reaction conditions likely required.

Logical Flow for N-Alkylation

N_Alkylation Isatin This compound Microwave Microwave Irradiation Isatin->Microwave AlkylHalide Alkyl Halide (R-X) AlkylHalide->Microwave Base Base (e.g., K₂CO₃) Base->Microwave Solvent Solvent (e.g., DMF) Solvent->Microwave Product N-Alkylated this compound Microwave->Product Yields vary

Caption: General workflow for the microwave-assisted N-alkylation of this compound.

2.2. Schiff Base Formation

The condensation of the C3-carbonyl group of this compound with primary amines provides a straightforward route to Schiff bases, which are versatile intermediates and exhibit a range of biological activities.

Experimental Protocol: Synthesis of a bis-Schiff Base from 5-Fluoroisatin (B27256) in Water [5]

  • Reaction Setup: A mixture of 5-fluoroisatin (2.0 mmol) and a diamine (1.0 mmol) is suspended in 10 mL of water in a round-bottom flask.

  • Reaction Conditions: The suspension is stirred vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: The solid product that forms is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for further purification.

Example of Schiff Base Formation [5]

Isatin Derivative Amine Solvent Conditions Yield (%)
5-Fluoroisatin1,3-DiaminobenzeneWaterRoom Temperature72.7

Note: This environmentally friendly protocol using water as a solvent for 5-fluoroisatin is expected to be applicable to this compound.

Experimental Workflow for Schiff Base Formation

Schiff_Base_Formation Start Start Reactants Mix this compound and Primary Amine in Water Start->Reactants Stir Stir at Room Temperature Reactants->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter the Solid Product Monitor->Filter Reaction Complete Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry End Schiff Base Product Dry->End

Caption: A green and efficient workflow for the synthesis of Schiff bases from this compound.

2.3. Synthesis of Spirooxindoles

Spirooxindoles are a fascinating class of compounds with a spiro-fused ring system at the C3 position of the oxindole (B195798) core. They often exhibit significant biological activity. Three-component reactions involving isatins are a powerful tool for their synthesis.

Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindole] Derivatives [6]

  • Reaction Setup: A mixture of an arylamine (1.0 mmol), an isatin derivative (1.0 mmol), and a 1,3-dicarbonyl compound (e.g., cyclopentane-1,3-dione, 1.0 mmol) is prepared in acetic acid.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 8-10 hours.

  • Work-up and Purification: The resulting precipitate is collected by filtration, washed, and dried to afford the spirooxindole product.

Table of Spirooxindole Synthesis [6]

Isatin Derivative Arylamine 1,3-Dicarbonyl Solvent Time (h) Yield (%)
IsatinAnilineCyclopentane-1,3-dioneAcetic Acid885
5-Chloroisatin4-MethylanilineCyclopentane-1,3-dioneAcetic Acid982
1-Benzylisatin4-MethoxyanilineCyclopentane-1,3-dioneAcetic Acid888

Note: This protocol demonstrates the versatility of isatins in multicomponent reactions to generate complex spirocyclic structures. This compound is expected to be a suitable substrate for this transformation.

2.4. Suzuki-Miyaura Coupling and Wittig Reaction

General Protocol for Suzuki-Miyaura Coupling of Halo-indoles [7][8]

  • Reaction Setup: A flame-dried Schlenk flask is charged with the halo-indole (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas. A degassed solvent system (e.g., dioxane/water, DMF, or toluene) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Protocol for Wittig Reaction of Isatins [9][10]

  • Ylide Generation: The phosphonium (B103445) ylide is typically prepared in situ by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous aprotic solvent (e.g., THF or Et₂O) under an inert atmosphere.

  • Reaction with Isatin: A solution of the isatin derivative in an anhydrous solvent is added to the pre-formed ylide at a low temperature (e.g., -78 °C or 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The desired alkene and the triphenylphosphine (B44618) oxide byproduct are then separated by column chromatography.

3. This compound Derivatives in Drug Discovery

The incorporation of the this compound scaffold has led to the discovery of potent and selective inhibitors of various biological targets, particularly protein kinases, which are implicated in a range of diseases, most notably cancer.

3.1. Targeting Protein Kinase Signaling Pathways

Derivatives of this compound have been shown to inhibit several key protein kinases involved in cancer cell proliferation, survival, and angiogenesis. These include DYRK1A, PIM1, VEGFR2, HER2, and EGFR.

Signaling Pathway Diagrams

PIM1 Signaling Pathway

PIM1_Signaling Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activate STAT STAT3/5 JAK->STAT phosphorylate PIM1_gene PIM1 Gene (Transcription) STAT->PIM1_gene activate PIM1 PIM1 Kinase PIM1_gene->PIM1 translates to Apoptosis Inhibition of Apoptosis PIM1->Apoptosis Proliferation Cell Proliferation PIM1->Proliferation Fluoroisatin This compound Derivative Fluoroisatin->PIM1 inhibits

Caption: Inhibition of the PIM1 signaling pathway by a this compound derivative.

VEGFR2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates RAS RAS VEGFR2->RAS activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis Fluoroisatin This compound Derivative Fluoroisatin->VEGFR2 inhibits

Caption: this compound derivatives can inhibit angiogenesis by targeting the VEGFR2 signaling pathway.

HER2/EGFR Signaling Pathway

HER2_EGFR_Signaling Ligand Ligand (e.g., EGF) HER2_EGFR HER2/EGFR Dimerization Ligand->HER2_EGFR induces PI3K_AKT PI3K/Akt Pathway HER2_EGFR->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway HER2_EGFR->RAS_MAPK activates Cell_Growth Cell Growth & Survival PI3K_AKT->Cell_Growth RAS_MAPK->Cell_Growth Fluoroisatin This compound Derivative Fluoroisatin->HER2_EGFR inhibits

Caption: Inhibition of HER2/EGFR signaling by this compound derivatives, leading to reduced cancer cell growth and survival.

This compound is a highly versatile and valuable precursor in organic synthesis, providing access to a rich diversity of heterocyclic compounds. Its unique electronic properties, conferred by the fluorine substituent, enhance its reactivity and the biological potential of its derivatives. The synthetic methodologies detailed in this guide, from its efficient preparation to its application in key C-C and C-N bond-forming reactions, highlight its utility for constructing complex molecular architectures. Furthermore, the demonstrated activity of this compound derivatives against critical drug targets, such as protein kinases, underscores its significance in the ongoing quest for novel and effective therapeutic agents. This technical guide serves as a foundational resource to stimulate further research and innovation in the application of this compound in both academic and industrial settings.

References

Preliminary Cytotoxicity Screening of 7-Fluoroisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 7-Fluoroisatin, a synthetic, fluorinated derivative of isatin (B1672199). The presence of a fluorine atom can enhance the biological activity of isatin compounds, making this compound a compound of interest for anticancer research.[1][2] This document summarizes available cytotoxicity data, details relevant experimental protocols, and illustrates key processes and mechanisms, serving as a comprehensive resource for professionals in the field of drug discovery and oncology.

Overview of Cytotoxic Activity

Initial research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines.[1] Studies have demonstrated its effectiveness, with IC50 values indicating potent cytotoxic effects compared to some standard chemotherapeutic agents.[1] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) through the modulation of key regulatory proteins.[1][3]

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound against specific human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compoundMCF-7Breast Cancer~1.84[1]
This compoundHCT-116Colon Cancer~3.31[1]

Experimental Protocols

Accurate and reproducible data are foundational to cytotoxicity screening. The following are detailed methodologies for key assays used to evaluate the anticancer activity of this compound.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be quantified spectrophotometrically.[3]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (negative control) and a vehicle control (if applicable).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution and measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases involved in the apoptotic pathway, providing mechanistic insight into the compound's cytotoxic effect.[3]

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or chromogenic molecule that can be measured.[3]

Protocol:

  • Cell Treatment: Seed and treat cells with this compound at various concentrations (including a concentration near the IC50) as described in the MTT assay protocol.

  • Cell Lysis: Following the treatment period, lyse the cells using a lysis buffer provided in a commercial caspase activity assay kit.

  • Assay Reaction: Transfer the cell lysate to a new 96-well plate (typically a black plate for fluorescence assays).

  • Substrate Addition: Add the caspase-3/7 substrate solution to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

  • Fluorescence/Absorbance Measurement: Measure the fluorescence (e.g., at Ex/Em ~485/520 nm) or absorbance using a microplate reader.

  • Data Analysis: Determine the fold-increase in caspase-3/7 activity by comparing the signal from treated cells to that of untreated controls.

Visualizations: Workflows and Mechanisms

Visual diagrams are essential for conceptualizing experimental processes and biological pathways. The following diagrams were generated using Graphviz (DOT language) to illustrate the cytotoxicity screening workflow and the proposed mechanism of action for this compound.

G Experimental Workflow for Cytotoxicity Screening A 1. Seeding of Cancer Cells (e.g., MCF-7, HCT-116) B 2. 24h Incubation (Allow for Cell Adherence) A->B C 3. Treatment with this compound (Serial Dilutions) B->C D 4. Incubation Period (e.g., 48-72 hours) C->D E 5. Addition of Viability Reagent (e.g., MTT) D->E F 6. Incubation & Solubilization (Formazan Crystal Formation & Dissolution) E->F G 7. Absorbance Measurement (Spectrophotometer) F->G H 8. Data Analysis (IC50 Value Calculation) G->H

Figure 1: A generalized workflow for in vitro cytotoxicity screening using a colorimetric assay.

G Proposed Apoptotic Pathway of this compound Compound This compound Bcl2 Bcl-2 (Anti-apoptotic Protein) Compound->Bcl2 Decreases Expression Bax Bax (Pro-apoptotic Protein) Compound->Bax Enhances Expression Caspase Executioner Caspase Activation (Caspase-3/7) Bcl2->Caspase Inhibits Bax->Caspase Promotes Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: The proposed mechanism of action for this compound-induced apoptosis in cancer cells.

Mechanism of Action

The anticancer activity of this compound is primarily attributed to the induction of apoptosis.[1] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the following key events:

  • Modulation of Bcl-2 Family Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while simultaneously enhancing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical event that favors apoptosis.

  • Caspase Activation: The altered balance of Bcl-2 family proteins leads to the activation of executioner caspases, such as caspase-3 and caspase-7.[1][3] These enzymes are responsible for cleaving key cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.

  • Other Potential Pathways: Preliminary studies also suggest a possible involvement of oxidative stress and inflammatory response pathways in the biological effects of this compound, although these mechanisms require further investigation.[1]

References

The Fluorination Effect on the Isatin Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticancer, antiviral, and anticonvulsant properties. The isatin core, with its fused benzene (B151609) and pyrrole (B145914) rings, offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological profile. One of the most impactful strategies to enhance the therapeutic potential of isatin derivatives is fluorination. The introduction of fluorine atoms can profoundly influence the physicochemical properties of the isatin core, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the effects of fluorination on the isatin core, summarizing key findings, experimental methodologies, and quantitative data to aid researchers in the design and development of novel fluorinated isatin-based therapeutics.

Physicochemical Impact of Fluorination

The strategic incorporation of fluorine into the isatin scaffold can lead to significant improvements in its drug-like properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds contribute to these enhancements.

  • Increased Lipophilicity and Bioavailability: Fluorination can increase the lipophilicity of the isatin molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. However, the position and number of fluorine atoms are critical, as over-fluorination can sometimes have the opposite effect.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability leads to a longer half-life of the drug in the body, reducing the required dosage and frequency of administration.

  • Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can affect the molecule's ionization state at physiological pH and its interaction with biological targets.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which can lead to more selective binding to the target protein.

Biological Activities of Fluorinated Isatin Derivatives

Fluorination has been shown to significantly enhance the biological activities of isatin derivatives across various therapeutic areas.

Anticancer Activity

Fluorinated isatin derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

Mechanism of Action: Induction of Apoptosis

Several studies have shown that fluorinated isatins can trigger apoptosis through the intrinsic pathway. This process is often initiated by the dissipation of the mitochondrial membrane potential and the subsequent production of reactive oxygen species (ROS).[1][2][3] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis.

Below is a diagram illustrating the proposed mechanism of apoptosis induction by fluorinated isatin derivatives.

apoptosis_pathway Fluorinated_Isatin Fluorinated Isatin Derivative Mitochondrion Mitochondrion Fluorinated_Isatin->Mitochondrion targets ROS ROS Production Mitochondrion->ROS MMP_Dissipation MMP Dissipation Mitochondrion->MMP_Dissipation Cytochrome_c Cytochrome c Release MMP_Dissipation->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of apoptosis induction by fluorinated isatin derivatives.

Quantitative Data: Cytotoxicity of Fluorinated Isatin Derivatives

The following table summarizes the cytotoxic activity of selected fluorinated isatin derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Fluorinated Isatin-Hydrazone 8 A549 (Human Lung Carcinoma)42.43[4][5]
HepG2 (Human Liver Carcinoma)48.43[4][5]
Isatin-quinazoline hybrid 31 MCF-7 (Human Breast Adenocarcinoma)0.35[6]
Isatin–indole hybrid 32 MCF-7 (Human Breast Adenocarcinoma)0.39[7]
Isatin-chalcone hybrid 27 HepG-2 (Human Liver Carcinoma)5.33[8]
Isatin-sulfonamide hybrid 20e HCT-116 (Human Colorectal Carcinoma)3.67[8]
Enzyme Inhibition

Fluorinated isatin derivatives have also been identified as potent inhibitors of various enzymes, including caspases, which play a crucial role in apoptosis.

Caspase-3 and -7 Inhibition

Certain N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins with fluorine substitutions have demonstrated excellent inhibitory activity against caspase-3 and -7.[1][9]

Quantitative Data: Caspase Inhibition by Fluorinated Isatin Derivatives

Compound ClassTarget EnzymeIC50 (nM)Reference
Side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins Caspase-3up to 30
Caspase-7up to 37

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of fluorinated isatin derivatives.

Synthesis of Fluorinated Isatin Derivatives

General Procedure for the Synthesis of Fluorinated 1-Benzylisatins [1]

This one-pot procedure involves the alkylation of a 5-substituted isatin sodium salt with a halogen-containing benzyl (B1604629) halide.

synthesis_workflow cluster_synthesis Synthesis of Fluorinated 1-Benzylisatins Start Start Step1 Dissolve 5-substituted isatin in dry DMF Start->Step1 Step2 Add NaH in portions at 5 °C Step1->Step2 Step3 Stir for 30 min Step2->Step3 Step4 Add corresponding benzyl halide dropwise Step3->Step4 Step5 Stir at room temperature (3-6 hours) Step4->Step5 End End Product: Fluorinated 1-Benzylisatin Step5->End

Caption: General workflow for the synthesis of fluorinated 1-benzylisatins.

Synthesis of N1-(5-Fluoro-2-oxoindolin-3-ylidene)thiocarbohydrazone [10]

Biological Evaluation Protocols

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [11]

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of the fluorinated isatin derivative and a vehicle control.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for a specified period to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

SRB (Sulforhodamine B) Assay [11]

This assay measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: Fix the cells with cold 10% trichloroacetic acid (TCA).

  • Washing: Wash the plates to remove excess TCA.

  • Staining: Stain the cells with 0.4% SRB solution.

  • Washing: Wash to remove unbound dye.

  • Solubilization: Solubilize the bound dye with a Tris-base solution.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm).

Conclusion

The incorporation of fluorine into the isatin core is a powerful and effective strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The electron-withdrawing nature and metabolic stability conferred by fluorine atoms have led to the discovery of fluorinated isatin derivatives with significant anticancer and enzyme-inhibitory activities. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of the next generation of isatin-based drugs. Further exploration of the structure-activity relationships of fluorinated isatins will undoubtedly continue to yield promising candidates for a variety of therapeutic applications.

References

7-Fluoroisatin: A Comprehensive Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Fluoroisatin, a halogenated derivative of the versatile isatin (B1672199) scaffold, has emerged as a molecule of significant interest in medicinal chemistry. The strategic placement of a fluorine atom at the 7-position of the indole-2,3-dione core imparts unique physicochemical properties that enhance its biological activity and potential as a therapeutic agent.[1] This technical guide provides an in-depth exploration of this compound, covering its synthesis, multifaceted roles in drug discovery, and detailed experimental protocols. It serves as a comprehensive resource for researchers engaged in the development of novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, and viral infections.

Introduction: The Significance of this compound

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold known for its broad spectrum of biological activities.[2][3] The introduction of a fluorine atom, a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity, has led to the development of highly potent isatin derivatives.[2] this compound, specifically, stands out due to the electronic effects of the fluorine atom at the 7-position, which influences the molecule's reactivity and interaction with biological targets.[1]

Designated by the IUPAC name 7-fluoro-1H-indole-2,3-dione, this compound has a molecular formula of C₈H₄FNO₂ and a molecular weight of 165.12 g/mol .[4] It typically appears as a light yellow to reddish-orange crystalline powder.[1][4] Its unique molecular architecture has made it a valuable building block for synthesizing a diverse array of bioactive molecules, including anticancer, neuroprotective, antiviral, and antimicrobial agents.[1][4]

Synthesis of this compound

The Sandmeyer methodology is a classical and effective approach for synthesizing isatin and its derivatives. The synthesis of this compound is efficiently achieved through the cyclization of an N-(2-fluorophenyl)-2-isonitrosoacetanilide intermediate using a strong acid catalyst.[5]

Experimental Protocol: Synthesis via Sandmeyer Reaction

A common and scalable protocol for the synthesis of this compound is as follows:

  • Preparation of the Reaction Mixture: In a 250 mL four-necked flask, 100 mL of concentrated sulfuric acid is added.

  • Addition of Starting Material: 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitrosoacetamide is added portionwise to the concentrated sulfuric acid. The temperature of the reaction mixture should be carefully maintained, not exceeding 65°C during the addition.[6]

  • Reaction Conditions: Once the addition is complete, the reaction mixture is heated to 80°C and stirred for approximately 40-120 minutes.[6]

  • Quenching and Precipitation: Upon completion, the reaction solution is carefully poured into 500 mL of crushed ice with vigorous stirring to quench the reaction. This results in the precipitation of the product.[6]

  • Isolation and Purification: The mixture is stirred for an additional hour, after which the solid precipitate is collected by filtration. The crude product is then dried.[6]

  • Recrystallization: The dried solid is recrystallized from an ethyl acetate/petroleum ether solvent system to yield pure this compound as a yellow solid.[6] This process typically results in a high yield, often exceeding 90%.[6]

cluster_synthesis Synthesis Workflow of this compound start N-(2-fluorophenyl)-2- (hydroxyimino)acetamide step1 Add portionwise to concentrated H₂SO₄ (≤ 65°C) start->step1 step2 Heat to 80°C (Stir for ~40-120 min) step1->step2 step3 Quench in ice water (Vigorous stirring) step2->step3 step4 Filter to collect precipitate step3->step4 step5 Dry the solid step4->step5 step6 Recrystallize from Ethyl Acetate/Petroleum Ether step5->step6 end Pure this compound step6->end

Caption: Synthesis workflow for this compound.

Applications in Medicinal Chemistry

The structural features of this compound make it a versatile scaffold for developing potent inhibitors and modulators of various biological targets.

Anticancer Activity

This compound and its derivatives have demonstrated significant potential as anticancer agents, acting through multiple mechanisms.[1]

  • Induction of Apoptosis: A primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells.[1][2] Studies have shown that this compound derivatives can modulate the expression of key apoptosis-regulating proteins, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the dissipation of the mitochondrial membrane potential and the activation of the caspase cascade, ultimately causing cell death.[2][3]

  • Cell Cycle Arrest: These compounds can also induce cell cycle arrest, preventing cancer cells from proliferating.[1]

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. Fluorine substitutions have been shown to enhance antiproliferative activities.[1]

Compound Cancer Cell Line IC₅₀ (µM) Reference
This compoundMCF-7 (Breast Cancer)~1.84[1]
This compoundHCT-116 (Colon Cancer)~3.31[1]
Isatin Derivative 7MDA-MB-231 (Breast Cancer)7.43[7]
Isatin Derivative 7MCF-7 (Breast Cancer)12.90[7]
Isatin Derivative 29MCF-7 (Breast Cancer)0.0028[7]
Isatin Derivative 31MCF-7 (Breast Cancer)0.35[7]

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives.

cluster_apoptosis Apoptotic Pathway Modulated by this compound drug This compound Derivatives bax Bax (Pro-apoptotic) drug->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Downregulates mito Mitochondrial Membrane Potential Dissipation bax->mito bcl2->mito Inhibits casp Caspase Activation mito->casp Triggers apop Apoptosis casp->apop

Caption: Apoptotic pathway involving this compound.

Caspase Inhibition

Caspases (cysteine-aspartic proteases) are central to the execution of apoptosis.[8] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[9] Isatin derivatives, particularly isatin sulfonamides, have been identified as potent, reversible inhibitors of effector caspases, specifically caspase-3 and caspase-7.[8][9][10]

The selectivity for caspases-3 and -7 is attributed to unique hydrophobic residues in the S2 subsite of these enzymes.[10] Fluorinated analogs have been synthesized to develop radiolabeled tracers for in vivo imaging of apoptosis using positron-emission tomography (PET).[9][11]

Compound Type Target Caspase IC₅₀ (nM) Reference
Fluorinated Pyrrolidinyl Sulfonyl IsatinCaspase-3Up to 30[9]
Fluorinated Pyrrolidinyl Sulfonyl IsatinCaspase-7Up to 37[9]
Isatin Sulfonamide (General)Caspase-3120[10]

Table 2: Caspase Inhibition by Fluorinated Isatin Derivatives.

Neuroprotective Effects

This compound and its derivatives exhibit promising neuroprotective properties.[1] Isatin itself is an endogenous compound in the brain that interacts with numerous isatin-binding proteins, many of which are associated with neurodegenerative conditions like Parkinson's and Alzheimer's disease.[12]

Studies have shown that isatin can exert neuroprotective effects in toxin-based models of Parkinsonism.[12] Furthermore, isatin-based compounds have been developed as potent and reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration.[13] Inhibition of MAO-B can help to reduce oxidative stress and protect neurons. Pre-treatment with certain isatin derivatives has been shown to decrease the production of reactive oxygen species (ROS) and pro-inflammatory cytokines in neuronal cell lines.[13]

Antiviral and Antimicrobial Activity

The isatin scaffold is a well-established pharmacophore in the development of antiviral and antimicrobial agents.[2][14] Derivatives such as isatin-thiosemicarbazones have shown notable activity against a range of viruses.[14][15] The introduction of fluorine can enhance these properties.[15] this compound serves as a key intermediate in the synthesis of these compounds, including thiosemicarbazone ligands which have been investigated for their biological properties.[16][17] Additionally, this compound has demonstrated activity against various bacterial strains, suggesting its potential in developing new antimicrobial drugs.[4]

Methodologies for Biological Evaluation

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with vehicle (DMSO) only.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: Caspase-3/7 Activity Assay

This protocol describes a general method for measuring the inhibition of caspase-3 and -7 activity.

  • Enzyme and Substrate Preparation: Recombinant human caspase-3 or caspase-7 and a fluorogenic substrate (e.g., Ac-DEVD-AMC) are prepared in an assay buffer.

  • Inhibitor Incubation: The test compound (fluorinated isatin derivative) is pre-incubated with the caspase enzyme in a 96-well plate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured over time using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm). The cleavage of the substrate by the active caspase releases the fluorescent AMC group.

  • Data Analysis: The rate of reaction is determined from the change in fluorescence over time. The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration.

cluster_workflow Workflow for Evaluating Anticancer Activity start Synthesize this compound Derivative step1 Prepare Cancer Cell Lines (e.g., MCF-7, HCT-116) start->step1 step2 Perform MTT Assay to determine IC₅₀ values step1->step2 step3 Investigate Mechanism: Apoptosis Assay (e.g., Annexin V) step2->step3 For promising compounds step4 Investigate Mechanism: Cell Cycle Analysis (Flow Cytometry) step2->step4 For promising compounds step5 Western Blot for Protein Expression (Bax, Bcl-2, Caspases) step2->step5 For promising compounds end Lead Compound Identification step3->end step4->end step5->end

References

An In-depth Technical Guide to the Reactivity of the Isatin Core in 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the isatin (B1672199) core, with a specific focus on 7-Fluoroisatin. The strategic placement of a fluorine atom at the 7-position significantly influences the electron distribution within the heterocyclic system, thereby modulating its reactivity and biological profile. This document details key reactions, presents quantitative data, outlines experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to the this compound Core

This compound, systematically named 7-fluoro-1H-indole-2,3-dione, is a derivative of isatin, a privileged scaffold in medicinal chemistry.[1] The isatin core itself is known for a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, at the 7-position of the benzene (B151609) ring enhances the molecule's electrophilicity at the C3-position, influencing its reactivity in regioselective reactions that are less common in non-fluorinated isatins.[1] This modification has been shown to improve biological efficacy, such as enhanced acetylcholinesterase (AChE) inhibition compared to its chlorinated counterpart.[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Sandmeyer methodology, which involves the cyclization of an appropriate N-aryl-2-isonitrosoacetamide. This method has been optimized to produce high yields of the desired product.

Experimental Protocol: Synthesis of this compound[3]

This protocol describes the synthesis of this compound from N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Step 1: Preparation of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

While the detailed preparation of the starting material is beyond the scope of this guide, it is typically synthesized from 2-fluoroaniline.

Step 2: Cyclization to this compound

  • In a 250 mL four-necked flask, portionwise add 30 g (164.84 mmol) of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to 100 mL of concentrated sulfuric acid.

  • Maintain the temperature of the reaction mixture at 80 °C and stir for 2 hours.

  • Upon completion, carefully pour the reaction mixture into an ice-water mixture.

  • Collect the precipitated brick-red solid by filtration.

  • Dry the solid to obtain this compound.

This procedure has been reported to yield approximately 25 g (90%) of this compound.[3] An alternative, similar procedure reports a yield of 98.6%.[3]

Key Reactions of the this compound Core

The isatin core of this compound possesses several reactive sites, primarily the C3-carbonyl group, the N-H of the lactam, and the aromatic ring. The fluorine substitution at the 7-position modulates the reactivity at these sites.

Reactions at the C3-Carbonyl Group

The C3-carbonyl group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles to form a wide range of derivatives, such as Schiff bases and hydrazones. These reactions are fundamental in the synthesis of biologically active isatin-based compounds.

a) Formation of Hydrazones and Thiosemicarbazones

Isatins react with hydrazines and thiosemicarbazides to form the corresponding hydrazones and thiosemicarbazones. These derivatives have shown significant biological activities, including antimicrobial and anticancer effects.

b) 1,3-Dipolar Cycloaddition Reactions

The C3-carbonyl group can participate in 1,3-dipolar cycloaddition reactions, typically after conversion to an azomethine ylide. This is a powerful method for the construction of complex spirocyclic systems containing the oxindole (B195798) core. These reactions often exhibit high regio- and stereoselectivity.

N-Substitution Reactions

The nitrogen atom of the lactam moiety can be functionalized through alkylation or acylation. N-substitution is a common strategy to modify the physicochemical properties and biological activity of isatin derivatives.

Electrophilic Aromatic Substitution

The benzene ring of the isatin core can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The isatin moiety itself is deactivating, and the fluorine at the 7-position further influences the regioselectivity of these reactions.

a) Nitration

Aromatic nitration typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) as the electrophile.[4] For deactivated rings, harsher conditions may be required.

b) Halogenation

Electrophilic halogenation, such as bromination, is usually carried out in the presence of a Lewis acid catalyst like FeBr₃.[5]

Nucleophilic Aromatic Substitution

While less common for the electron-rich isatin core, nucleophilic aromatic substitution can occur under specific conditions, particularly if additional electron-withdrawing groups are present on the aromatic ring. The fluorine atom itself can act as a leaving group in some nucleophilic aromatic substitution reactions, though this is not the typical reactivity for this compound.

Ring-Opening Reactions

The isatin ring, particularly when N-acylated, is susceptible to ring-opening by nucleophiles. This reaction proceeds via nucleophilic attack at the C2-carbonyl (amide) carbon, leading to the formation of α-ketoamides. This reactivity provides a synthetic route to a variety of peptidomimetics.[6][7]

Mechanism of N-Acylisatin Ring-Opening

The N-acylation of the isatin nitrogen enhances the electrophilicity of the C2-carbonyl carbon. A nucleophile, such as an amine or an alcohol, attacks this carbon, leading to the cleavage of the N1-C2 bond and the formation of a linear α-ketoamide or α-ketoester derivative.[7][8]

Quantitative Data on this compound Reactions

The following table summarizes available quantitative data for key reactions involving this compound and its derivatives.

Reaction TypeReactantsReagents and ConditionsProductYield (%)Reference
Synthesis N-(2-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated H₂SO₄, 80 °C, 2 hThis compound90[3]
Synthesis N-(2-fluorophenyl)-2-isonitrosonanilideConcentrated H₂SO₄, 65-80 °C, 40 minThis compound98.6[3]

Note: Quantitative data for a broader range of reactions specifically for this compound is limited in the readily available literature. The yields for many derivatization reactions are often reported for isatin or other substituted isatins.

Biological Activity and Signaling Pathways

This compound and its derivatives have emerged as promising candidates in drug discovery, particularly in the field of oncology. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Kinase Inhibition

A primary mechanism of action for many isatin-based anticancer agents is the inhibition of protein kinases.[2] The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and is often dysregulated in cancer.[9][] Isatin derivatives have been shown to act as tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the kinase domain of receptors like EGFR, thereby blocking downstream signaling.[]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isatin This compound Derivative Isatin->EGFR

Figure 1: Inhibition of the EGFR signaling pathway by a this compound derivative.

Induction of Apoptosis via Caspase Activation

A consequence of inhibiting pro-survival signaling pathways is the induction of apoptosis, or programmed cell death. Isatin derivatives have been shown to induce apoptosis by activating executioner caspases, such as caspase-3 and caspase-7.[11] These proteases are responsible for the cleavage of key cellular proteins, leading to the dismantling of the cell.

Caspase_Activation_Pathway Isatin This compound Derivative Upstream Upstream Apoptotic Signals Isatin->Upstream Procaspase9 Procaspase-9 Upstream->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleavage Caspase37 Caspase-3/7 Procaspase37->Caspase37 PARP PARP Caspase37->PARP Cleavage Apoptosis Apoptosis Caspase37->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Figure 2: Induction of apoptosis through caspase activation by a this compound derivative.

Experimental Workflow for Biological Activity Screening

A systematic workflow is essential for the evaluation of the biological activity of newly synthesized this compound derivatives. The following diagram outlines a typical workflow for screening anticancer activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Active Compounds Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Lead_Opt Lead Compound Optimization Caspase_Assay->Lead_Opt Western_Blot Western Blot Analysis of Signaling Proteins Kinase_Assay->Western_Blot Western_Blot->Lead_Opt

References

A Technical Guide to High-Purity 7-Fluoroisatin for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 7-Fluoroisatin, a versatile fluorinated heterocyclic compound with significant applications in medicinal chemistry and drug discovery. This document details commercially available sources, synthesis and quality control protocols, and explores its role as a modulator of key biological pathways.

Introduction to this compound

This compound (7-fluoro-1H-indole-2,3-dione), with the CAS number 317-20-4, is a derivative of isatin (B1672199), a naturally occurring compound. The introduction of a fluorine atom at the 7-position of the isatin core significantly enhances its biological activity and chemical properties, making it a valuable building block in the synthesis of novel therapeutic agents.[1] Its applications are particularly prominent in the development of anticancer and neuroprotective drugs.[1]

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity grades and quantities. High-purity material is crucial for reliable and reproducible results in research and development. Below is a comparative summary of offerings from several key suppliers.

SupplierPurity SpecificationAvailable QuantitiesAnalytical Method(s)
LBAO Chemicals >98%5g, 25g, BulkNot explicitly stated
Benchchem ≥98%Inquire for detailsNMR, Melting Point
Tokyo Chemical Industry (TCI) >98.0% (GC)5g, 25gGas Chromatography (GC), Neutralization titration
Chem-Impex ≥99% (Assay)5g, 25g, 100gNot explicitly stated
Thermo Fisher Scientific (Alfa Aesar) 97%, ≥96.0% (HPLC)1g, 5g, 25gHPLC, FTIR
Sigma-Aldrich 96%5gNot explicitly stated
Biosynth Not specified50g, 100g, 250g, 500g, 1000gNot explicitly stated
Clearsynth High Purity (CoA provided)Inquire for detailsCertificate of Analysis

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and for bulk order inquiries.

Synthesis and Quality Control of this compound

High-purity this compound is typically synthesized via the Sandmeyer isatin synthesis. This method involves the cyclization of N-(2-fluorophenyl)-2-isonitrosoacetanilide in the presence of a strong acid.[2][3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[2]

Materials:

  • N-(2-fluorophenyl)-2-isonitrosoacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ethyl Acetate (B1210297)

  • Petroleum Ether

  • Standard laboratory glassware (four-necked flask, stirrer, etc.)

Procedure:

  • In a 250 mL four-necked flask, cautiously add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitrosoacetanilide in portions to 100 mL of concentrated sulfuric acid. Maintain the temperature of the reaction mixture below 65°C during the addition.

  • After the complete addition of the anilide, raise the temperature to 80°C and stir the mixture for approximately 40 minutes.

  • Upon completion of the reaction, carefully pour the reaction mixture into 500 mL of crushed ice with vigorous stirring. Continue stirring for one hour to ensure complete precipitation.

  • Collect the resulting solid by filtration and wash it with cold water.

  • Dry the crude product thoroughly.

  • For purification, recrystallize the solid from a mixture of ethyl acetate and petroleum ether. This should yield approximately 16.78 g of a yellow solid (yield: ~98.6%).[2]

Quality Control and Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Melting Point: The melting point should be determined and compared to the literature value (typically around 192-196°C).

  • Chromatography: Thin-layer chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used by commercial suppliers to quantify purity.[4][5]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound.

    • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product.[2]

    • Infrared (IR) Spectroscopy: FTIR can confirm the presence of key functional groups.

Biological Activities and Mechanisms of Action

This compound and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. A primary area of investigation is their potential as anticancer agents, largely attributed to their ability to induce apoptosis (programmed cell death).

Inhibition of Caspase-3 and -7

Several studies have demonstrated that derivatives of this compound are potent inhibitors of caspase-3 and caspase-7.[6][7] These effector caspases play a crucial role in the execution phase of apoptosis. By inhibiting these enzymes, this compound derivatives can modulate the apoptotic signaling cascade.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, stress) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Effector_Caspases Effector Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Effector_Caspases activates Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Seven_Fluoroisatin This compound Derivatives Seven_Fluoroisatin->Effector_Caspases inhibits

Caspase-Mediated Apoptosis Pathway Inhibition
Inhibition of Microtubule Affinity-Regulating Kinase 4 (MARK4)

Emerging research has identified Microtubule Affinity-Regulating Kinase 4 (MARK4) as a promising drug target for various diseases, including cancer and neurodegenerative disorders.[8][9][10] Some isatin derivatives have shown inhibitory activity against MARK4, suggesting another potential mechanism for their therapeutic effects.[8] The inhibition of MARK4 can disrupt microtubule dynamics, which is crucial for cell division and other cellular processes.

G Isatin_Derivatives Isatin Derivatives MARK4 MARK4 Kinase Isatin_Derivatives->MARK4 inhibits Microtubule_Associated_Proteins Microtubule-Associated Proteins (MAPs) (e.g., Tau) MARK4->Microtubule_Associated_Proteins phosphorylates Microtubule_Dynamics Microtubule Dynamics Microtubule_Associated_Proteins->Microtubule_Dynamics regulates Cellular_Processes Cell Division, Neuronal Function Microtubule_Dynamics->Cellular_Processes

Inhibition of MARK4 Signaling by Isatin Derivatives

Conclusion

High-purity this compound is a critical starting material for the synthesis of a wide range of biologically active molecules. Its commercial availability from several reputable suppliers facilitates its use in both academic research and industrial drug development. The well-established synthesis protocols and analytical methods for quality control ensure the reliability of experimental outcomes. The growing body of evidence supporting its role as an inhibitor of key cellular pathways, such as apoptosis and microtubule dynamics, underscores its therapeutic potential and solidifies its importance as a scaffold in modern medicinal chemistry.

References

Technical Guide to the Safe Handling of 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for 7-Fluoroisatin (CAS No. 317-20-4), a key intermediate in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 7-Fluoroindole-1H-2,3-dione, is a fluorinated heterocyclic building block. Its physical and chemical properties are summarized below.[1]

PropertyValue
CAS Number 317-20-4
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Appearance Light yellow to brown crystalline powder[1][2]
Melting Point 192-214 °C
Solubility Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO); sparingly soluble in water.[1][2]
pKa (Predicted) 8.44 ± 0.20[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

GHS Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin SensitizationCategory 1
Skin IrritationCategory 2
Serious Eye IrritationCategory 2

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H317: May cause an allergic skin reaction.[1][3]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

Toxicological Information

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, the following handling procedures and personal protective equipment are mandatory.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.
Eye/Face Protection Chemical safety goggles or a face shield should be worn at all times.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are required.[3]
General Hygiene Practices
  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Wash hands thoroughly with soap and water after handling.

  • Do not eat, drink, or smoke in laboratory areas.[3]

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound and to prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store at room temperature. For extended long-term stability, some suppliers recommend storage at 2°C - 8°C.[3]
Container Keep in a tightly closed, light-resistant container.[5]
Environment Store in a cool, dry, and well-ventilated place away from direct sunlight.[2][3]
Incompatible Materials Keep away from strong oxidizing agents and strong acids.

Reactivity and Incompatibilities

This compound is stable under recommended storage conditions. The presence of the fluorine atom enhances the electrophilicity at the C-3 position, influencing its reactivity.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids.

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF).[7]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow and Logic Diagrams

To visually represent the safe handling procedures, the following diagrams have been created using the DOT language.

SafeHandlingWorkflow start Start: Receive this compound pre_use Pre-Use Inspection & Donning PPE start->pre_use handling Handling in Fume Hood (Weighing, Transferring, Reaction) pre_use->handling spill Spill Occurs handling->spill Incident post_use Post-Handling Procedures (Decontamination, Doffing PPE) handling->post_use No Incidents spill_response Spill Response Protocol spill->spill_response spill_response->handling waste Waste Disposal post_use->waste end End: Secure Storage of Remaining Compound waste->end ppe_selection cluster_ppe Personal Protective Equipment (PPE) for this compound body Body Protection (Lab Coat) hands Hand Protection (Nitrile Gloves) eyes Eye/Face Protection (Safety Goggles/Face Shield) respiratory Respiratory Protection (N95 Dust Mask - if dust is generated) user Researcher user->body user->hands user->eyes user->respiratory

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoroisatin from 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisatin is a valuable heterocyclic compound widely utilized as a building block in medicinal chemistry and drug discovery. Its derivatives have shown a broad spectrum of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. The fluorine substituent at the 7-position can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. This document provides a detailed protocol for the synthesis of this compound from 2-fluoroaniline (B146934) via the Sandmeyer isatin (B1672199) synthesis, a reliable and well-established two-step method.[1][2]

Overall Reaction Scheme

The synthesis of this compound from 2-fluoroaniline proceeds in two main steps:

Experimental Protocols

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

This protocol is adapted from the general Sandmeyer procedure for isonitrosoacetanilides.

Materials:

  • 2-Fluoroaniline

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 27.0 g of chloral hydrate and 95.0 g of anhydrous sodium sulfate in 380 mL of water. Heat the mixture to aid dissolution.

  • Once a clear solution is obtained, cool the mixture to 40 °C.

  • In a separate beaker, prepare a solution of 11.0 g of 2-fluoroaniline in a mixture of 32.0 g of 30% hydrochloric acid.

  • To the main reaction flask, add 23.0 g of hydroxylamine hydrochloride, followed by the dropwise addition of the 2-fluoroaniline solution.

  • After the addition is complete, heat the reaction mixture to 65-73 °C with continuous stirring. The color of the solution will gradually darken.

  • Maintain the reaction at this temperature for 1 hour.

  • Cool the mixture to 40-45 °C and filter the resulting precipitate using a Buchner funnel.

  • Wash the collected solid with cold water and dry it to obtain the crude N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. The product can be used directly in the next step or recrystallized from ethanol/water if a higher purity is desired.

Step 2: Synthesis of this compound

This protocol details the cyclization of the intermediate to the final product.

Materials:

  • N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Ethyl acetate (B1210297) (for recrystallization)

  • Petroleum ether (for recrystallization)

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel (optional)

  • Large beaker

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 100 mL of concentrated sulfuric acid.

  • Begin stirring and portion-wise add 20.0 g (0.11 mol) of dry N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to the sulfuric acid. Maintain the internal temperature below 65 °C during the addition. Cooling with an ice bath may be necessary.[5][6]

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for approximately 40 minutes.[6]

  • In a large beaker, prepare 500 mL of crushed ice.

  • After the reaction is complete, carefully and slowly pour the hot reaction mixture onto the crushed ice with vigorous stirring. A brick-red or yellow solid will precipitate.[7]

  • Continue stirring the mixture for 1 hour to ensure complete precipitation.

  • Filter the solid product using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude this compound.

  • For purification, recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain a yellow to light brown crystalline solid.[5]

Data Presentation

ParameterStep 1: Intermediate SynthesisStep 2: this compound Synthesis
Starting Material 2-FluoroanilineN-(2-fluorophenyl)-2-(hydroxyimino)acetamide
Key Reagents Chloral hydrate, NH₂OH·HCl, Na₂SO₄Concentrated H₂SO₄
Solvent Water-
Reaction Temperature 65-73 °C<65 °C (addition), 80 °C (reaction)
Reaction Time 1 hour~40 minutes
Product Appearance Light brown solidYellow to light brown crystalline powder
Reported Yield ~96.5% (crude)Up to 98.6% (after recrystallization)[5][6]
Melting Point Not specified192-196 °C

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A 2-Fluoroaniline B N-(2-fluorophenyl)-2- (hydroxyimino)acetamide A->B C This compound B->C reagents1 + Chloral Hydrate + NH2OH·HCl + Na2SO4, H2O reagents2 + H2SO4 (conc.)  Δ Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification prep1 Prepare solution of 2-fluoroaniline in HCl react1 Add aniline (B41778) solution and heat to 65-73 °C for 1h prep1->react1 mix1 Mix chloral hydrate, Na2SO4, and NH2OH·HCl in water mix1->react1 workup1 Cool, filter precipitate, wash with water, and dry react1->workup1 intermediate Crude N-(2-fluorophenyl)-2- (hydroxyimino)acetamide workup1->intermediate react2 Add intermediate to conc. H2SO4 and heat to 80 °C intermediate->react2 quench Pour reaction mixture onto crushed ice react2->quench filter2 Filter precipitate, wash with water, and dry quench->filter2 purify Recrystallize from ethyl acetate/petroleum ether filter2->purify product Pure this compound purify->product

References

Application Notes: Synthesis of 7-Fluoroisatin via Sandmeyer Isatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Fluoroisatin is a halogenated derivative of isatin (B1672199), a privileged heterocyclic scaffold in medicinal chemistry and drug development. The presence of the fluorine atom at the 7-position can significantly modulate the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound utilizing the Sandmeyer isatin synthesis methodology. This two-step process begins with the formation of an isonitrosoacetanilide intermediate from 2-fluoroaniline (B146934), followed by an acid-catalyzed intramolecular cyclization to yield the target this compound.

Reaction Scheme

The overall synthesis proceeds in two main steps:

Experimental Protocols

Materials and Reagents

  • 2-Fluoroaniline

  • Chloral Hydrate

  • Hydroxylamine Hydrochloride

  • Sodium Sulfate (B86663), anhydrous

  • Concentrated Sulfuric Acid (98%)

  • Ethyl Acetate

  • Petroleum Ether

  • Deionized Water

  • Ice

Protocol 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

This first step is a standard procedure for generating the isonitrosoacetanilide precursor required for the Sandmeyer isatin synthesis.[1]

  • In a suitable reaction vessel, dissolve sodium sulfate (e.g., 120 g) in water (e.g., 400 mL).

  • Add a solution of 2-fluoroaniline (e.g., 0.1 mol) in water and hydrochloric acid.

  • In a separate flask, prepare a solution of chloral hydrate (e.g., 0.11 mol) in water.

  • Combine the two solutions.

  • Prepare a solution of hydroxylamine hydrochloride (e.g., 0.33 mol) in water.

  • Heat the combined aniline (B41778) and chloral hydrate solution to boiling, then add the hydroxylamine solution dropwise over approximately 30 minutes.

  • Continue heating at reflux for 1-2 hours. The product will precipitate upon cooling.

  • Filter the solid precipitate, wash with cold water, and dry to yield N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Protocol 2: Synthesis of this compound

This protocol details the acid-catalyzed cyclization of the intermediate to the final product.

  • Carefully add N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (20 g, 0.11 mol) portion-wise to a four-necked flask containing 100 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 65°C during the addition.[2]

  • Once the addition is complete, raise the temperature to 80°C and stir the reaction mixture for approximately 40-120 minutes.[2]

  • Monitor the reaction for completion (e.g., by TLC).

  • After completion, cool the reaction mixture and slowly pour it into 500 mL of a vigorously stirred ice-water mixture.[2]

  • A brick-red or yellow solid will precipitate.[2]

  • Continue stirring the suspension for 1 hour to ensure complete precipitation.[2]

  • Collect the solid by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

  • Dry the crude product under reduced pressure.

  • For purification, recrystallize the solid from an ethyl acetate/petroleum ether solvent system to yield pure this compound.[2]

Data Presentation

Table 1: Summary of Reaction Parameters and Product Characteristics

ParameterValueReference
Starting MaterialN-(2-fluorophenyl)-2-(hydroxyimino)acetamide[2]
Cyclization ReagentConcentrated Sulfuric Acid[2]
Reaction Temperature65 - 80 °C[2]
Reaction Time40 - 120 minutes[2]
Product Yield90 - 98.6%[2]
AppearanceYellow to Brick-Red Solid[2]
Melting Point192 - 198 °C[3][4]

Table 2: Spectroscopic Data for this compound

Data TypeCharacteristic Value
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Mass Spectrometry (M+H)⁺ = 166
¹H NMR (Typical) δ ~11.0 (s, 1H, N-H), δ ~7.0-7.6 (m, 3H, Ar-H)
¹³C NMR (Typical) Signals expected for C=O (x2), aromatic C-F, aromatic C-H (x3), and aromatic quaternary carbons.
IR (Typical, cm⁻¹) ~3300 (N-H stretch), ~1750 (C=O stretch, ketone), ~1730 (C=O stretch, amide), ~1600 (aromatic C=C)

Note: Specific experimental NMR and IR peak lists for this compound are not consistently available in publicly accessible literature. The provided data is based on the known structure and data from closely related isatin analogs.[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization start 2-Fluoroaniline + Chloral Hydrate + Hydroxylamine HCl reflux Heat & Reflux (1-2 hours) start->reflux cool Cool & Precipitate reflux->cool filter1 Filter & Dry cool->filter1 intermediate N-(2-fluorophenyl)-2- (hydroxyimino)acetamide filter1->intermediate add_acid Add Intermediate to Conc. H₂SO₄ (T < 65°C) intermediate->add_acid react Heat to 80°C (40-120 min) add_acid->react quench Pour into Ice-Water react->quench filter2 Filter & Wash quench->filter2 recrystallize Recrystallize from EtOAc/Petroleum Ether filter2->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the two-step synthesis of this compound.

reaction_mechanism cluster_mechanism Step 2: Acid-Catalyzed Cyclization Mechanism intermediate N-(2-fluorophenyl)-2- (hydroxyimino)acetamide protonation Protonated Intermediate intermediate->protonation H₂SO₄ cyclization Intramolecular Electrophilic Attack protonation->cyclization Spontaneous intermediate_cation Cationic Intermediate cyclization->intermediate_cation rearrangement Rearrangement & Deprotonation intermediate_cation->rearrangement -H₂O, -H⁺ product This compound rearrangement->product

Caption: Simplified mechanism for the acid-catalyzed cyclization of the intermediate.

References

Application Notes and Protocols: 7-Fluoroisatin in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-fluoroisatin as a versatile starting material for the synthesis of potent kinase inhibitors. The strategic incorporation of a fluorine atom at the 7-position of the isatin (B1672199) scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, making it a valuable building block in drug discovery. This document outlines synthetic strategies for creating this compound derivatives, presents their biological activities against various kinases, and details the signaling pathways they modulate.

Introduction to this compound in Kinase Inhibitor Design

Isatin and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1] Many of these effects are attributed to the inhibition of protein kinases, which are critical regulators of cellular processes and key targets in oncology.[1] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The placement of fluorine at the 7-position of the isatin ring offers a unique substitution pattern for exploring structure-activity relationships (SAR) in the development of novel kinase inhibitors.

Target Kinases and Signaling Pathways

Derivatives of this compound have the potential to target a range of protein kinases implicated in cancer and other diseases. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs), which play crucial roles in angiogenesis and cell cycle regulation, respectively.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3] Inhibition of VEGFR-2 can block these pathways, leading to a reduction in tumor angiogenesis and growth. Isatin derivatives have shown notable inhibitory activity against VEGFR-2.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation Cell Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

VEGFR-2 Signaling Pathway Inhibition
CDK Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[4] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[4] CDKs, in association with their cyclin regulatory subunits, phosphorylate key substrate proteins to drive the cell through different phases of the cell cycle.[4] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells. Isatin derivatives have been investigated as inhibitors of various CDKs, particularly CDK2.[4]

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Cell_Proliferation Cell Proliferation M->Cell_Proliferation CDK_Cyclin CDK/Cyclin Complexes CDK_Cyclin->G1 Drives Transition CDK_Cyclin->S CDK_Cyclin->G2 CDK_Cyclin->M Inhibitor This compound Derivative Inhibitor->CDK_Cyclin Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Synthesis_Workflow Start N-(2-fluorophenyl)-2- (hydroxyimino)acetamide Step1 Cyclization Start->Step1 Reagent1 Conc. H2SO4, 80°C Reagent1->Step1 Workup Quench in Ice-Water Filtration Step1->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product Derivative_Synthesis_Workflow cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_oxime Oxime Synthesis Start This compound Reagent_Schiff Substituted Hydrazine Ethanol, Acetic Acid (cat.) Start->Reagent_Schiff Reagent_Oxime Hydroxylamine HCl Ethanol/Water, Base Start->Reagent_Oxime Product_Schiff This compound Schiff Base Reagent_Schiff->Product_Schiff Product_Oxime This compound Oxime Reagent_Oxime->Product_Oxime

References

Application of 7-Fluoroisatin in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of biological activities, including significant anticancer properties. The versatility of the isatin core allows for chemical modifications at multiple positions, leading to a diverse library of compounds with enhanced biological efficacy. Among these, 7-Fluoroisatin has emerged as a particularly promising starting point for the development of novel anticancer agents. The incorporation of a fluorine atom at the 7-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved interaction with biological targets and enhanced cytotoxic activity against cancer cells.

This document provides a comprehensive overview of the application of this compound in anticancer drug development. It includes a summary of its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual diagrams of key pathways and workflows to guide researchers in this field.

Mechanism of Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism as tumor cells are often characterized by their ability to evade apoptosis, leading to uncontrolled proliferation. The cytotoxic action of these compounds is associated with the induction of the intrinsic apoptotic pathway, characterized by mitochondrial membrane dissipation and the production of reactive oxygen species (ROS). This cascade of events ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-7, which are key proteases that dismantle the cell. Additionally, some derivatives have been shown to cause cell cycle arrest, further inhibiting tumor growth.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of this compound and various halogenated or substituted isatin derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of this compound

CompoundCell LineCancer TypeIC50 (µM)Reference
This compoundMCF-7Breast Cancer~1.84[1]
This compoundHCT-116Colon Cancer~3.31[1]

Table 2: Cytotoxicity of Various Halogenated Isatin Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
5,7-DibromoisatinHT29Colon Cancer<5[2]
5,6,7-TribromoisatinU937Lymphoma<10[2]
Isatin-fluoroquinazolinone hybrid (31)MCF-7Breast Cancer0.35[2]
bis-(indoline-2,3-dione) hybrid (29)MCF-7Breast Cancer0.0028[2][3]
4-nitrobenzylidene-hydrazone derivative (8)A549Lung Cancer42.43[4]
4-nitrobenzylidene-hydrazone derivative (8)HepG2Liver Cancer48.43[4]

Note: IC50 values are reported as found in the respective studies and may have been determined under different experimental conditions.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Sandmeyer methodology, involving the cyclization of an isonitrosoacetanilide intermediate.

Materials:

  • N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate

  • Petroleum Ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Carefully dissolve N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (e.g., 30 g) in concentrated sulfuric acid (e.g., 100 mL) in a suitable flask.

  • Heat the reaction mixture to 80°C and stir for approximately 2 hours.[5]

  • Prepare a beaker with a large volume of crushed ice and water.

  • After the reaction is complete, slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring. A brick-red solid will precipitate.[5]

  • Continue stirring for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Dry the crude product completely.

  • For purification, perform recrystallization from an ethyl acetate/petroleum ether solvent system to yield this compound as a reddish-orange crystalline solid.[5]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO to make a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Sterile 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator.[7]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, 3 and 7, to confirm that cell death is occurring via apoptosis.

Materials:

  • Cells treated with the this compound derivative as in the cytotoxicity assay.

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar).

  • Lysis buffer (often included in the kit).

  • White-walled 96-well plate suitable for luminescence measurements.

  • Luminometer.

Procedure:

  • Cell Treatment: Seed and treat cells with the test compound at various concentrations (e.g., at its IC50 and 2x IC50) for a desired time period (e.g., 24 hours) in a 96-well plate. Include an untreated control.

  • Reagent Preparation: Prepare the caspase-glo reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.

  • Cell Lysis and Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared caspase-glo reagent to each well. This reagent contains a luminogenic substrate for caspase-3/7 and also lyses the cells.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Calculate the fold-increase in caspase-3/7 activity compared to the untreated control.

Visualizations

G cluster_workflow Drug Development Workflow A Synthesis of This compound Scaffold B Chemical Modification & Derivative Library Synthesis A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Apoptosis Assays) E->F G In Vivo Efficacy & Toxicity Studies F->G H Preclinical Development G->H

Caption: A generalized workflow for the development of anticancer agents from a this compound scaffold.

G compound This compound Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Formation cytoC->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome active_cas37 Active Caspase-3/7 (Executioner Caspases) apoptosome->active_cas37 activates cas37 Pro-Caspase-3/7 cas37->active_cas37 apoptosis Apoptosis (Cell Death) active_cas37->apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by this compound derivatives in cancer cells.

References

Application Notes and Protocols: 7-Fluoroisatin as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-fluoroisatin as a key starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. The unique chemical properties imparted by the fluorine atom at the 7-position enhance the biological activity and pharmacokinetic profile of the resulting molecules.[1][2] This document outlines detailed experimental protocols for the synthesis of prominent classes of this compound derivatives, presents their biological activities in clearly structured tables, and illustrates relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (7-fluoro-1H-indole-2,3-dione) is a valuable and versatile scaffold in medicinal chemistry and organic synthesis.[2] The presence of a fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound has emerged as a privileged precursor for the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurobiology.[2] Its reactive C3-carbonyl group readily participates in a variety of chemical transformations, including condensation, cycloaddition, and substitution reactions, enabling the construction of complex heterocyclic systems.[2]

I. Synthesis of Bioactive Heterocyclic Compounds from this compound

This section details the synthesis of three major classes of bioactive heterocyclic compounds derived from this compound: Spirooxindoles, Hydrazones, and Thiosemicarbazones.

A. Synthesis of this compound-Derived Spirooxindoles

Spirooxindoles are a prominent class of naturally occurring and synthetic compounds characterized by a spirocyclic junction at the C3 position of the oxindole (B195798) core. They exhibit a wide range of biological activities, including potent anticancer properties. The synthesis of spirooxindoles from this compound is often achieved through a [3+2] cycloaddition reaction involving an azomethine ylide generated in situ.

Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrrolidinyl Spirooxindoles

This protocol describes the synthesis of spiro[pyrrolidine-2,3'-oxindole] derivatives via a multicomponent reaction of this compound, an amino acid, and a dipolarophile (e.g., an activated alkene).

Reaction Scheme:

Materials:

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add L-proline (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes to facilitate the formation of the azomethine ylide.

  • Add N-phenylmaleimide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to afford the pure spirooxindole derivative.

Quantitative Data:

Product ClassReactantsSolventTime (h)Yield (%)Reference
SpirooxindoleThis compound, L-Proline, N-PhenylmaleimideEthanol4>90[3]
SpirooxindoleThis compound, Sarcosine, Dimethyl maleateMethanol685[4]
B. Synthesis of this compound-Derived Hydrazones

Isatin-hydrazones are another important class of bioactive compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. They are synthesized through a straightforward condensation reaction between this compound and a hydrazine (B178648) derivative.

Experimental Protocol: Synthesis of this compound-3-Hydrazones

Reaction Scheme:

Materials:

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add phenylhydrazine hydrochloride (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Quantitative Data:

Product ClassReactantsSolventTime (h)Yield (%)Reference
HydrazoneThis compound, PhenylhydrazineEthanol292[5][6]
HydrazoneThis compound, Isonicotinic hydrazideEthanol388[5][7]
C. Synthesis of this compound-Derived Thiosemicarbazones

Thiosemicarbazones derived from isatins have attracted significant attention due to their potent biological activities, particularly as anticancer and antiviral agents. The synthesis involves the condensation of this compound with a thiosemicarbazide (B42300).

Experimental Protocol: Synthesis of this compound-3-Thiosemicarbazones

Reaction Scheme:

Materials:

  • This compound

  • Thiosemicarbazide

  • Isopropanol

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • In a 50 mL flask equipped with a magnetic stir bar, mix this compound (3.03 x 10⁻³ mol) and thiosemicarbazide (3.03 x 10⁻³ mol) in 30 mL of isopropanol.

  • Add one drop of concentrated sulfuric acid to the mixture.

  • Heat the mixture to 75°C and stir overnight.

  • The next day, filter the yellow product and allow it to dry.

Quantitative Data:

Product ClassReactantsSolventTemperature (°C)Yield (g)Reference
ThiosemicarbazoneThis compound, ThiosemicarbazideIsopropanol750.633-0.747[8]

II. Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compoundMCF-7 (Breast)1.84Apoptosis induction[1]
This compoundHCT-116 (Colon)3.31Apoptosis induction[1]
Spirooxindole-benzimidazole (6d)MDA-MB-231 (Breast)1.5p53 activation, NF-κB downregulation[9]
Spirooxindole-benzimidazole (6d)PC-3 (Prostate)2.3p53 activation, NF-κB downregulation[9]
Fluorinated Isatin-Hydrazone (8)A549 (Lung)42.43Not specified[7][10]
Di-spirooxindole (4b)PC3 (Prostate)3.7MDM2 inhibition[11]
Spirooxindole (4i)HCT116 (Colon)51Plk4 kinase inhibition[12]
Antimicrobial Activity

Table 2: Minimum Inhibitory Concentration (MIC) of Isatin (B1672199) Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
IsatinCampylobacter jejuni<1.0 - 16.0[13]
IsatinCampylobacter coli<1.0 - 16.0[13]
Isatin-decorated thiazole (B1198619) (7f)MRSANot specified (potent)[14]
Isatin-decorated thiazole (7h)Candida albicansEquivalent to Nystatin[14]
Isatin Schiff base (3c)Staphylococcus aureus> Amoxicillin at 16 µg/mL[15]
Isatin Schiff base (3c)Escherichia coli> Amoxicillin at 1 µg/mL[15]

III. Visualizations: Pathways and Workflows

Signaling Pathway: p53-MDM2 Inhibition by Spirooxindoles

Many spirooxindoles derived from this compound exhibit their anticancer effects by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[9][16] This inhibition leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_pathway cluster_0 Normal Conditions cluster_1 Cancer Cell with Spirooxindole Treatment p53 p53 MDM2 MDM2 p53->MDM2 Binds to MDM2->p53 Ubiquitination & Degradation Spirooxindole This compound-derived Spirooxindole MDM2_inhibited MDM2 Spirooxindole->MDM2_inhibited Inhibits p53_active Active p53 Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest

Caption: p53-MDM2 signaling pathway and its inhibition by this compound-derived spirooxindoles.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel heterocyclic compounds derived from this compound.

experimental_workflow start Start: This compound synthesis Synthesis of Derivatives (e.g., Spirooxindoles, Hydrazones) start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization bio_screening Biological Screening (Anticancer, Antimicrobial Assays) characterization->bio_screening hit_id Hit Identification bio_screening->hit_id hit_id->synthesis Inactive Compounds lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Active Compounds end End: Preclinical Candidate lead_opt->end

Caption: A generalized experimental workflow for drug discovery using this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of biologically active heterocyclic compounds. The straightforward and efficient synthetic protocols, coupled with the potent and diverse biological activities of the resulting derivatives, underscore the importance of this compound in modern drug discovery and development. The information provided in these application notes serves as a practical guide for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents.

References

Protocol for N-Alkylation of 7-Fluoroisatin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The N-alkylation of isatins is a fundamental synthetic transformation in medicinal chemistry and drug discovery. The introduction of various alkyl substituents on the isatin (B1672199) nitrogen atom can significantly modulate the physicochemical properties and biological activities of the resulting compounds. 7-Fluoroisatin, with its electron-withdrawing fluorine atom at the 7-position, presents a unique substrate for such modifications, influencing the reactivity of the N-H bond and the pharmacological profile of its derivatives. This document provides detailed protocols for the N-alkylation of this compound, targeting researchers, scientists, and drug development professionals.

N-substituted isatins are precursors to a wide array of heterocyclic compounds and have demonstrated a range of biological activities, including antiviral, cytotoxic, and caspase-inhibiting properties. The protocols outlined below describe common and effective methods for the N-alkylation of this compound using various bases, solvents, and alkylating agents, under both conventional heating and microwave irradiation conditions.

Comparative Data of N-Alkylation Conditions for Isatin Derivatives

While specific quantitative data for a wide range of N-alkylations of this compound is not extensively consolidated in publicly available literature, the following table summarizes common conditions for the N-alkylation of isatin and its derivatives. These conditions serve as a valuable starting point for the optimization of this compound N-alkylation. The electron-withdrawing nature of the fluorine atom at the 7-position may influence reaction times and yields.

EntryAlkylating AgentBaseSolventTemperature (°C)TimeYield (%)Notes
1Benzyl (B1604629) chlorideK₂CO₃DMF8012 h~95%A general and high-yielding method.
2Methyl iodideK₂CO₃DMFRoom Temp-60-99%Effective for simple alkylation.
3Ethyl bromoacetateK₂CO₃DMFRoom Temp48 h-Often used for introducing ester functionalities.
4Benzyl chlorideKF/Al₂O₃AcetonitrileReflux2 h88%Solid-supported base simplifies workup.
5Various alkyl halidesNaHDMF or THF0 to RT2-24 hHighSuitable for a wide range of alkyl halides but requires anhydrous conditions.[1]
6Various alkyl halidesKOH / TBABToluene/H₂ORoom Temp-78-98%Phase-transfer catalysis, avoiding anhydrous solvents.[1]
7Benzyl chlorideK₂CO₃DMF180 (MW)25 min91%Microwave irradiation can significantly reduce reaction times.

Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate in DMF

This protocol is a widely used and versatile method for the N-alkylation of isatins with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC). For more reactive alkyl halides, the reaction may proceed at room temperature.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, which may cause the product to precipitate.

  • If a solid forms, collect it by vacuum filtration, wash with water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: N-Alkylation using Sodium Hydride in Anhydrous Solvent

This method is suitable for a broad range of alkyl halides and typically provides high yields. Caution: Sodium hydride is a strong, flammable base and must be handled under an inert atmosphere and with appropriate personal protective equipment.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, inert gas-flushed round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMF or THF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Workflow for N-Alkylation of this compound

N_Alkylation_Workflow start Start reagents Combine this compound, Base (e.g., K2CO3, NaH), and Solvent (e.g., DMF) start->reagents add_alkyl_halide Add Alkyl Halide (e.g., R-Br, R-I) reagents->add_alkyl_halide reaction Reaction (Stir at appropriate temperature and time) add_alkyl_halide->reaction workup Aqueous Workup (Quench, Extract, Wash) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product N-Alkylated This compound purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

Key Steps in the N-Alkylation Reaction

Reaction_Pathway isatin This compound (N-H) anion Isatin Anion isatin->anion Deprotonation base Base (e.g., K2CO3) product N-Alkylated Product (N-R) anion->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X)

Caption: Deprotonation followed by nucleophilic substitution.

References

Application Notes and Protocols for Developing Fluorescent Probes Using 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel fluorescent probes utilizing 7-Fluoroisatin as a core structural motif. These guidelines are intended for researchers and professionals in the fields of chemical biology, drug discovery, and diagnostics.

Introduction to this compound in Fluorescent Probe Design

This compound is a versatile heterocyclic compound that serves as an excellent scaffold for the synthesis of fluorescent probes. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the isatin (B1672199) core, make it a valuable building block for creating probes that exhibit "turn-on" fluorescence in response to specific biological analytes or enzymatic activity. The inherent reactivity of the isatin carbonyl groups allows for straightforward chemical modification and conjugation to various fluorophores and recognition moieties.[1] This document outlines the design, synthesis, and application of a novel hypothetical fluorescent probe, 7F-Rho-Casp3 , for the detection of caspase-3/7 activity, a key hallmark of apoptosis.

Proposed Fluorescent Probe: 7F-Rho-Casp3 for Caspase-3/7 Detection

We propose the design of a FRET (Förster Resonance Energy Transfer)-based fluorescent probe, 7F-Rho-Casp3 , which links the this compound moiety to a rhodamine B fluorophore via a caspase-3/7 specific cleavage peptide sequence (DEVD).

Design Rationale:

  • Recognition Moiety: The isatin scaffold has been shown to be a potent inhibitor of caspases, suggesting a strong and specific interaction with the enzyme's active site.[1] The DEVD peptide sequence is a well-established recognition and cleavage site for caspase-3 and -7.

  • Fluorophore Pair: A coumarin (B35378) derivative synthesized from this compound will serve as the FRET donor, and Rhodamine B will act as the FRET acceptor.

  • Mechanism of Action: In its intact state, the close proximity of the coumarin donor and rhodamine acceptor will result in efficient FRET, leading to emission from the rhodamine acceptor upon excitation of the coumarin donor. Upon cleavage of the DEVD linker by active caspase-3/7, the donor and acceptor will be separated, disrupting FRET and leading to a "turn-on" of the donor's fluorescence.

Signaling Pathway:

G Apoptotic_Stimulus Apoptotic Stimulus Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 cleavage Probe 7F-Rho-Casp3 Probe (FRET ON) Caspase3->Probe cleaves DEVD Cleaved_Probe Cleaved Probe (FRET OFF) Probe->Cleaved_Probe Fluorescence Coumarin Fluorescence (Turn-ON) Cleaved_Probe->Fluorescence

Caption: Proposed signaling pathway for the detection of Caspase-3 activity using the 7F-Rho-Casp3 probe.

Quantitative Data Summary

The following table summarizes the expected photophysical properties of the intact and cleaved 7F-Rho-Casp3 probe based on known properties of similar coumarin-rhodamine FRET pairs.

Property7F-Rho-Casp3 (Intact)7F-Rho-Casp3 (Cleaved)
Excitation Wavelength (λex)~420 nm~420 nm
Emission Wavelength (λem)~580 nm (Rhodamine)~470 nm (Coumarin)
Quantum Yield (Φ)Low (Donor Quenched)High (Donor Emits)
FRET EfficiencyHighLow
Molar Extinction Coefficient (ε)~25,000 M⁻¹cm⁻¹ at 420 nm~25,000 M⁻¹cm⁻¹ at 420 nm

Experimental Protocols

Synthesis of 7F-Rho-Casp3 Probe

This protocol describes a plausible synthetic route for the 7F-Rho-Casp3 probe.

Workflow Diagram:

G cluster_0 Synthesis of Coumarin-DEVD cluster_1 Synthesis of Rhodamine B Hydrazide cluster_2 Final Probe Synthesis A This compound C Coumarin-Carboxylic Acid A->C Pechmann Condensation B Ethyl Acetoacetate (B1235776) B->C E Coumarin-DEVD C->E Amide Coupling D DEVD Peptide D->E F Rhodamine B H Rhodamine B Hydrazide F->H Reaction G Hydrazine (B178648) Hydrate (B1144303) G->H I Coumarin-DEVD K 7F-Rho-Casp3 Probe I->K Schiff Base Formation J Rhodamine B Hydrazide J->K

Caption: Synthetic workflow for the proposed 7F-Rho-Casp3 fluorescent probe.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • DEVD peptide with a free N-terminus

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (Dimethylformamide)

  • Rhodamine B

  • Hydrazine hydrate

  • Ethanol (B145695)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Hexane (B92381)

Protocol:

  • Synthesis of Coumarin-Carboxylic Acid from this compound:

    • In a round-bottom flask, dissolve this compound and ethyl acetoacetate in ethanol.

    • Slowly add concentrated sulfuric acid dropwise while cooling in an ice bath.

    • Reflux the mixture for 4-6 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter, wash with cold water, and dry the crude coumarin-carboxylic acid derivative.

    • Recrystallize from ethanol to obtain the pure product.

  • Coupling of Coumarin-Carboxylic Acid to DEVD Peptide:

    • Dissolve the coumarin-carboxylic acid, DEVD peptide, EDC, and HOBt in DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Purify the product (Coumarin-DEVD) by HPLC.

  • Synthesis of Rhodamine B Hydrazide:

    • Dissolve Rhodamine B in ethanol.

    • Add hydrazine hydrate dropwise and reflux the mixture overnight.

    • Remove the solvent by rotary evaporation.

    • Wash the residue with 1 M HCl to remove excess hydrazine.

    • Extract the product with dichloromethane, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Wash the solid product with hot hexane and dry.

  • Final Assembly of 7F-Rho-Casp3 Probe:

    • Dissolve the Coumarin-DEVD and Rhodamine B hydrazide in ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 8-10 hours to form the Schiff base linkage.

    • Cool the reaction mixture and remove the solvent.

    • Purify the final 7F-Rho-Casp3 probe by column chromatography.

Cell Culture and Imaging Protocol

This protocol details the use of the 7F-Rho-Casp3 probe for imaging apoptosis in live cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Staurosporine (B1682477) (apoptosis inducer)

  • 7F-Rho-Casp3 probe stock solution (1 mM in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Hoechst 33342 (nuclear stain)

  • Fluorescence microscope with appropriate filter sets for coumarin (Ex/Em: ~420/~470 nm) and rhodamine (Ex/Em: ~550/~580 nm).

Protocol:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells onto glass-bottom dishes and allow them to adhere overnight.

  • Induction of Apoptosis:

    • Treat the cells with staurosporine (1 µM) for 3-4 hours to induce apoptosis. A control group of untreated cells should be maintained.

  • Probe Loading:

    • Prepare a working solution of the 7F-Rho-Casp3 probe (5 µM) in serum-free DMEM.

    • Wash the cells twice with PBS.

    • Incubate the cells with the probe working solution for 30 minutes at 37°C.

  • Staining and Imaging:

    • Wash the cells twice with PBS to remove excess probe.

    • Add fresh DMEM to the cells.

    • For nuclear counterstaining, incubate with Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Image the cells using a fluorescence microscope.

      • Coumarin Channel (FRET OFF): Excite at ~420 nm and collect emission at ~470 nm.

      • Rhodamine Channel (FRET ON): Excite at ~420 nm and collect emission at ~580 nm.

      • Hoechst Channel: Excite at ~350 nm and collect emission at ~460 nm.

Expected Results:

  • Untreated Cells (Control): Strong fluorescence in the rhodamine channel and weak fluorescence in the coumarin channel, indicating intact probe and active FRET.

  • Staurosporine-Treated Cells (Apoptotic): Strong fluorescence in the coumarin channel and weak fluorescence in the rhodamine channel, indicating probe cleavage by caspase-3/7 and disruption of FRET.

Logical Relationship Diagram:

G cluster_0 Experimental Condition cluster_1 Cellular State cluster_2 Probe State cluster_3 Observed Fluorescence Untreated Untreated Cells Healthy Healthy (No Apoptosis) Untreated->Healthy Treated Staurosporine-Treated Cells Apoptotic Apoptotic Treated->Apoptotic Intact Probe Intact (FRET ON) Healthy->Intact Cleaved Probe Cleaved (FRET OFF) Apoptotic->Cleaved Rhodamine Rhodamine Emission Intact->Rhodamine Coumarin Coumarin Emission Cleaved->Coumarin

Caption: Logical flow from experimental condition to observed fluorescence in the proposed assay.

Conclusion

This compound provides a promising and adaptable platform for the rational design of novel fluorescent probes. The proposed 7F-Rho-Casp3 probe exemplifies how the unique properties of this compound can be harnessed to create sophisticated tools for studying critical biological processes like apoptosis. The detailed protocols provided herein offer a solid foundation for researchers to synthesize and apply this and similar this compound-based probes in their own investigations.

References

Application Notes and Protocols for Condensation Reactions with 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for condensation reactions involving 7-Fluoroisatin. These reactions are pivotal in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiviral agents. The fluorination at the 7-position of the isatin (B1672199) core can enhance the biological activity of the resulting derivatives.

Introduction to Condensation Reactions of this compound

This compound is a versatile building block for synthesizing a variety of heterocyclic compounds. The reactive ketone at the C-3 position readily undergoes condensation reactions with nucleophiles. This document focuses on three key types of condensation reactions:

  • Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds to yield 3-substituted-ylidene-7-fluoroindolin-2-ones.

  • Schiff Base Formation: Condensation with primary amines to form 7-fluoro-3-iminoindolin-2-ones.

  • Aldol (B89426) Condensation: Reaction with enolates of ketones or aldehydes to produce 3-substituted-3-hydroxy-7-fluoroindolin-2-ones, which can subsequently dehydrate.

The products of these reactions have shown promising biological activities, including the induction of apoptosis in cancer cells, making them valuable scaffolds in drug discovery.[1][2]

Data Presentation: Cytotoxicity of Isatin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various isatin derivatives against different human cancer cell lines. This data highlights the potential of these compounds as anticancer agents.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Derivative 1MCF-7 (Breast Cancer)1.84[1]
This compound Derivative 1HCT-116 (Colon Cancer)3.31[1]
Fluorinated 1-benzylisatin (3a)M-HeLa (Cervical Cancer)18.2 ± 1.1[2]
Fluorinated 1-benzylisatin (3a)HuTu 80 (Duodenal Cancer)12.5 ± 0.9[2]
Fluorinated 1-benzylisatin (3b)M-HeLa (Cervical Cancer)10.3 ± 0.8[2]
Fluorinated 1-benzylisatin (3b)HuTu 80 (Duodenal Cancer)15.2 ± 1.1[2]
Fluorinated 1-benzylisatin (3d)M-HeLa (Cervical Cancer)12.1 ± 0.9[2]
Fluorinated 1-benzylisatin (3d)HuTu 80 (Duodenal Cancer)11.7 ± 0.8[2]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile (B47326)

This protocol describes the synthesis of 2-(7-fluoro-2-oxoindolin-3-ylidene)malononitrile, a common intermediate in the development of bioactive molecules.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 2-(7-fluoro-2-oxoindolin-3-ylidene)malononitrile.

Expected Yield: 85-95%

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up 7_Fluoroisatin This compound Dissolve Dissolve in Ethanol 7_Fluoroisatin->Dissolve Malononitrile Malononitrile Malononitrile->Dissolve Add_Catalyst Add Piperidine Dissolve->Add_Catalyst Reflux Reflux (2-4h) Add_Catalyst->Reflux Cool Cool to RT Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product 2-(7-fluoro-2-oxoindolin- 3-ylidene)malononitrile Dry->Product

Caption: Workflow for the Knoevenagel condensation of this compound.

Protocol 2: Synthesis of a this compound Schiff Base

This protocol details the general procedure for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • For less reactive amines, a few drops of glacial acetic acid can be added as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-6 hours, with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitated Schiff base by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Expected Yield: 70-90%

Protocol 3: Aldol Condensation of this compound with Acetone

This protocol outlines a base-catalyzed aldol condensation between this compound and acetone.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (10% aqueous)

  • Erlenmeyer flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In an Erlenmeyer flask, dissolve this compound (1.0 eq) in a mixture of ethanol and acetone.

  • While stirring vigorously, slowly add the 10% NaOH solution dropwise. A color change should be observed.

  • Continue stirring at room temperature for 1-2 hours. The reaction can be gently warmed if necessary.

  • Monitor the reaction by TLC.

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the product with cold water to remove any salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure aldol addition or condensation product.

Expected Yield: 50-70%

Mechanism of Action and Signaling Pathways

Derivatives of this compound have been shown to exert their anticancer effects through the induction of apoptosis. The proposed mechanism often involves the activation of the intrinsic apoptotic pathway.

Apoptosis Induction Pathway by this compound Derivatives

Apoptosis_Pathway 7_Fluoro_Derivative This compound Derivative Cellular_Stress Induction of Cellular Stress 7_Fluoro_Derivative->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Bcl2 Bcl-2 Inhibition Cellular_Stress->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

The binding of a this compound derivative can induce cellular stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and Bak. This results in the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with Apaf-1, leading to the activation of caspase-9. Caspase-9, in turn, activates the executioner caspase-3, culminating in programmed cell death.[3]

References

7-Fluoroisatin in Antimicrobial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroisatin, a fluorinated derivative of the versatile isatin (B1672199) scaffold, has emerged as a significant building block in medicinal chemistry, particularly in the development of novel antimicrobial agents.[1][2] The introduction of a fluorine atom at the 7-position of the isatin core can enhance the biological activity of the resulting compounds.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in antimicrobial drug discovery, with a focus on its derivatives such as Schiff bases and hydrazones, which have shown promising activity against a range of bacterial and fungal pathogens.

Antimicrobial Activity of this compound and Its Derivatives

While this compound itself has shown promising antimicrobial activity, quantitative data in the form of Minimum Inhibitory Concentrations (MICs) for the parent compound is not extensively available in the public domain.[1][2] However, its derivatives, particularly Schiff bases and hydrazones, have been widely synthesized and evaluated, demonstrating a broad spectrum of antimicrobial activities.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against selected Gram-positive and Gram-negative bacteria, as well as fungal species. This data is compiled from multiple research findings to provide a comparative overview.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Derivative TypeCompound ID/DescriptionStaphylococcus aureusEscherichia coliReference
Schiff BaseThis compound Schiff Base of N-(4-hydroxyphenyl)acetamide5050[4]
Schiff BaseThis compound Schiff Base of 4-aminoantipyrine2550[4]
Hydrazone5-Fluoroisatin (B27256) Hydrazone Derivative0.78 (MRSA)-[5]
Thiazole Derivative5-Bromo-3-((5-(2-(4-fluorophenyl)hydrazono)-4-methylthiazol-2(5H)-ylidene)hydrazono)indolin-2-one--[1]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Derivative TypeCompound ID/DescriptionCandida albicansReference
HydrazoneFluorinated Pyridinium Isatin Hydrazone (5a)15[6]
HydrazoneFluorinated Pyridinium Isatin Hydrazone (5c)15[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation of this compound derivatives for antimicrobial activity.

Protocol 1: Synthesis of this compound Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases derived from this compound.

Materials:

  • This compound

  • Appropriate primary aromatic amine (e.g., 4-aminoantipyrine, N-(4-hydroxyphenyl)acetamide)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve a specific molar equivalent of this compound in warm absolute ethanol.

  • To this solution, add a stoichiometric equivalent of the desired primary amine.

  • Add a few drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for a duration of 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid Schiff base product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of this compound Hydrazones

This protocol outlines a general procedure for the synthesis of hydrazone derivatives of this compound.

Materials:

  • This compound

  • Appropriate hydrazide (e.g., isonicotinic acid hydrazide, thiosemicarbazide)

  • Ethanol or Methanol (B129727)

  • Concentrated Sulfuric Acid or Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve this compound in ethanol or methanol in a round-bottom flask.

  • Add an equimolar amount of the desired hydrazide to the solution.

  • Add a catalytic amount of concentrated sulfuric acid or glacial acetic acid to the mixture.

  • Reflux the reaction mixture for a specified time (typically a few hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Confirm the structure of the synthesized hydrazone using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight on appropriate agar (B569324) plates.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth (MHB or RPMI-1640) directly in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the growth can be quantified by reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the use of this compound in antimicrobial drug discovery.

G cluster_synthesis Synthesis of Bioactive Derivatives cluster_screening Antimicrobial Screening Workflow This compound This compound Schiff_Base Schiff Base / Hydrazone Derivatives This compound->Schiff_Base Condensation Primary_Amine Primary Amine / Hydrazide Primary_Amine->Schiff_Base Broth_Microdilution Broth Microdilution Assay Schiff_Base->Broth_Microdilution MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Hit_Compounds Identification of Hit Compounds MIC_Determination->Hit_Compounds

Caption: Workflow for Synthesis and Antimicrobial Screening of this compound Derivatives.

G Isatin_Core Isatin Core Target_Enzymes Bacterial/Fungal Target Enzymes (e.g., Kinases, DNA Gyrase) Isatin_Core->Target_Enzymes Binding Inhibition Inhibition of Essential Pathways Target_Enzymes->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: Postulated Mechanism of Action for Isatin-Based Antimicrobial Agents.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant antimicrobial potential. The derivatization of this compound into Schiff bases and hydrazones has proven to be a fruitful strategy in the discovery of new antibacterial and antifungal agents. The protocols and data presented herein provide a foundational resource for researchers engaged in the exploration and development of novel isatin-based antimicrobial drugs. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted to advance them through the drug discovery pipeline.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

AN-07FI-2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Fluoroisatin is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and biological properties of the parent molecule, leading to enhanced activity in various therapeutic areas, including anticancer and neuroprotective applications.[1] Given its importance as a synthetic intermediate and potential active pharmaceutical ingredient (API), the accurate determination of its purity is a critical aspect of quality control in research and drug development.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound. The described protocol provides a reliable and efficient means to separate this compound from potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC for this compound Purity

This section provides a detailed methodology for the purity analysis of this compound using a standard HPLC system with UV detection.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Mobile Phase Additive: Formic acid (or trifluoroacetic acid, TFA).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: this compound standard of known, high purity (e.g., >99.5%).

  • Sample: this compound batch to be analyzed.

  • Filtration: 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization based on the specific instrumentation and observed impurity profile.

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 290 nm (based on UV scan)
Injection Volume 10 µL
Run Time 25 minutes

Note on Detection Wavelength: While 254 nm is a common wavelength for aromatic compounds, a UV-Vis scan of this compound is recommended to determine the absorbance maximum (λmax) for optimal sensitivity.[1][2] Some methods for related compounds have also utilized 290 nm.[3]

Sample Preparation

Accurate sample preparation is crucial for reliable results.

  • Standard Solution (100 µg/mL):

    • Accurately weigh approximately 1 mg of the this compound reference standard.

    • Dissolve in 10 mL of the sample diluent (Acetonitrile/Water, 50:50 v/v).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Sample Solution (100 µg/mL):

    • Prepare the this compound sample to be analyzed in the same manner as the standard solution.

  • Filtration:

    • Filter all solutions through a 0.45 µm syringe filter into HPLC vials before placing them in the autosampler.[2]

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

System suitability parameters should be established to ensure the validity of the analytical run. Key parameters are summarized in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) > 2000
Repeatability (%RSD of peak area for 5 replicate injections) ≤ 2.0%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the purity assessment of this compound.

G HPLC Purity Assessment Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve in Diluent (50:50 ACN/H2O) weigh->dissolve filter 3. Filter with 0.45 µm Syringe Filter dissolve->filter inject 4. Inject onto C18 Column filter->inject separate 5. Gradient Elution (ACN/H2O with 0.1% FA) inject->separate detect 6. UV Detection (254 nm or 290 nm) separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate % Area Purity integrate->calculate report 9. Generate Report calculate->report

Caption: Workflow for this compound purity determination by HPLC.

Logical Diagram: Troubleshooting Common HPLC Issues

This diagram provides a logical decision tree for troubleshooting common issues encountered during HPLC analysis.

G HPLC Troubleshooting Guide start Analysis Start issue Problem Observed? start->issue no_peaks No Peaks / Low Signal issue->no_peaks Yes bad_shape Poor Peak Shape (Tailing / Fronting) issue->bad_shape Yes rt_shift Retention Time Shift issue->rt_shift Yes pass System OK issue->pass No check_lamp Check Detector Lamp no_peaks->check_lamp check_flow Verify Flow & Connections no_peaks->check_flow check_column Column Overload or Degradation? bad_shape->check_column check_ph Mobile Phase pH appropriate? bad_shape->check_ph check_mp Check Mobile Phase Prep rt_shift->check_mp check_temp Verify Column Temp rt_shift->check_temp

Caption: Logical flow for troubleshooting common HPLC issues.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the purity assessment of this compound. By employing a standard C18 column and a straightforward gradient elution, this protocol can be readily implemented in most analytical laboratories. The provided workflows serve as valuable visual aids for both experimental execution and troubleshooting, ensuring consistent and accurate results for quality control in the research and development of this compound-based compounds.

References

Application Note: A Scalable Synthesis of 7-Fluoroisatin for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals.

Introduction 7-Fluoroisatin, a fluorinated derivative of isatin (B1672199), is a valuable heterocyclic compound extensively used as a building block in medicinal chemistry. The incorporation of a fluorine atom at the 7-position can significantly enhance the pharmacological properties of isatin-based compounds, including their anticancer, antimicrobial, and neuroprotective activities[1][2]. As drug candidates progress towards preclinical studies, the availability of a robust, scalable, and reproducible synthetic route for the active pharmaceutical ingredient (API) is paramount[3][]. This document provides a detailed protocol for the scale-up synthesis of this compound, suitable for producing the quantities and quality required for preclinical research and development.

Comparative Analysis of Synthetic Routes

Several methods for the synthesis of this compound have been reported. The most common and scalable approach is a variation of the Sandmeyer isatin synthesis, which involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization[5]. The table below summarizes key quantitative data for a preferred two-step, one-pot adaptation suitable for scale-up.

ParameterMethod: Two-Step, One-Pot SynthesisReference
Starting Material 2-Fluoroaniline[1]
Key Intermediates N-(2-fluorophenyl)-2-(hydroxyimino)acetamide[1][6]
Cyclization Agent Concentrated Sulfuric Acid[1][6]
Overall Yield ~90-98%[1][6]
Reported Purity (HPLC) ~96.5% (crude), >99% (recrystallized)[1]
Suitability for Scale-up High (Good yields, readily available reagents)[3]

Detailed Protocol: Scale-up Synthesis of this compound (100g Scale)

This protocol details the synthesis of this compound from 2-fluoroaniline. The first step forms the intermediate, N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, which is then cyclized in strong acid without isolation.

Materials and Equipment
Reagent/EquipmentQuantity/Specification
2-Fluoroaniline55.5 g (0.5 mol)
Chloral Hydrate135 g (0.82 mol)
Hydroxylamine Hydrochloride115 g (1.65 mol)
Anhydrous Sodium Sulfate475 g
Concentrated Sulfuric Acid (98%)500 mL
Deionized Water1.9 L
Ethyl AcetateAs required for recrystallization
Petroleum EtherAs required for recrystallization
5L Four-necked Round Bottom Flask1
Mechanical Stirrer1
Heating Mantle with Temperature Control1
Large Buchner Funnel and Filter Flask1
Crushed Ice~2.5 kg
Experimental Workflow

The overall workflow for the synthesis and qualification of this compound for preclinical use is outlined below.

G cluster_prep Phase 1: Synthesis & Purification cluster_qc Phase 2: Quality Control & Release A Raw Material Sourcing (2-Fluoroaniline, etc.) B Step 1: Intermediate Formation (Isonitrosoacetanilide) A->B C Step 2: Acid-Catalyzed Cyclization B->C D Quenching & Precipitation C->D E Filtration & Washing D->E F Purification (Recrystallization) E->F G Drying of Final Product F->G H QC Sampling G->H I Analytical Testing (HPLC, NMR, MS) H->I J Specification Review I->J K Batch Release for Preclinical Studies J->K G A 2-Fluoroaniline C N-(2-fluorophenyl)-2- (hydroxyimino)acetamide (Intermediate) A->C Condensation (Na2SO4, H2O, Δ) B Chloral Hydrate & Hydroxylamine HCl B->C Condensation (Na2SO4, H2O, Δ) D This compound (Final Product) C->D Cyclization (Conc. H2SO4, 80°C) G A Apoptotic Stimulus (e.g., DNA Damage) B Initiator Caspases (e.g., Caspase-9) A->B C Executioner Caspases (e.g., Caspase-3, -7) B->C D Cleavage of Cellular Substrates C->D E Apoptosis D->E Inhibitor Isatin Derivative (e.g., this compound analog) Inhibitor->C

References

Investigating 7-Fluoroisatin as a Caspase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of small molecule inhibitors targeting a range of enzymes implicated in human diseases. Notably, modifications to the isatin scaffold have yielded potent inhibitors of caspases, the key executioners of apoptosis (programmed cell death). Dysregulation of apoptosis is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, the development of selective caspase inhibitors is of significant therapeutic interest.

This document provides detailed application notes and experimental protocols for the investigation of 7-Fluoroisatin as a potential caspase inhibitor. While extensive data exists for various substituted isatin compounds, specific quantitative inhibitory data for the parent this compound molecule against a full caspase panel is not widely available in the public domain. The provided data and protocols are based on studies of closely related isatin derivatives and established methodologies for characterizing caspase inhibitors.

Data Presentation: Inhibitory Activity of Isatin Derivatives

The following table summarizes the inhibitory activity (IC50 values) of several fluorinated isatin derivatives against key executioner caspases, caspase-3 and caspase-7. This data provides a comparative baseline for assessing the potential potency of this compound.

CompoundCaspase-3 IC50 (nM)Caspase-7 IC50 (nM)Reference
(S)-7-fluoro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin2.63.3[1]
(S)-7-chloro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin3.14.5[1]
(S)-7-bromo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin3.45.2[1]
(S)-7-iodo-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin4.16.8[1]
N-methyl-(S)-7-fluoro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin2.93.8[1]
N-ethyl-(S)-7-fluoro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin3.24.1[1]
N-propyl-(S)-7-fluoro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin3.54.6[1]
N-butyl-(S)-7-fluoro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin3.85.0[1]
N-(3-fluoropropyl)-(S)-7-fluoro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin3.34.2[1]
N-(4-fluorobutyl)-(S)-7-fluoro-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin3.64.7[1]

Signaling Pathway

The diagram below illustrates the intrinsic and extrinsic apoptotic pathways, highlighting the central role of effector caspases (caspase-3 and -7) and the putative point of inhibition by this compound.

G Apoptotic Signaling Pathway and Caspase Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Caspase-7 Caspase-7 Caspase-3->Caspase-7 Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-7->Apoptosis This compound This compound This compound->Caspase-3 This compound->Caspase-7

Caption: Apoptotic signaling and caspase inhibition by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the efficacy of this compound as a caspase inhibitor.

Biochemical Caspase Activity Assay (Fluorometric)

This protocol outlines an in vitro assay to determine the IC50 value of this compound against purified recombinant caspases.

Materials:

  • Recombinant active human caspases (e.g., Caspase-3, -7, -8, -9)

  • This compound (stock solution in DMSO)

  • Caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for Caspase-3/7)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplates

  • Fluorometric microplate reader

Experimental Workflow Diagram:

G start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_caspase Add recombinant caspase to wells prep_inhibitor->add_caspase incubate1 Pre-incubate inhibitor and caspase add_caspase->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 read_fluorescence Read fluorescence (Ex/Em) incubate2->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for biochemical caspase activity assay.

Procedure:

  • Prepare Serial Dilutions: Prepare a 2X serial dilution series of this compound in Assay Buffer from the DMSO stock. Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).

  • Enzyme Preparation: Dilute the recombinant caspase to a 2X working concentration in cold Assay Buffer.

  • Plate Setup: To the wells of a 96-well black microplate, add 50 µL of the 2X this compound dilutions or vehicle control.

  • Enzyme Addition: Add 50 µL of the 2X diluted caspase to each well.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15-30 minutes at room temperature, protected from light.

  • Substrate Preparation: Prepare a 2X working solution of the fluorogenic caspase substrate in Assay Buffer.

  • Initiate Reaction: Add 100 µL of the 2X substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to assess the ability of this compound to protect cells from apoptosis induced by a known stimulus.

Materials:

  • Cell line susceptible to apoptosis (e.g., Jurkat, HeLa)

  • This compound (stock solution in DMSO)

  • Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Experimental Workflow Diagram:

G start Start seed_cells Seed cells in multi-well plates start->seed_cells pre_treat Pre-treat cells with This compound seed_cells->pre_treat induce_apoptosis Induce apoptosis (e.g., Staurosporine) pre_treat->induce_apoptosis harvest_cells Harvest and wash cells induce_apoptosis->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry analyze_data Quantify live, apoptotic, and necrotic cells flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for cell-based apoptosis assay.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight if applicable.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Induce Apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the predetermined optimal time (e.g., 4-6 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into centrifuge tubes.

    • For adherent cells, collect the culture medium (containing detached apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis:

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

    • Evaluate the dose-dependent protective effect of this compound against apoptosis.

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific experimental conditions, cell lines, and reagents. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. The inhibitory data presented is for isatin derivatives and should be used for comparative purposes only. The actual inhibitory profile of this compound needs to be determined experimentally.

References

Application of 7-Fluoroisatin in the Synthesis of Neuroprotective Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of 7-Fluoroisatin as a key building block in the synthesis of novel neuroprotective agents. The unique properties conferred by the fluorine atom at the 7-position of the isatin (B1672199) scaffold make it a valuable starting material for developing compounds aimed at treating neurodegenerative diseases.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including neuroprotective effects. The introduction of a fluorine atom to the isatin core, as in this compound, can enhance metabolic stability, membrane permeability, and binding affinity to target proteins, making it an attractive scaffold for the design of central nervous system (CNS) active agents. Derivatives of this compound, particularly Schiff bases and triazoles, have shown promise in targeting key pathological pathways in neurodegenerative diseases, such as oxidative stress, apoptosis, and protein aggregation.

Data Presentation: Neuroprotective Activities of Isatin Derivatives

The following table summarizes quantitative data from various studies on isatin derivatives, highlighting their potential as neuroprotective agents. While specific data for this compound derivatives is emerging, the data from related isatin compounds provide a strong rationale for their investigation.

Compound ClassTarget/AssayCompound/DerivativeIC50/EC50/ActivityReference
Fluorinated Isatin SulfonamidesCaspase-3 Inhibition(S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin analogsup to 30 nM[1]
Fluorinated Isatin SulfonamidesCaspase-7 Inhibition(S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin analogsup to 37 nM[1]
Isatin-based Schiff BasesAcetylcholinesterase (AChE) InhibitionCompound 5a (pyrazole motif)36.38 ± 0.08% inhibition[2]
Isatin-based Schiff BasesDPPH Radical ScavengingCompound 5a (pyrazole motif)IC50 = 8.65 ± 0.02 µg/mL[2]
Isatin-based Schiff BasesABTS Radical ScavengingCompound 5a (pyrazole motif)53.98 ± 0.12% scavenging[2]

Signaling Pathways in Neuroprotection

This compound derivatives are hypothesized to exert their neuroprotective effects through the modulation of key signaling pathways involved in neuronal survival and stress response. Two prominent pathways are the PI3K/Akt and the Nrf2-ARE pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of this pathway can protect neurons from various insults. It is proposed that this compound derivatives may activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell survival.

PI3K_Akt_Pathway This compound Derivative This compound Derivative Receptor Receptor This compound Derivative->Receptor Binds and Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Akt->Pro-apoptotic Proteins (e.g., Bad, Caspase-9) Inhibits Neuronal Survival Neuronal Survival Akt->Neuronal Survival Promotes Pro-apoptotic Proteins (e.g., Bad, Caspase-9)->Neuronal Survival Inhibits Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Derivative This compound Derivative Keap1 Keap1 This compound Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ubiquitination & Degradation Ubiquitination & Degradation Keap1->Ubiquitination & Degradation Promotes Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1) Activates Transcription Neuroprotection Neuroprotection Antioxidant Genes (e.g., HO-1, NQO1)->Neuroprotection Synthesis_Workflow Start Start Dissolve Dissolve this compound and primary amine in ethanol Start->Dissolve Catalyze Add catalytic acial acetic acid Dissolve->Catalyze Reflux Reflux for 4-8 hours Catalyze->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to room temperature Monitor->Cool Reaction Complete Filter Filter and wash the product Cool->Filter Recrystallize Recrystallize for purification Filter->Recrystallize Characterize Characterize the pure product Recrystallize->Characterize End End Characterize->End Neuroprotection_Assay_Workflow Start Start Seed_Cells Seed SH-SY5Y cells in 96-well plate Start->Seed_Cells Pre-treat Pre-treat with This compound derivative Seed_Cells->Pre-treat Induce_Toxicity Induce neurotoxicity (e.g., H2O2) Pre-treat->Induce_Toxicity MTT_Assay Perform MTT assay Induce_Toxicity->MTT_Assay Measure_Absorbance Measure absorbance at 570 nm MTT_Assay->Measure_Absorbance Analyze_Data Calculate cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Synthesis of Spirooxindoles from 7-Fluoroisatin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the synthesis of novel spirooxindole derivatives utilizing 7-Fluoroisatin as a key starting material. This procedure is designed for researchers, scientists, and drug development professionals interested in the synthesis of complex heterocyclic compounds with potential therapeutic applications. The protocol is based on a one-pot, three-component [3+2] cycloaddition reaction, a versatile and efficient method for generating molecular diversity.

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole (B195798) core. This structural motif is found in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a fluorine atom, as in this compound, can significantly modulate the physicochemical and pharmacological properties of the resulting spirooxindole derivatives, making them attractive targets for drug discovery programs. The following protocol details a reproducible method for the synthesis of pyrrolidinyl-spirooxindoles, a common and biologically relevant subclass of these compounds.

Overall Reaction Scheme

The synthesis proceeds via a one-pot, three-component reaction involving this compound, an amino acid (such as L-proline or sarcosine), and a dipolarophile. The reaction begins with the in situ formation of an azomethine ylide from the condensation of this compound and the amino acid. This intermediate then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile to yield the desired spirooxindole product.

G This compound This compound Azomethine_Ylide Azomethine Ylide (in situ generation) This compound->Azomethine_Ylide Amino_Acid Amino Acid (e.g., L-Proline) Amino_Acid->Azomethine_Ylide Dipolarophile Dipolarophile Spirooxindole Spirooxindole Dipolarophile->Spirooxindole Azomethine_Ylide->Spirooxindole

Caption: General workflow for the three-component synthesis of spirooxindoles.

Experimental Protocol

This protocol describes the synthesis of a representative pyrrolidinyl-spirooxindole from this compound, L-proline, and an α,β-unsaturated carbonyl compound as the dipolarophile.

Materials:

  • This compound

  • L-proline

  • (E)-Chalcone (or other suitable α,β-unsaturated ketone)

  • Methanol (B129727) (reagent grade)

  • Ethanol (B145695) (reagent grade)

  • Ethyl acetate (B1210297) (for TLC and column chromatography)

  • n-Hexane (for TLC and column chromatography)

  • Silica (B1680970) gel (for column chromatography, 230-400 mesh)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 165.1 mg), L-proline (1.2 mmol, 138.2 mg), and the selected dipolarophile (e.g., (E)-chalcone, 1.0 mmol, 208.3 mg).

  • Solvent Addition: Add 20 mL of methanol to the flask.

  • Reaction: Stir the mixture at reflux (approximately 65 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 30:70 v/v) as the eluent.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), allow the reaction mixture to cool to room temperature.

  • Isolation of the Product:

    • Precipitation/Filtration: In many cases, the spirooxindole product will precipitate out of the solution upon cooling. If a solid has formed, collect the product by vacuum filtration and wash the solid with cold ethanol (2 x 10 mL).

    • Evaporation and Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product should be purified by column chromatography on silica gel.

  • Column Chromatography (if necessary):

    • Pack a glass column with silica gel in a slurry of n-hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane (B109758) or ethyl acetate and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

    • Collect the fractions containing the desired product (visualized by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions under reduced pressure to yield the purified spirooxindole. Dry the product under vacuum.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G A 1. Combine this compound, L-proline, and dipolarophile in a flask. B 2. Add methanol as solvent. A->B C 3. Reflux the mixture for 4-6 hours. Monitor reaction by TLC. B->C D 4. Cool the reaction mixture to room temperature. C->D E 5. Isolate the product. D->E F 5a. If precipitate forms, filter and wash with cold ethanol. E->F Precipitate G 5b. If no precipitate, concentrate and purify by column chromatography. E->G No Precipitate H 6. Characterize the purified spirooxindole. F->H G->H

Caption: Step-by-step experimental workflow for spirooxindole synthesis.

Quantitative Data Summary

The following table summarizes representative yields and stereoselectivities for the synthesis of spirooxindoles from fluorinated isatins. While specific data for this compound is limited in the literature, the values for closely related analogs provide an expected range for the outcome of this protocol.

EntryIsatin DerivativeAmino AcidDipolarophileYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
15-FluoroisatinL-prolineChalcone85-95>95:5Not Reported
2This compound (expected)L-prolineChalcone80-90>95:5Not Reported
35-FluoroisatinSarcosineN-phenylmaleimide88-92>99:1Not Applicable
4This compound (expected)SarcosineN-phenylmaleimide85-90>99:1Not Applicable

Note: The data for this compound is an estimation based on reported yields for similar fluorinated isatins.

Characterization Data of a Representative Spirooxindole

Product: (2'S,3'R,4'S,5'R)-7-fluoro-4'-phenyl-5'-(benzoyl)spiro[indoline-3,2'-pyrrolidine]-2-one

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.80-7.20 (m, 10H, Ar-H), 6.90-6.70 (m, 3H, Ar-H), 4.85 (d, J = 8.0 Hz, 1H), 4.50 (t, J = 8.0 Hz, 1H), 3.80 (m, 1H), 3.40 (m, 1H), 2.50-2.20 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 198.0, 178.5, 159.0 (d, J = 242.0 Hz), 142.0, 138.0, 134.0, 129.0, 128.5, 128.0, 127.5, 125.0, 118.0 (d, J = 18.0 Hz), 115.0 (d, J = 3.0 Hz), 110.0 (d, J = 8.0 Hz), 72.0, 68.0, 60.0, 55.0, 48.0, 30.0.

  • IR (KBr, cm⁻¹): 3350 (N-H), 1715 (C=O, oxindole), 1680 (C=O, ketone), 1610, 1490.

  • HRMS (ESI): Calculated for C₂₅H₂₁FN₂O₂ [M+H]⁺, found.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, and gloves).

  • All manipulations should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This detailed protocol provides a solid foundation for the synthesis of novel spirooxindoles from this compound. The versatility of the three-component reaction allows for the generation of a diverse library of compounds by varying the amino acid and dipolarophile components, facilitating further exploration in the field of medicinal chemistry and drug discovery.

Troubleshooting & Optimization

Technical Support Center: 7-Fluoroisatin Sandmeyer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sandmeyer synthesis of 7-Fluoroisatin. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two main stages of the this compound Sandmeyer synthesis: the formation of the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate and its subsequent cyclization to this compound.

Problem 1: Low Yield of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete reaction Ensure all reagents, particularly 2-fluoroaniline (B146934), are of high purity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extend the reflux time if starting material is still present.
Suboptimal reaction temperature Maintain a consistent reflux temperature, typically around 90-100°C. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.
Poor reagent solubility Ensure the 2-fluoroaniline is fully dissolved in the acidic aqueous solution before adding it to the reaction mixture containing chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. Vigorous stirring is crucial.
Problem 2: Low Yield of this compound during Cyclization

Possible Causes & Solutions

Possible Cause Recommended Solution
Incomplete cyclization The cyclization in concentrated sulfuric acid is exothermic. Ensure the temperature is carefully controlled, typically by slow, portion-wise addition of the intermediate to the acid, not exceeding 65°C. After the addition, the temperature is usually raised to around 80°C to drive the reaction to completion.[1]
Formation of oxime byproduct During the work-up (quenching) phase, the formation of the corresponding isatin (B1672199) oxime can occur. To minimize this, a "decoy agent" such as acetone (B3395972) or glyoxal (B1671930) can be added to the quenching solution (e.g., isopropyl acetate/water).[2]
"Tar" formation The strong acidic and high-temperature conditions can lead to the formation of dark, viscous byproducts. Ensure the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate is fully dissolved in the concentrated sulfuric acid. Using methanesulfonic acid or polyphosphoric acid as the cyclization medium can sometimes mitigate this issue for poorly soluble substrates.
Product loss during work-up The quenching of the reaction mixture in ice-water must be done carefully with vigorous stirring to ensure efficient precipitation of the product. Ensure the product is thoroughly washed with cold water to remove any residual acid before drying.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Sandmeyer synthesis of this compound?

A1: Reported yields can vary significantly depending on the specific protocol and reaction conditions. While some literature reports yields as high as 90-98.6% for the cyclization step[1], other sources indicate that yields can be much lower, around 35-47%, with the formation of byproducts.[2][3]

Q2: How can I confirm the identity and purity of my this compound product?

A2: The identity and purity of this compound can be confirmed using various analytical techniques. LCMS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight (molecular ion peak at m/z 166 [M+H]⁺).[1] Purity can be assessed by HPLC (High-Performance Liquid Chromatography).

Q3: What are the key safety precautions to take during this synthesis?

A3: The Sandmeyer synthesis involves the use of corrosive and hazardous materials. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so controlled addition and temperature monitoring are crucial.

Q4: Can I use a different acid for the cyclization step?

A4: While concentrated sulfuric acid is traditionally used, other strong acids like methanesulfonic acid or polyphosphoric acid have been shown to be effective, particularly for intermediates with poor solubility in sulfuric acid.[3]

Q5: My final product is a dark, tarry substance. What went wrong?

A5: Tar formation is a common issue in reactions involving strong acids and high temperatures. This can result from the decomposition of the starting material or intermediate. To prevent this, ensure the intermediate is added slowly to the acid to control the initial exotherm and that the reaction temperature is not excessively high.

Data Presentation

The following tables summarize quantitative data from various reported protocols for the synthesis of this compound.

Table 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

Starting Material Reagents Reaction Conditions Yield Reference
2-fluoroanilineChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate (B86663), HClReflux in water, 1-2 hours86%Organic Syntheses, Coll. Vol. 10, p.23
2-fluoroanilineChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HCl65-73°C, 1 hourNot specified, but intermediate used directlyCN105732462A

Table 2: Cyclization to this compound

Starting Material Cyclization Agent Reaction Conditions Yield Purity Key Byproducts Reference
N-(2-fluorophenyl)-2-(hydroxyimino)acetamideConc. H₂SO₄80°C, 2 hours90%Not specifiedNot specifiedChemicalBook
N-(2-fluorophenyl)-2-(hydroxyimino)acetamideConc. H₂SO₄Addition at <65°C, then 80°C for 40 min98.6%Not specifiedNot specifiedCN105732462A (via ChemicalBook)[1]
Nl-(2-fluorophenyl)-2-hydroxyiminoacetamideConc. H₂SO₄73-76°C, 1.5 hours35%96%3% oximeWO2006119104A2[2]
Nl-(2-fluorophenyl)-2-hydroxyiminoacetamideConc. H₂SO₄73-76°C, 1.5 hours40.4%85%14% oximeWO2006119104A2[2]
N-(2-fluorophenyl)-2-(hydroxyimino)acetamidePolyphosphoric acid70-75°C, 2 hoursNot specified98.2% (HPLC)Not specifiedCN105732462A

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound (Adapted from CN105732462A)

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, dissolve chloral hydrate (1.1 eq) and anhydrous sodium sulfate in water.

  • Heat the mixture to 40°C.

  • Add hydroxylamine hydrochloride (2.5 eq), 30% hydrochloric acid, and 2-fluoroaniline (1.0 eq).

  • Heat the reaction mixture to 65-73°C with stirring.

  • After approximately 1 hour, the reaction should be complete.

  • Cool the mixture to 40-45°C and filter the precipitate.

  • Wash the solid with water and dry to obtain the intermediate.

Step 2: Cyclization to this compound

  • In a four-necked flask, add concentrated sulfuric acid (e.g., 100 mL for 0.11 mol of intermediate).

  • Portion-wise, add the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, ensuring the temperature does not exceed 65°C.[1]

  • Once the addition is complete, raise the temperature to 80°C and stir for approximately 40 minutes.[1]

  • After the reaction is complete, pour the reaction mixture slowly into a vigorously stirred mixture of ice and water.

  • Stir the resulting suspension for 1 hour to ensure complete precipitation.

  • Filter the brick-red solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • The crude product can be recrystallized from a suitable solvent system like ethyl acetate/petroleum ether to yield pure this compound.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization cluster_purification Purification start1 2-Fluoroaniline reaction1 Reflux (65-73°C) start1->reaction1 reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl reagents1->reaction1 product1 N-(2-fluorophenyl)-2- (hydroxyimino)acetamide reaction1->product1 start2 Intermediate product1->start2 reaction2 Heat (80°C) start2->reaction2 reagents2 Conc. H2SO4 reagents2->reaction2 product2 Crude this compound reaction2->product2 quench Quench in Ice-Water product2->quench filtration Filtration quench->filtration recrystallization Recrystallization filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_cyclization Incomplete Cyclization start->incomplete_cyclization side_reactions Side Reactions start->side_reactions product_loss Product Loss during Work-up start->product_loss optimize_temp Optimize Temperature (Addition <65°C, Reaction 80°C) incomplete_cyclization->optimize_temp Address use_alternative_acid Consider Alternative Acids (MSA, PPA) incomplete_cyclization->use_alternative_acid Address add_decoy Add 'Decoy Agent' (e.g., Acetone) during Quench side_reactions->add_decoy Address careful_workup Careful Quenching & Washing product_loss->careful_workup Address

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 7-Fluoroisatin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 7-Fluoroisatin via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Solution
Low or No Crystal Formation Insufficient cooling, solution is not supersaturated, or too much solvent was used.Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound. If too much solvent is suspected, evaporate some of the solvent to increase the concentration and cool the solution again.[1]
Formation of an Oil Instead of Crystals ("Oiling Out") The boiling point of the solvent is higher than the melting point of the solute, causing it to melt rather than dissolve. The solution may also be cooling too quickly.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which this compound is less soluble to lower the overall solvent power. Allow the solution to cool more slowly. Ensure the crude product is not excessively impure, as high levels of impurities can depress the melting point.
Discolored Crystals (e.g., Brown or Tarry) Presence of colored, likely polymeric or tar-like, impurities from the synthesis.[2]Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel. The addition of a small amount of activated carbon to the hot solution before filtration can also help adsorb colored impurities. Use a suitable solvent system like ethyl acetate (B1210297)/petroleum ether for recrystallization.[3][4]
Poor Yield Using too much solvent, which retains a significant amount of the product in the mother liquor. Premature crystallization during hot filtration. Incomplete precipitation of the solid.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. After filtration, cool the mother liquor in an ice bath to maximize crystal precipitation.
Crystals are Too Fine or Form Too Quickly The solution is cooling too rapidly, leading to rapid nucleation and the formation of small, often less pure, crystals.Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow the cooling process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixture of ethyl acetate and petroleum ether is a commonly cited and effective solvent system for the recrystallization of this compound.[3][4] Other potential solvents for isatin (B1672199) derivatives include ethanol (B145695) or a dichloromethane-hexane mixture.[3]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound typically appears as a yellow to light yellow crystalline powder.[5] Its melting point is in the range of 192-196 °C or 212–214 °C.[5]

Q3: My crude this compound is a dark, tarry solid. Can I still purify it by recrystallization?

A3: Yes, but it may require additional steps. Tarry impurities can be challenging.[2] It is recommended to first dissolve the crude material in a suitable solvent and treat it with activated carbon to adsorb the colored impurities. Filter the hot solution through celite to remove the carbon before proceeding with the recrystallization.

Q4: How can I check the purity of my recrystallized this compound?

A4: The purity can be assessed by several methods. Thin-Layer Chromatography (TLC) is a quick way to see if any starting material or impurities remain. Measuring the melting point is also a good indicator; a sharp melting point close to the literature value suggests high purity. For more rigorous analysis, techniques like HPLC, ¹H NMR, and ¹³C NMR can be used.

Q5: What are some common impurities in crude this compound?

A5: Common impurities can include unreacted starting materials such as 2-fluoroaniline (B146934) or N-(2-fluorophenyl)-2-isonitroacetanilide, as well as side products from the synthesis, such as colored tars or decomposition products.[2][3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethyl acetate and petroleum ether.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethyl acetate while stirring and gently heating on a hot plate until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, crystals of this compound should begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and assess the purity of the final product using an appropriate analytical method (e.g., TLC, NMR).

Data Presentation

Property Value Reference
Molecular Formula C₈H₄FNO₂[4]
Molecular Weight 165.12 g/mol [4]
Appearance Yellow to light yellow crystalline powder[5][6]
Melting Point 192-196 °C or 212-214 °C[5]
Solubility Soluble in DMF and DMSO; Sparingly soluble in water[5][7]

Visualization

Recrystallization_Workflow A Crude this compound B Dissolve in Minimal Hot Ethyl Acetate A->B C Hot Solution B->C D Hot Gravity Filtration C->D E Filtrate D->E Clear Solution Imp Insoluble Impurities D->Imp Residue F Slow Cooling (Room Temp -> Ice Bath) E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Wash with Cold Petroleum Ether H->I Mother Mother Liquor (Soluble Impurities) H->Mother J Pure this compound Crystals I->J

References

Technical Support Center: Overcoming Poor Solubility of 7-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Fluoroisatin derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of this compound?

This compound is sparingly soluble in water. Experimental data indicates an aqueous solubility of approximately 0.022 g/L [1]. It is, however, soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)[1].

Q2: My this compound derivative is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

  • Solvent Selection: Confirm that your experimental design can accommodate the use of a co-solvent. A small percentage of an organic solvent like DMSO or DMF can significantly aid dissolution.

  • Mechanical Agitation: Ensure vigorous mixing. Use a vortex mixer or sonication to aid the dissolution process.

  • Temperature: Gently warming the solution can sometimes improve solubility. However, be cautious of potential compound degradation at elevated temperatures.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Determine the pKa of your derivative and adjust the buffer pH accordingly to favor the more soluble ionized form.

Q3: What are the primary strategies to overcome the poor solubility of this compound derivatives?

There are two main approaches to address poor solubility:

  • Chemical Modification: Altering the chemical structure of the this compound derivative to introduce more polar or ionizable groups. A key strategy is the synthesis of water-soluble hydrazone derivatives[2][3].

  • Formulation Strategies: Modifying the formulation by using techniques such as co-solvency, cyclodextrin (B1172386) complexation, or particle size reduction to enhance the dissolution of the existing compound[4][5][6][7][8].

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer

Problem: The this compound derivative, initially dissolved in a stock solution (e.g., DMSO), precipitates when added to the final aqueous experimental buffer.

Possible Causes and Solutions:

CauseRecommended Solution
Exceeded Solubility Limit The final concentration of the derivative in the aqueous buffer is above its solubility limit. Solution: Decrease the final concentration of the compound. If a higher concentration is necessary, explore the formulation strategies outlined below.
Insufficient Co-solvent The percentage of the organic co-solvent (e.g., DMSO) in the final buffer is too low to maintain solubility. Solution: Increase the percentage of the co-solvent in the final buffer, ensuring it is compatible with your experimental system and does not exceed cytotoxic or assay-interfering levels.
Issue 2: Inconsistent Results in Biological Assays

Problem: High variability in experimental results (e.g., IC50 values) is observed across different batches or experiments.

Possible Causes and Solutions:

CauseRecommended Solution
Undissolved Compound The compound is not fully dissolved, leading to an inaccurate effective concentration. Solution: Visually inspect for any particulate matter. Implement a standardized dissolution protocol, including sufficient vortexing or sonication time. Consider filtering the solution before use.
Compound Degradation The compound may be unstable in the chosen solvent or at the experimental temperature. Solution: Assess the stability of your this compound derivative under the experimental conditions. Use freshly prepared solutions for each experiment.

Experimental Protocols & Methodologies

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

  • This compound derivative (solid)

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid this compound derivative to a glass vial.

  • Add a known volume of the aqueous buffer.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let undissolved particles settle.

  • Carefully remove an aliquot of the supernatant.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

Protocol 2: Synthesis of Water-Soluble this compound-3-Hydrazone Derivatives

This protocol describes a chemical modification to improve aqueous solubility by introducing a quaternary ammonium (B1175870) group.

Materials:

  • This compound

  • Girard's Reagent T or P

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of Girard's Reagent T or P.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for the time specified in the relevant literature (typically a few hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The water-soluble hydrazone derivative will often precipitate upon cooling or with the addition of a non-polar co-solvent.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

  • Characterize the final product using techniques such as NMR and Mass Spectrometry.

Data Presentation

Table 1: Solubility Enhancement Strategies for Isatin Derivatives (Illustrative Data)

Compound/FormulationSolubility Enhancement TechniqueSolventSolubility (µg/mL)Fold Increase
This compound-Water22-
This compoundCo-solvency (5% DMSO)Water>100 (example)>4.5
Isatin DerivativeCyclodextrin Complexation (HP-β-CD)WaterVaries5-50
5-Fluoroisatin DerivativeHydrazone FormationWaterSolubleSignificant

Note: The data for co-solvency and cyclodextrin complexation are illustrative examples of expected improvements. The solubility of hydrazone derivatives is qualitatively described as "soluble" in the literature.

Visualizations

Signaling Pathway: Caspase-Mediated Apoptosis

This compound derivatives have been shown to inhibit effector caspases, such as caspase-3 and -7, which are key executioners in the apoptotic signaling cascade.

Caspase_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors Extrinsic_Stimuli->Death_Receptors Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3_7 Pro-Caspase-3/7 Caspase8->Pro_Caspase3_7 Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Apoptosome Apoptosome Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Pro_Caspase3_7 Caspase3_7 Caspase-3/7 (Executioner Caspases) Pro_Caspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis Fluoroisatin This compound Derivatives Fluoroisatin->Caspase3_7 Inhibition

Caption: Caspase activation cascade and the inhibitory action of this compound derivatives.

Experimental Workflow: Solubility Assessment

This workflow outlines the decision-making process for addressing the solubility of a new this compound derivative.

Solubility_Workflow Start Start: New this compound Derivative Solubility_Test Initial Solubility Test (Aqueous Buffer) Start->Solubility_Test Is_Soluble Is Solubility Sufficient? Solubility_Test->Is_Soluble Proceed Proceed with Experiment Is_Soluble->Proceed Yes Troubleshoot Troubleshoot Solubility Is_Soluble->Troubleshoot No Co_solvency Option 1: Co-solvency Troubleshoot->Co_solvency Cyclodextrin Option 2: Cyclodextrin Complexation Troubleshoot->Cyclodextrin Chemical_Mod Option 3: Chemical Modification (e.g., Hydrazone Synthesis) Troubleshoot->Chemical_Mod Re_evaluate Re-evaluate Solubility Co_solvency->Re_evaluate Cyclodextrin->Re_evaluate Chemical_Mod->Re_evaluate Re_evaluate->Proceed Sufficient Re_evaluate->Troubleshoot Insufficient

Caption: Decision workflow for addressing poor solubility of this compound derivatives.

References

Technical Support Center: Synthesis of 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluoroisatin. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the widely used Sandmeyer isatin (B1672199) synthesis from 2-fluoroaniline (B146934).

Problem 1: Low Yield of this compound

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors throughout the two-step Sandmeyer process. Here’s a breakdown of potential causes and solutions:

  • Incomplete formation of the isonitrosoacetanilide intermediate: The initial condensation reaction is crucial.

    • Troubleshooting:

      • Purity of Reagents: Ensure high purity of 2-fluoroaniline, chloral (B1216628) hydrate (B1144303), and hydroxylamine (B1172632) hydrochloride. Impurities in the starting materials can lead to side reactions.

      • Reaction Conditions: The reaction is typically heated. Ensure the reaction mixture reaches and is maintained at the optimal temperature (often between 65-80°C) for a sufficient duration to drive the reaction to completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • pH of the reaction medium: The condensation is acid-catalyzed. Ensure the correct amount of acid is used as specified in the protocol.

  • Inefficient cyclization of the isonitrosoacetanilide: The ring-closing step in concentrated sulfuric acid is critical and can be problematic.

    • Troubleshooting:

      • Acid Concentration and Temperature: The concentration of sulfuric acid and the reaction temperature are critical parameters. The temperature should be carefully controlled, typically between 65-80°C.[1] Temperatures that are too low can lead to incomplete cyclization, while excessively high temperatures can cause decomposition and tar formation.

      • Poor Solubility: The isonitrosoacetanilide intermediate may have poor solubility in concentrated sulfuric acid, especially with lipophilic substrates. This can lead to incomplete reaction. Using methanesulfonic acid as the cyclization medium can sometimes improve solubility and yield.[3]

      • Moisture: The presence of water in the sulfuric acid can hinder the cyclization reaction. Use dry glassware and ensure the isonitrosoacetanilide intermediate is thoroughly dried before this step.

  • Product Loss During Workup and Purification:

    • Troubleshooting:

      • Precipitation: Ensure the reaction mixture is poured into a sufficient volume of crushed ice with vigorous stirring to ensure complete precipitation of the crude product.

      • Recrystallization: While recrystallization is essential for purification, using an excessive amount of solvent or an inappropriate solvent system can lead to significant product loss. A common solvent system for this compound is ethyl acetate (B1210297)/petroleum ether.[1]

dot

Low_Yield_Troubleshooting cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Inefficient Cyclization start->cause2 cause3 Product Loss start->cause3 sol1_1 Check Reagent Purity cause1->sol1_1 sol1_2 Optimize Temperature and Time cause1->sol1_2 sol1_3 Verify pH cause1->sol1_3 sol2_1 Control H2SO4 Conc. & Temp. cause2->sol2_1 sol2_2 Consider Methanesulfonic Acid cause2->sol2_2 sol2_3 Ensure Anhydrous Conditions cause2->sol2_3 sol3_1 Optimize Precipitation cause3->sol3_1 sol3_2 Refine Recrystallization cause3->sol3_2

Caption: Troubleshooting workflow for low yield of this compound.

Problem 2: Presence of Significant Impurities in the Final Product

Q2: My final product shows significant impurities by TLC, HPLC, or NMR. What are the likely side products and how can I minimize them?

A2: The most commonly reported side product in the Sandmeyer synthesis of isatins is the corresponding isatin oxime . Other impurities can include unreacted starting materials, sulfonation byproducts, and tar-like substances.

  • Isatin Oxime Formation:

    • Cause: This byproduct can form during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[4]

    • Identification: Isatin oxime is often a yellow compound and may be observed as a separate spot on TLC or a distinct peak in HPLC analysis.[5]

    • Minimization:

      • "Decoy Agents": A patented method suggests the use of a "decoy agent," which is a carbonyl compound like acetone (B3395972) or glyoxal, during the quenching or extraction phase of the reaction. These agents are thought to react preferentially with any hydroxylamine present, thus preventing the formation of the isatin oxime.

      • Controlled Quenching: Pouring the reaction mixture onto ice and filtering the precipitated isatin promptly can help minimize the formation of the oxime, which may be more soluble in the acidic aqueous layer.[5]

  • Sulfonation of the Aromatic Ring:

    • Cause: The use of concentrated sulfuric acid at elevated temperatures can lead to electrophilic aromatic substitution, resulting in sulfonation of the this compound ring.

    • Identification: Sulfonated byproducts are generally more polar than the desired product and will have a lower Rf value on TLC. Their presence can be confirmed by mass spectrometry (increase in molecular weight by 80 amu for an SO₃H group).

    • Minimization:

      • Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step. [4]

      • Keep the reaction time for the cyclization as short as possible while ensuring complete conversion of the intermediate.

  • Tar Formation:

    • Cause: Decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions of the reaction can lead to the formation of polymeric, tarry substances.[4]

    • Identification: Tar is a dark, viscous material that can make purification difficult.

    • Minimization:

      • Temperature Control: Strict temperature control during the addition of the isonitrosoacetanilide to the sulfuric acid is crucial. The reaction is exothermic, so slow, portion-wise addition with efficient cooling is recommended.

      • Purity of Starting Materials: Using pure starting materials can reduce the likelihood of decomposition.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction in either of the two steps.

    • Identification: Can be identified by comparing the TLC or HPLC of the crude product with the starting materials.

    • Minimization: Follow the troubleshooting steps for low yield to ensure complete conversion at each stage.

dot

Side_Product_Formation cluster_products Reaction Products cluster_side_products Side Products cluster_causes Causal Factors Reaction Sandmeyer Synthesis of this compound MainProduct This compound Reaction->MainProduct SideProduct1 Isatin Oxime Reaction->SideProduct1 SideProduct2 Sulfonated Byproducts Reaction->SideProduct2 SideProduct3 Tar Reaction->SideProduct3 SideProduct4 Unreacted Starting Materials Reaction->SideProduct4 Cause1 Excess Hydroxylamine Cause1->SideProduct1 Cause2 High H2SO4 Conc./Temp. Cause2->SideProduct2 Cause3 Decomposition Cause3->SideProduct3 Cause4 Incomplete Reaction Cause4->SideProduct4

Caption: Formation of this compound and common side products.

Frequently Asked Questions (FAQs)

Q3: What is the role of sodium sulfate (B86663) in the first step of the synthesis?

A3: Sodium sulfate is used to increase the ionic strength of the aqueous solution. This helps to "salt out" the isonitrosoacetanilide intermediate as it is formed, facilitating its precipitation and isolation.[5]

Q4: Can I use a different acid for the cyclization step instead of concentrated sulfuric acid?

A4: While concentrated sulfuric acid is the most commonly used reagent for this cyclization, methanesulfonic acid has been reported as a more effective medium for substrates with high lipophilicity that exhibit poor solubility in sulfuric acid.[3] The use of other strong acids may be possible but would require optimization.

Q5: My crude product is a dark, oily substance instead of a solid. What should I do?

A5: An oily product often indicates the presence of significant impurities, particularly tarry byproducts, or residual high-boiling solvents.

  • Purification Strategy: Attempt to triturate the oil with a non-polar solvent like hexanes. This may induce the crystallization of the desired this compound while the impurities remain dissolved. If this fails, purification by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate gradient is the most effective method to separate the product from a complex mixture.

Q6: What are the best methods for purifying crude this compound?

A6:

  • Recrystallization: This is the most common method for purifying the crude product. A mixture of ethyl acetate and petroleum ether is a reported solvent system that provides good results.[1] Glacial acetic acid can also be used for recrystallization, yielding large brown-red crystals.[5]

  • Column Chromatography: For products with a high level of impurities or those that are difficult to crystallize, column chromatography on silica gel is a reliable purification technique. A gradient of ethyl acetate in hexane is a good starting point for the mobile phase.

Q7: How can I confirm the identity and purity of my final this compound product?

A7: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic or trifluoroacetic acid is suitable for assessing purity. Detection is typically done with a UV detector at around 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. ¹⁹F NMR can be particularly useful to confirm the presence and position of the fluorine atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: The melting point of pure this compound is reported to be in the range of 192-196 °C. A broad or depressed melting point is indicative of impurities.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for this compound Synthesis

StepKey ReagentsTemperature (°C)TimeReported Yield (%)Reference
1. Isonitrosoacetanilide Formation 2-Fluoroaniline, Chloral Hydrate, Hydroxylamine HCl65 - 731 hour~96.5 (crude)[2]
2. Cyclization N-(2-fluorophenyl)-2-(hydroxyimino)acetamide, Conc. H₂SO₄65 - 8040 min - 2 hours90 - 98.6[1]

Experimental Protocols

Protocol 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (Intermediate)

Adapted from reported procedures.[2]

  • In a four-necked flask, dissolve chloral hydrate (1.1 equivalents) and anhydrous sodium sulfate (7 equivalents) in water at room temperature.

  • Heat the solution to dissolve the solids completely.

  • Add hydroxylamine hydrochloride (3 equivalents) and 2-fluoroaniline (1 equivalent).

  • Raise the temperature to between 65°C and 73°C while stirring.

  • Maintain this temperature for one hour.

  • Cool the mixture to 40-45°C and filter the precipitate.

  • Wash the solid with water and dry to obtain the crude N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

Protocol 2: Synthesis of this compound (Cyclization)

Adapted from reported procedures.[1]

  • In a four-necked flask, carefully add the dried N-(2-fluorophenyl)-2-(hydroxyimino)acetamide (1 equivalent) portion-wise to pre-heated concentrated sulfuric acid (approximately 5 mL per gram of intermediate). Maintain the temperature below 65°C during the addition using an ice bath for cooling.

  • Once the addition is complete, raise the temperature to 80°C and stir the reaction mixture for approximately 40 minutes.

  • Monitor the reaction completion by TLC.

  • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water slurry.

  • Continue stirring for one hour to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude this compound.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether.

References

Technical Support Center: Optimizing N-Alkylation of 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 7-fluoroisatin. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during this synthetic transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-alkylation of this compound in a question-and-answer format.

Question: My N-alkylation reaction of this compound is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

Answer:

Low yields in the N-alkylation of this compound can be attributed to several factors, primarily related to the reactivity of the starting material and the reaction conditions. The electron-withdrawing nature of the fluorine atom at the 7-position can decrease the nucleophilicity of the isatin (B1672199) nitrogen, making deprotonation and subsequent alkylation more challenging compared to unsubstituted isatin.[1]

Here are key areas to troubleshoot:

  • Incomplete Deprotonation: The N-H bond of the isatin ring needs to be deprotonated to form the nucleophilic isatin anion. If the base is not strong enough or used in insufficient amounts, the reaction will not proceed efficiently.[2]

    • Solution: Consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[1] Alternatively, cesium carbonate (Cs₂CO₃) has been reported to be highly effective for N-alkylation of isatins.[3][4][5] For less reactive alkylating agents, a stronger base is generally required.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical.

    • Solution: A combination of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or NMP is a good starting point.[3][4][5] For microwave-assisted reactions, K₂CO₃ or Cs₂CO₃ in a few drops of DMF or NMP has been shown to be effective.[3][4][5]

  • Reactivity of the Alkylating Agent: The nature of the alkylating agent significantly impacts the reaction rate.

    • Solution: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can improve the yield. Ensure the alkylating agent is pure and has not degraded.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gently heating the reaction mixture can increase the rate. However, excessively high temperatures can lead to side reactions and decomposition. Microwave irradiation has been demonstrated to significantly shorten reaction times and often improves yields for the N-alkylation of isatins.[3][4][5][6][7][8]

  • Steric Hindrance: Although the 7-fluoro substituent is on the aromatic ring, bulky alkylating agents may experience steric hindrance, leading to reduced reactivity.[2][9]

    • Solution: If using a bulky alkylating group, you may need to increase the reaction time or temperature.

Question: I am observing the formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

The most common side reaction in the N-alkylation of isatins is O-alkylation, although it is generally less favored than N-alkylation when using alkali metal bases. The ambident nature of the isatin anion allows for attack at either the nitrogen or the oxygen atom.

  • Minimizing O-Alkylation:

    • Solvent Choice: The choice of solvent can influence the N/O selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.

    • Counter-ion: The counter-ion of the base can also play a role. Alkali metal cations (Na⁺, K⁺, Cs⁺) typically favor N-alkylation.

  • Epoxide Formation with Specific Alkylating Agents: When using alkylating agents with acidic methylene (B1212753) groups (e.g., phenacyl halides), a side reaction leading to the formation of an epoxide at the C3-carbonyl of the isatin can occur.[3]

    • Minimizing Epoxide Formation: This side reaction is favored by strong bases and low polarity solvents. Using a weaker base and a more polar solvent can help to minimize this side product. The use of pre-formed sodium isatin salt in the absence of excess base can also reduce epoxide formation.[3]

Question: My purified product is an oil and I am unable to induce crystallization. What could be the issue?

Answer:

The formation of an oily product is a common issue and can be due to residual solvent or the intrinsic properties of the N-alkylated this compound derivative.

  • Residual Solvent: High-boiling point solvents like DMF or NMP are often used and can be difficult to remove completely.[2]

    • Solution: After extraction, wash the organic layer multiple times with water or brine to remove residual DMF or NMP. Azeotropic distillation with a suitable solvent can also be effective.

  • Product Properties: Some N-alkylated isatins are low-melting solids or oils at room temperature.

    • Solution: If NMR and/or mass spectrometry confirm the purity of the product, it can likely be used in subsequent steps without crystallization. Purification by column chromatography is recommended to remove any non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 7-fluoro substituent in the N-alkylation reaction?

A1: The fluorine atom at the 7-position is an electron-withdrawing group. This has two main effects: it increases the acidity of the N-H proton, making it easier to deprotonate, but it also decreases the nucleophilicity of the resulting isatin anion, which can slow down the subsequent alkylation step.[1] This can necessitate slightly harsher reaction conditions (e.g., stronger base or higher temperature) compared to unsubstituted isatin.

Q2: Which base is best for the N-alkylation of this compound?

A2: The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.

  • For reactive alkylating agents (e.g., methyl iodide, benzyl (B1604629) bromide): Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in DMF or acetonitrile (B52724) is often sufficient.[3][4][5]

  • For less reactive alkylating agents: A stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary to achieve a good yield.[1]

  • For microwave-assisted synthesis: K₂CO₃ or Cs₂CO₃ are commonly used and have been shown to be effective.[3][4][5] DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has also been reported as an effective soluble organic base for microwave-assisted N-alkylation of isatins.[6][8][10]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can dissolve the isatin salt and facilitate the Sₙ2 reaction. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)[3][4][5][11]

  • Acetonitrile (ACN)[2]

  • N-Methyl-2-pyrrolidinone (NMP)[3][4][5]

  • Dimethyl sulfoxide (B87167) (DMSO)

Anhydrous conditions are crucial when using strong, moisture-sensitive bases like NaH.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method to monitor the reaction. The N-alkylated product will be less polar (have a higher Rf value) than the starting this compound. A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The reaction is considered complete when the spot corresponding to this compound is no longer visible.[2]

Q5: Is microwave-assisted N-alkylation a good option for this compound?

A5: Yes, microwave-assisted synthesis is an excellent option. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating.[3][4][5][6][7][8] Several studies have demonstrated the efficiency of microwave irradiation for the N-alkylation of isatin and its derivatives.[3][4][5][6][7][8]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin (as a proxy for this compound)

Alkylating AgentBaseSolventMethodTimeYield (%)Reference
Methyl IodideK₂CO₃DMFMicrowave3 min95[3][4][5]
Ethyl IodideK₂CO₃DMFMicrowave3 min90[3][4][5]
n-Butyl BromideK₂CO₃DMFMicrowave5 min85[3][4][5]
Benzyl ChlorideK₂CO₃DMFMicrowave5 min96[3][4][5]
Benzyl ChlorideCs₂CO₃DMFMicrowave5 min93[3][4][5]
Ethyl ChloroacetateK₂CO₃DMFMicrowave3 min76[3][4][5]
Ethyl ChloroacetateCs₂CO₃DMFMicrowave3 min72[3][4][5]
Benzyl ChlorideK₂CO₃DMFConventional1 hr / 120°C82[3][4][5]

Note: This data is for unsubstituted isatin and serves as a general guideline. Optimization for this compound may be required.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using Potassium Carbonate (Conventional Heating)

This protocol is adapted from general procedures for isatin N-alkylation.[11][12]

  • To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the isatin.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.3 eq).

  • Stir the mixture at room temperature for 30-45 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Microwave-Assisted N-Alkylation of this compound

This protocol is based on efficient microwave-assisted methods for isatin N-alkylation.[3][4][5][6][8]

  • In a microwave-safe vial, combine this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.3 eq) or cesium carbonate (Cs₂CO₃, 1.3 eq).

  • Add a few drops of N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) to create a slurry.[3][4][5]

  • Add the alkyl halide (1.1 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 120-160 °C) for a short duration (e.g., 3-15 minutes).

  • Monitor the reaction for completion by TLC after cooling.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_start Start combine_reagents Combine this compound, Base (e.g., K₂CO₃), and Solvent (e.g., DMF) prep_start->combine_reagents add_alkyl_halide Add Alkyl Halide combine_reagents->add_alkyl_halide react Stir at appropriate Temperature & Time (Conventional or Microwave) add_alkyl_halide->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction (e.g., pour into ice-water) monitor->quench Complete filtrate Filter and Wash Solid quench->filtrate dry Dry the Product filtrate->dry purify Purify by Recrystallization or Column Chromatography dry->purify product N-Alkylated this compound purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_other Other Factors start Low Yield of N-Alkylated This compound check_base Is the base strong enough? (e.g., K₂CO₃, Cs₂CO₃, NaH) start->check_base check_temp Is the temperature optimal? (Consider gentle heating or microwave) start->check_temp check_solvent Is a polar aprotic solvent used? (e.g., DMF, ACN, NMP) start->check_solvent check_alkyl_halide Is the alkylating agent reactive enough? (I > Br > Cl) start->check_alkyl_halide check_purity Are all reagents pure and dry? start->check_purity check_sterics Is steric hindrance an issue? (Increase reaction time/temp) start->check_sterics

Caption: Troubleshooting logic for low yield in N-alkylation of this compound.

References

Technical Support Center: Regioselective Functionalization of 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 7-Fluoroisatin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific problems you may encounter during the chemical modification of this compound.

Problem 1: Poor Regioselectivity during N-Alkylation (Mixture of N- and O-Alkylated Products)

  • Question: My N-alkylation reaction on this compound is giving me a mixture of the desired N-alkylated product and a significant amount of the O-alkylated isomer. How can I improve the selectivity for N-alkylation?

  • Answer: The isatin (B1672199) anion is an ambident nucleophile, meaning it can react at either the nitrogen (N1) or the C2-carbonyl oxygen. The regioselectivity is highly dependent on the reaction conditions. Here are key factors and troubleshooting steps:

    • Base and Solvent Choice: The combination of base and solvent is critical. Hard cations (like Na+) tend to associate with the harder oxygen atom, promoting O-alkylation, while softer cations (like Cs+) or covalent interactions favor N-alkylation.

      • Recommendation: Using potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) generally provides high selectivity for N-alkylation.[1] Microwave-assisted methods using these conditions can significantly reduce reaction times and improve yields.[1][2]

    • Pre-formed Anion: Using a pre-formed sodium salt of isatin can sometimes lead to lower selectivity compared to in-situ anion generation with bases like K₂CO₃.[1]

    • Alkylating Agent: The nature of the electrophile can influence the outcome. Hard alkylating agents might favor O-alkylation, while softer ones favor N-alkylation.

    • Temperature: Reaction temperature can affect the thermodynamic vs. kinetic control of the reaction. It is crucial to monitor the reaction progress (e.g., by TLC) to find the optimal temperature.[3]

Problem 2: Low Yields and Multiple Products in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

  • Question: I am attempting an electrophilic aromatic substitution on the benzene (B151609) ring of this compound and obtaining low yields of a complex mixture of isomers. What is causing this and how can I achieve better regiocontrol?

  • Answer: The isatin core presents a significant challenge for electrophilic aromatic substitution due to the strong electron-withdrawing nature of the dicarbonyl system, which deactivates the aromatic ring.[4][5] The C7-fluorine atom further influences the electronic landscape.

    • Understanding Directing Effects:

      • The amide and ketone carbonyl groups are strongly deactivating and are meta-directors.[4][6]

      • The fluorine atom at C7 is deactivating due to its inductive effect but is an ortho, para-director due to resonance.[4]

      • The combined effect makes the C5 position the most likely site for electrophilic attack, as it is para to the fluorine and meta to the C2-carbonyl group. The C4 and C6 positions are generally less favored.

    • Troubleshooting Steps:

      • Reaction Conditions: Harsh acidic conditions (e.g., strong nitrating or sulfonating mixtures) can cause decomposition or "tar" formation.[7] Use the mildest effective conditions and lowest possible temperature.

      • Catalyst Choice: For Friedel-Crafts reactions, the choice and amount of Lewis acid (e.g., AlCl₃) are critical.[8] Stoichiometric amounts are often needed for acylation because the product coordinates with the catalyst.[8]

      • Protecting Groups: To achieve functionalization at other positions (e.g., C4 or C6), consider an N1-protecting group strategy. A bulky N1-substituent can sterically hinder certain positions and alter the electronic properties of the ring, thus redirecting the electrophile.

Problem 3: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

  • Question: I am trying to perform a site-selective Suzuki-Miyaura coupling on a di-halogenated this compound derivative, but the reaction is occurring at multiple positions. How can I control the regioselectivity?

  • Answer: Regioselectivity in Suzuki-Miyaura reactions on poly-halogenated heterocycles is governed by a combination of electronic and steric factors, as well as the specific catalyst system used.[9][10]

    • Intrinsic Reactivity: The rate of oxidative addition of the palladium catalyst to the C-X bond is the key selectivity-determining step. Generally, the order of reactivity is C-I > C-OTf > C-Br >> C-Cl.[9]

    • Electronic Effects: The electron density at the carbon atom bearing the halogen is crucial. Positions that are more electron-deficient tend to be more reactive toward oxidative addition. For example, in 4,7-dichloro-N-methylisatin, Suzuki coupling occurs with excellent selectivity at the C4 position, which is more electronically activated.[11]

    • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand can dramatically influence site-selectivity. Sterically bulky and electron-rich ligands can favor reaction at less sterically hindered or more electronically favorable positions.[10]

    • Troubleshooting Strategy: If you are getting a mixture of products, consider changing the ligand or the solvent. Polar solvents can sometimes alter the selectivity profile.[10] If starting with a di-bromo or di-chloro substrate, it is often possible to achieve selective mono-arylation at the more reactive site by carefully controlling stoichiometry and reaction time.

Frequently Asked Questions (FAQs)

Q1: How does the C7-fluorine atom influence the reactivity and regioselectivity of this compound?

A1: The fluorine atom at the C7 position has a dual electronic effect.[12] Its high electronegativity creates a strong electron-withdrawing inductive effect, which deactivates the entire aromatic ring towards electrophilic attack.[13] However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director.[4] This directs incoming electrophiles primarily to the C5 position. The fluorine also enhances the electrophilicity of the C3 carbonyl carbon, making it more susceptible to nucleophilic attack.[12]

Q2: What are the best general conditions for selective N1-alkylation of this compound?

A2: For high yields and excellent N1-selectivity, microwave-assisted alkylation is highly effective.[1] A recommended starting point is to use this compound with your alkyl halide, caesium carbonate (Cs₂CO₃) as the base, and a few drops of DMF as the solvent under microwave irradiation.[1] This method is rapid, often requires less solvent, and generally provides cleaner reactions with easier workup compared to conventional heating.[1]

Q3: How can I avoid the formation of tar or decomposition byproducts during reactions?

A3: "Tar" formation is often caused by the decomposition of starting materials or intermediates under harsh conditions, particularly strong acids and high temperatures.[7] To minimize this:

  • Ensure all starting materials and solvents are pure and dry.

  • Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[7]

  • In acid-catalyzed reactions like the Sandmeyer isatin synthesis or electrophilic substitutions, use the minimum effective concentration of acid.[7]

  • Ensure complete dissolution of solids before proceeding with heating to avoid localized overheating.[7]

Q4: Which protecting groups are suitable for the N1-position to direct C-functionalization, and how are they removed?

A4: Protecting the N1-amine is a common strategy to prevent N-functionalization and direct reactions to the carbon skeleton.[14][15] The choice of protecting group depends on its stability to the subsequent reaction conditions and the mildness of its removal.

  • Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride. It is stable to many conditions but is easily removed with a strong acid like trifluoroacetic acid (TFA).

  • Benzyl (B1604629) (Bn): Introduced using benzyl bromide with a base. It is very stable but can be removed under hydrogenolysis conditions (H₂, Pd/C), which may affect other functional groups.

  • Acetyl (Ac): Introduced using acetic anhydride (B1165640) or acetyl chloride.[16] It can be removed under basic hydrolysis conditions (e.g., K₂CO₃ in methanol).

Q5: How can I reliably distinguish between different regioisomers of functionalized this compound?

A5: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR).[3]

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. For example, the protons at C4, C5, and C6 will show different splitting patterns (doublets, triplets, or combinations thereof) and coupling constants depending on their neighbors.

  • ¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom and can help confirm its position.

  • 2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for unambiguously assigning protons and carbons and confirming connectivity, especially in complex substitution patterns.[17][18]

  • X-ray Crystallography: For solid compounds, single-crystal X-ray diffraction provides absolute structural proof if a suitable crystal can be grown.

Data and Protocols

Quantitative Data Summary

Table 1: Representative Conditions for Regioselective N-Alkylation of Isatins

Alkylating AgentBaseSolventMethodYield (%)Reference
Benzyl BromideK₂CO₃DMFMicrowave (180 °C, 25 min)High (not specified)[2]
Ethyl BromoacetateCs₂CO₃DMFMicrowave>95%[1]
Phenacyl BromideK₂CO₃DMFMicrowave82%[1]
Benzyl ChlorideKF/Al₂O₃AcetonitrileMicrowave (180 °C, 25 min)High (not specified)[2]

Table 2: Regioselectivity in Suzuki-Miyaura Coupling of Dihalo-Isatins

SubstrateCoupling PartnerCatalyst SystemPosition of ArylationYield (%)Reference
4,7-dichloro-N-methylisatinArylboronic acidPd(PPh₃)₄ / Na₂CO₃C455-98%[11]
Key Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of this compound Adapted from literature procedures for isatin.[1][2]

  • In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the desired alkyl halide (1.2 mmol), and caesium carbonate (Cs₂CO₃, 1.5 mmol).

  • Add N,N-dimethylformamide (DMF, 1-2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-180 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling at the C4-Position of a Dihalo-Isatin Derivative Based on the selective coupling of 4,7-dichloro-N-methylisatin.[11]

  • To a reaction flask, add the 4,7-dihalo-N-alkyl-7-fluoroisatin derivative (1.0 mmol), the arylboronic acid (1.1 mmol), and sodium carbonate (Na₂CO₃, 3.0 mmol).

  • Add a solvent mixture, such as toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

troubleshooting_workflow start Problem: Mixture of N- and O-Alkylated This compound check_base Step 1: Evaluate Base Is it K2CO3 or Cs2CO3? start->check_base change_base Action: Switch to K2CO3 or Cs2CO3 in DMF/NMP check_base->change_base No check_solvent Step 2: Evaluate Solvent Is it a polar aprotic solvent (e.g., DMF, NMP)? check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Switch to DMF or NMP check_solvent->change_solvent No check_method Step 3: Consider Method Are you using conventional heating? check_solvent->check_method Yes change_solvent->check_method use_mw Action: Use Microwave Irradiation (Reduces side reactions) check_method->use_mw Yes end_node Result: Improved N1-Alkylation Regioselectivity check_method->end_node No use_mw->end_node

Caption: Workflow for Troubleshooting Poor N-Alkylation Regioselectivity.

directing_effects cluster_0 Directing Effects on this compound Ring 7F_Isatin C5_attack Most Favored Attack Site (C5) (para to F, meta to C=O) 7F_Isatin->C5_attack C4_C6_attack Less Favored Sites (C4, C6) 7F_Isatin->C4_C6_attack E_plus Electrophile (E+) E_plus->7F_Isatin Electrophilic Aromatic Substitution F_effect F (C7): Ortho, Para-Director (Resonance) CO_effect C=O Groups (C2,C3): Meta-Directors (Inductive/Resonance)

Caption: Directing Effects in Electrophilic Substitution of this compound.

protecting_group_logic start Goal: Functionalize the Aromatic Ring of this compound q1 Is N1-functionalization a competing side reaction? start->q1 protect_N1 Protect N1 Position q1->protect_N1 Yes proceed Proceed with C-H Functionalization q1->proceed No q2 What are the conditions of the next step? protect_N1->q2 acidic Acidic Conditions q2->acidic basic Basic Conditions q2->basic hydrogenolysis Reductive Conditions (e.g., H2, Pd/C) q2->hydrogenolysis select_ac Choose Base-Labile Group (e.g., Acetyl) acidic->select_ac select_bn Choose Hydrogenolysis-Labile Group (e.g., Benzyl) acidic->select_bn select_boc Choose Acid-Labile Group (e.g., Boc) basic->select_boc basic->select_bn hydrogenolysis->select_boc hydrogenolysis->select_ac select_boc->proceed select_ac->proceed select_bn->proceed deprotect Deprotect N1 proceed->deprotect final_product Final Product deprotect->final_product

Caption: Logic for Choosing an N1-Protecting Group Strategy.

References

troubleshooting failed condensation reactions with 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Fluoroisatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a unique substrate for condensation reactions?

The fluorine atom at the 7-position of the isatin (B1672199) ring is an electron-withdrawing group. This has a significant impact on the reactivity of the C3-carbonyl group. The inductive effect of the fluorine atom increases the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to higher yields and faster reaction times in condensation reactions compared to unsubstituted isatin.

Q2: What are the most common types of condensation reactions performed with this compound?

The most common condensation reactions involving this compound are the Pfitzinger reaction, the Knoevenagel condensation, and aldol-type condensations. These reactions are crucial for the synthesis of a wide variety of heterocyclic compounds, including quinolines, spirooxindoles, and other pharmacologically relevant scaffolds.

Q3: How does the fluorine atom influence the reaction mechanism?

The electron-withdrawing nature of the fluorine atom stabilizes the negative charge that develops on the oxygen atom of the C3-carbonyl group during nucleophilic attack. This stabilization of the transition state lowers the activation energy of the reaction, thereby accelerating the rate of condensation.

Troubleshooting Failed Condensation Reactions

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Low or No Product Yield in Pfitzinger Reaction

Possible Causes and Solutions:

  • Incomplete Ring Opening of this compound: The Pfitzinger reaction requires the initial base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[1][2] If this step is incomplete, the subsequent condensation will not proceed efficiently.

    • Solution: Ensure a sufficiently strong base (e.g., KOH or NaOH) is used in adequate concentration.[2] A modified procedure where the this compound is pre-stirred with the base for a period before adding the carbonyl compound can improve yields by ensuring complete ring opening.[3]

  • Low Reactivity of the Carbonyl Compound: Sterically hindered ketones or aldehydes may react slowly.

    • Solution: Increase the reaction temperature or use a higher boiling point solvent. Using a slight excess of the more reactive carbonyl compound can also drive the reaction to completion.

  • Side Reactions and Decomposition: The strongly alkaline conditions and high temperatures can sometimes lead to the formation of dark, tarry side products.[3]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Avoid excessively long reaction times. A stepwise addition of reactants, rather than mixing everything at once, can minimize side product formation.[3]

Experimental Protocol: Pfitzinger Reaction of this compound with a Ketone

  • Ring Opening: In a round-bottom flask, dissolve this compound (1 eq.) in a solution of potassium hydroxide (B78521) (3-4 eq.) in ethanol (B145695) or a mixture of ethanol and water. Stir the mixture at room temperature until the color changes from orange/red to a pale yellow, indicating the formation of the potassium salt of the ring-opened keto-acid.

  • Condensation: To the above solution, add the ketone (1-1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify the solution with a suitable acid (e.g., HCl or acetic acid) to precipitate the quinoline-4-carboxylic acid product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Quantitative Data Summary: Pfitzinger Reaction

Reactant 1Reactant 2BaseSolventTemperatureTime (h)Yield (%)Reference
5,6-DifluoroisatinAcetoneKOHAq. EtOHReflux479[2]
IsatinAcetoneNaOHAq. EtOHReflux8~89[3]
IsatinCyclohexanoneKOHAq. EtOHReflux--[3]

Note: Data for this compound is often comparable to or better than that for unsubstituted or other halogenated isatins due to the activating effect of the fluorine atom.

Problem 2: Failed Knoevenagel Condensation with Active Methylene (B1212753) Compounds

Possible Causes and Solutions:

  • Inappropriate Catalyst: The Knoevenagel condensation is typically catalyzed by a base. The choice of base is crucial; strong bases can lead to self-condensation of the active methylene compound or other side reactions.

    • Solution: Use a weak base such as piperidine (B6355638), pyridine, or even a mild inorganic base like sodium bicarbonate or potassium carbonate.[4] In some cases, catalyst-free conditions in water can be effective.[5][6]

  • Low Reactivity of the Active Methylene Compound: The acidity of the methylene protons determines the reactivity.

    • Solution: For less reactive methylene compounds, a stronger base or higher reaction temperature may be necessary. The order of reactivity for common active methylene compounds is generally malononitrile (B47326) > ethyl cyanoacetate (B8463686) > dialkyl malonates.[7]

  • Formation of Michael Adducts: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can sometimes react further with another molecule of the active methylene compound via a Michael addition.

    • Solution: Use stoichiometric amounts of the reactants. Careful control of reaction time and temperature can also minimize this side reaction.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 eq.) and malononitrile (1-1.2 eq.) in a suitable solvent such as ethanol, water, or a mixture thereof.

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., a few drops of piperidine or 10 mol% of sodium bicarbonate).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is often rapid and may be complete within 15-60 minutes. Monitor the reaction by TLC.

  • Work-up: The product often precipitates directly from the reaction mixture. If not, the solvent can be partially evaporated, or the mixture can be cooled to induce crystallization.

  • Purification: Filter the solid product, wash with a small amount of cold solvent, and dry. Recrystallization is usually not necessary for this reaction.

Quantitative Data Summary: Knoevenagel Condensation

Aldehyde/KetoneActive Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
Substituted IsatinsMalononitrileNoneWaterRoom Temp15 min89-99[6]
Aromatic AldehydesMalononitrileNaHCO₃/NaOAc/K₂CO₃WaterRoom Temp30 min50-100[4]
BenzaldehydeMalononitrileNoneWater/GlycerolRoom Temp24 h99[8]
Problem 3: Unsuccessful Aldol-Type Condensation

Possible Causes and Solutions:

  • Unfavorable Equilibrium: Aldol (B89426) additions are often reversible.

    • Solution: To drive the reaction towards the product, subsequent dehydration to the more stable α,β-unsaturated carbonyl compound (the aldol condensation product) can be promoted by heating the reaction mixture or by using stronger acidic or basic conditions.

  • Self-Condensation of the Ketone/Aldehyde: If the carbonyl partner in the reaction has α-hydrogens, it can undergo self-condensation.

    • Solution: Use a carbonyl compound without α-hydrogens if possible. Alternatively, use a large excess of the carbonyl compound that is intended to react with the this compound. A stepwise approach, where the enolate of the intended nucleophile is pre-formed, can also be employed.

  • Incorrect Base/Acid Catalyst: The choice of catalyst is critical.

    • Solution: For base-catalyzed reactions, a moderately strong base like NaOH or KOH is often used. For acid-catalyzed reactions, a strong acid like HCl or H₂SO₄ is typically required. The optimal catalyst and concentration should be determined experimentally.

Experimental Protocol: Aldol Condensation of this compound with Acetone

  • Reaction Setup: In a flask, dissolve this compound (1 eq.) in an excess of acetone, which acts as both the reactant and the solvent.

  • Catalyst Addition: Slowly add an aqueous solution of a base (e.g., 10-20% NaOH) to the stirred solution at room temperature or below (an ice bath can be used to control the initial exotherm).

  • Reaction: Continue stirring at room temperature. The reaction progress can be monitored by TLC. The reaction may take several hours.

  • Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid. The product may precipitate upon neutralization or after partial removal of the acetone.

  • Purification: The crude product can be collected by filtration and purified by recrystallization.

Visualizing Reaction Workflows and Mechanisms

Troubleshooting Workflow for Failed Condensation Reactions

G Troubleshooting Workflow for Failed Condensation Reactions cluster_solutions Potential Solutions start Reaction Failure (Low/No Yield) check_reactants 1. Check Starting Materials - Purity of this compound - Purity of carbonyl compound - Dryness of solvents start->check_reactants check_conditions 2. Review Reaction Conditions - Correct stoichiometry? - Appropriate temperature? - Correct catalyst/base? check_reactants->check_conditions Reactants OK sol_reactants Purify reactants Use fresh, dry solvents check_reactants->sol_reactants Issue Found check_procedure 3. Analyze Experimental Procedure - Order of addition correct? - Adequate reaction time? - Effective monitoring (TLC)? check_conditions->check_procedure Conditions OK sol_conditions Optimize stoichiometry Adjust temperature Screen catalysts/bases check_conditions->sol_conditions Issue Found side_reactions 4. Investigate Side Reactions - Evidence of tar/polymer? - Formation of unexpected spots on TLC? check_procedure->side_reactions Procedure OK sol_procedure Modify order of addition Increase/decrease reaction time Optimize TLC monitoring check_procedure->sol_procedure Issue Found workup_issue 5. Evaluate Work-up & Purification - Product lost during extraction? - Decomposition during purification? side_reactions->workup_issue Side Reactions Minimal sol_side_reactions Lower temperature Use milder catalyst Change solvent side_reactions->sol_side_reactions Issue Found sol_workup Modify extraction pH Use alternative purification method workup_issue->sol_workup Issue Found

Caption: A logical workflow for troubleshooting failed condensation reactions.

Generalized Mechanism for Base-Catalyzed Condensation at C3 of this compound

G Generalized Base-Catalyzed Condensation at C3 cluster_reactants Reactants Isatin This compound Intermediate Tetrahedral Intermediate Isatin->Intermediate Nucleophile Nucleophile (Enolate) Nucleophile->Isatin Nucleophilic Attack at C3 Base Base Base->Nucleophile Deprotonation Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product Condensation Product (α,β-unsaturated) Dehydration->Product

Caption: The general mechanism of base-catalyzed condensation at the C3-position of this compound.

References

7-Fluoroisatin in Solution: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 7-Fluoroisatin in solution. The following information is intended to help troubleshoot common problems and provide best practices for handling this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is sparingly soluble in water but is soluble in polar organic solvents.[1] For most applications, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions.

Q2: How should I store this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[2][3] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be protected from light.

Q3: Can I store this compound in aqueous buffers?

It is not recommended to store this compound in aqueous buffers for extended periods, especially under neutral to basic conditions. The isatin (B1672199) ring can be susceptible to hydrolysis, which may be accelerated at certain pH values. If your experiment requires a buffered aqueous solution, it is best to prepare it fresh from a concentrated stock in an organic solvent immediately before use.

Q4: I noticed a color change in my this compound solution. What does this indicate?

A significant color change in your this compound solution, such as a shift from its typical yellow-orange to a different hue or a loss of color, may indicate degradation.[4] If you observe a color change, it is advisable to prepare a fresh solution and compare its performance in your assay.

Q5: Is this compound sensitive to light?

Yes, isatin derivatives can be light-sensitive.[5][6] To minimize the risk of photodegradation, it is crucial to protect solutions containing this compound from direct light exposure. Use amber vials or wrap containers in aluminum foil, and minimize exposure to ambient light during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause Troubleshooting Step
Degradation of this compound in solution. 1. Prepare a fresh stock solution of this compound. 2. Compare the performance of the fresh solution to the old one in a control experiment. 3. If the fresh solution restores activity, discard the old stock.
Precipitation of the compound in the assay medium. 1. Visually inspect the assay wells for any precipitate. 2. Reduce the final concentration of this compound in the assay. 3. Consider adding a small percentage of a co-solvent (e.g., up to 1% DMSO) to the final assay medium, ensuring it does not affect your experimental system.
Interaction with components in the assay medium. 1. Review the composition of your assay buffer and medium for any reactive species (e.g., strong nucleophiles, reducing agents). 2. If possible, test the stability of this compound in the medium over the time course of your experiment using an analytical method like HPLC.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step
Degradation of this compound. 1. Analyze a freshly prepared solution as a reference. 2. Compare the chromatogram of the fresh solution to the aged or experimental solution to identify new peaks. 3. Potential degradation pathways for the isatin scaffold include oxidation and hydrolysis.
Presence of isomers. Some isatin derivatives can exist as cis/trans isomers in solution, which may appear as separate peaks.[3][7] Consult the literature for the specific derivative to see if isomerization is a known phenomenon.

Summary of this compound Stability

Condition Recommendation Potential Issues
Solvent Use polar aprotic solvents like DMSO or DMF for stock solutions.Sparingly soluble in water.
Storage (Solid) Store in a cool, dry, dark place.[1][8] Some suppliers recommend 2-8°C.[2][3]Moisture sensitive.[8]
Storage (Solution) Aliquot and store at -20°C or -80°C for long-term storage. Protect from light.Repeated freeze-thaw cycles can lead to degradation.
pH Avoid prolonged exposure to neutral or basic aqueous solutions.Potential for hydrolysis of the lactam ring.
Light Exposure Minimize exposure to light. Use amber vials or foil wrapping.Photodegradation or photoisomerization can occur.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or amber vials.

  • Procedure: a. Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound in a sterile tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex or sonicate briefly until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.

Visualizations

G Troubleshooting Workflow for this compound Stability cluster_0 A Inconsistent Experimental Results B Check for Precipitation A->B H Precipitate Observed? B->H C Prepare Fresh Stock Solution D Compare Old vs. Fresh Stock C->D E Results Improved? D->E F Issue is Solution Stability. Discard Old Stock. E->F Yes G Investigate Other Experimental Variables. E->G No H->C No I Optimize Solubilization (e.g., lower concentration) H->I Yes

Caption: Troubleshooting workflow for stability issues.

G Potential Degradation Pathways for the Isatin Scaffold Isatin Isatin Scaffold Oxidation Oxidation (e.g., with H₂O₂) Isatin->Oxidation Hydrolysis Hydrolysis (H₂O, base) Isatin->Hydrolysis IsatoicAnhydride Isatoic Anhydride Oxidation->IsatoicAnhydride Isatinate Isatinate (Ring-opened) Hydrolysis->Isatinate

Caption: Potential degradation pathways for the isatin scaffold.

References

minimizing byproduct formation during fluorination of isatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of isatin (B1672199). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during this critical reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the direct fluorination of isatin?

A1: The most prevalent byproducts in the direct electrophilic fluorination of isatin are typically other positional isomers of the desired fluorinated isatin. For example, when targeting the synthesis of 5-fluoroisatin, it is common to also form 4-fluoroisatin, 6-fluoroisatin, and 7-fluoroisatin. Additionally, poly-fluorinated isatins (di- or tri-fluorinated) can be significant byproducts, especially with highly reactive fluorinating agents or extended reaction times. In some cases, decomposition of the starting material can lead to the formation of tar-like substances.[1][2]

Q2: How can I control the regioselectivity of the fluorination to favor a specific isomer?

A2: Controlling regioselectivity is a primary challenge. The position of fluorination on the isatin ring is influenced by the electronic properties of the isatin core and the reaction conditions. To favor a specific isomer, consider the following strategies:

  • Choice of Fluorinating Agent: Milder electrophilic fluorinating agents, such as Selectfluor™, may offer better regioselectivity compared to more aggressive reagents.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's regioselectivity. It is advisable to screen a range of anhydrous, non-nucleophilic solvents like acetonitrile (B52724), dichloromethane, or DMF.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Protecting Groups: Introduction of a protecting group on the isatin nitrogen can alter the electron density of the aromatic ring and thus direct the fluorination to a different position.

Q3: What causes the formation of poly-fluorinated byproducts, and how can I minimize them?

A3: Poly-fluorination (the addition of more than one fluorine atom) occurs when the mono-fluorinated product is sufficiently activated to react further with the fluorinating agent. To minimize this:

  • Stoichiometry: Use the minimum effective amount of the fluorinating agent. A slight excess (e.g., 1.1 equivalents) is often sufficient.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the desired mono-fluorinated product is maximized.

  • Temperature: Lower reaction temperatures can reduce the rate of the second and subsequent fluorination reactions.

Q4: My reaction is giving a very low yield or is not proceeding at all. What are the possible causes?

A4: Low or no conversion can be attributed to several factors:

  • Inactive Fluorinating Reagent: Electrophilic fluorinating agents can be sensitive to moisture and may degrade over time. Ensure your reagent is fresh, has been stored under anhydrous conditions, and is handled in an inert atmosphere.[2]

  • Insufficient Activation: Isatin is an electron-deficient heterocycle, which can make it less reactive towards electrophilic attack. The use of a Lewis acid or Brønsted acid co-catalyst may be necessary to enhance the electrophilicity of the fluorinating agent or activate the isatin ring.

  • Poor Solubility: Ensure that the isatin starting material is adequately dissolved in the chosen reaction solvent.

  • Incorrect Reaction Temperature: While lower temperatures can improve selectivity, some reactions may require a certain activation energy to proceed. A systematic temperature screen is recommended.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor Regioselectivity (Mixture of Isomers) The different positions on the isatin ring have similar reactivity towards the fluorinating agent.1. Screen Fluorinating Agents: Try a milder reagent (e.g., Selectfluor™ instead of a more reactive N-F reagent).[1]2. Optimize Solvent: Evaluate a range of anhydrous, non-protic solvents with varying polarities (e.g., MeCN, DCM, THF, DMF).3. Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetic product.4. Protecting Group Strategy: Consider protecting the isatin nitrogen with a group that can direct fluorination to the desired position.
Formation of Poly-fluorinated Byproducts The mono-fluorinated product is reactive enough to undergo further fluorination.1. Control Stoichiometry: Use a minimal excess of the fluorinating agent (e.g., 1.05-1.1 equivalents).2. Monitor Reaction Progress: Track the reaction closely by TLC, GC-MS, or LC-MS and quench it once the desired product is maximized.3. Reduce Reaction Time and Temperature: Shorter reaction times and lower temperatures can disfavor subsequent fluorinations.
Low or No Conversion Inactive fluorinating reagent, insufficient substrate reactivity, or poor solubility.1. Verify Reagent Activity: Use a fresh, properly stored batch of the fluorinating agent.2. Add an Activator: Consider the addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., TfOH).3. Improve Solubility: Choose a solvent in which isatin is more soluble, or gently warm the mixture to aid dissolution before cooling to the reaction temperature.4. Increase Temperature: If the reaction is sluggish at low temperatures, cautiously increase the temperature in a controlled manner.
Formation of Tar/Decomposition The reaction conditions are too harsh, leading to the decomposition of the starting material or product.1. Lower the Reaction Temperature: This is the most effective way to minimize decomposition.2. Use a Milder Fluorinating Agent: A less reactive reagent may prevent degradation.3. Reduce Reaction Time: Prolonged exposure to reaction conditions can lead to byproduct formation.

Data Presentation

The following tables provide hypothetical yet representative data on how reaction parameters can influence the product distribution in the direct fluorination of isatin.

Table 1: Effect of Fluorinating Agent on Product Distribution

Fluorinating Agent4-Fluoroisatin (%)5-Fluoroisatin (%)6-Fluoroisatin (%)This compound (%)Di-fluoroisatins (%)
Selectfluor™ 1565 1055
NFSI 2055 1555
F-TEDA-BF₄ (Selectfluor™) 1860 1246

Conditions: Isatin (1 mmol), Fluorinating Agent (1.1 mmol), Acetonitrile (10 mL), 25 °C, 12 h.

Table 2: Effect of Solvent on Regioselectivity (using Selectfluor™)

Solvent4-Fluoroisatin (%)5-Fluoroisatin (%)6-Fluoroisatin (%)This compound (%)Di-fluoroisatins (%)
Acetonitrile 1565 1055
Dichloromethane 2050 1875
N,N-Dimethylformamide 1270 846

Conditions: Isatin (1 mmol), Selectfluor™ (1.1 mmol), Solvent (10 mL), 25 °C, 12 h.

Table 3: Effect of Temperature on Byproduct Formation (using Selectfluor™ in Acetonitrile)

Temperature (°C)4-Fluoroisatin (%)5-Fluoroisatin (%)6-Fluoroisatin (%)This compound (%)Di-fluoroisatins (%)
0 1075 843
25 1565 1055
50 2050 15510

Conditions: Isatin (1 mmol), Selectfluor™ (1.1 mmol), Acetonitrile (10 mL), 12 h.

Experimental Protocols

General Protocol for the Direct Fluorination of Isatin using Selectfluor™

This protocol is a general guideline and requires optimization for specific outcomes.

Materials:

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isatin (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Reagent Addition: To the stirred solution, add Selectfluor™ (1.1 mmol, 1.1 equivalents) in one portion at the desired temperature (e.g., 0 °C or 25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.

  • Work-up: Once the reaction has reached the desired conversion, quench it by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to separate the desired fluorinated isatin isomer from byproducts.

Visualizations

Fluorination_Byproducts Isatin Isatin DesiredProduct Desired Mono-fluorinated Isatin (e.g., 5-F-Isatin) Isatin->DesiredProduct Main Reaction IsomericByproducts Isomeric Byproducts (4-F, 6-F, 7-F-Isatin) Isatin->IsomericByproducts Poor Regioselectivity Decomposition Decomposition Products (Tar) Isatin->Decomposition Harsh Conditions FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor™) FluorinatingAgent->Isatin PolyfluorinatedByproducts Poly-fluorinated Byproducts DesiredProduct->PolyfluorinatedByproducts Over-fluorination

Caption: Byproduct formation pathways in the fluorination of isatin.

Troubleshooting_Workflow start Low Yield or High Byproduct Formation check_regio Poor Regioselectivity? start->check_regio check_poly Poly-fluorination? check_regio->check_poly No action_regio Adjust: - Fluorinating Agent - Solvent - Temperature check_regio->action_regio Yes check_conversion Low Conversion? check_poly->check_conversion No action_poly Adjust: - Stoichiometry - Reaction Time - Temperature check_poly->action_poly Yes action_conversion Verify: - Reagent Activity - Add Activator - Improve Solubility check_conversion->action_conversion Yes end Optimized Reaction check_conversion->end No action_regio->end action_poly->end action_conversion->end

Caption: A logical workflow for troubleshooting isatin fluorination.

References

Technical Support Center: Purification of 7-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 7-Fluoroisatin and its derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis of this compound, particularly through methods like the Sandmeyer synthesis, several types of impurities can form. These include:

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, regioisomers may be formed. For instance, if starting from a meta-substituted aniline, a mixture of isomeric isatins can be produced.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-fluoroaniline, or intermediates like N-(2-fluorophenyl)-2-isonitroacetanilide.[1][2]

  • Sulfonated Byproducts: The use of concentrated sulfuric acid during the cyclization step can lead to the sulfonation of the aromatic ring, creating highly polar impurities that can complicate purification.[2][3]

  • Isatin (B1672199) Oxime: This byproduct can sometimes precipitate when the sulfuric acid reaction mixture is quenched with ice.[2]

  • Tar and Colored Impurities: Decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions can lead to the formation of dark, tarry substances.[3]

Q2: My final this compound derivative product is an oil or a sticky solid instead of a crystalline powder. What are the possible causes and solutions?

A2: An oily or non-crystalline product often indicates the presence of impurities or residual solvent. Here are common causes and troubleshooting steps:

  • Residual Solvent: High-boiling point solvents like DMF or DMSO, often used in N-alkylation reactions, can be difficult to remove.

    • Solution: After initial evaporation, co-evaporate the residue with a lower-boiling solvent like toluene. For stubborn oils, trituration can be effective. This involves repeatedly washing and scraping the oily product with a non-solvent (a solvent in which your product is insoluble), such as hexane, to induce crystallization.[4]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

    • Solution: Attempt to purify a small amount via column chromatography to see if a solid product can be obtained. If successful, this indicates that further purification of the bulk material is necessary. A broad melting point range also suggests the presence of impurities requiring further purification.[2]

  • The Product is Inherently an Oil: Some derivatives, particularly those with long or "greasy" N-alkyl chains, may be oils or low-melting solids at room temperature.[4]

    • Solution: Confirm the purity by analytical methods like NMR and HPLC. If the product is pure, it may not crystallize under standard conditions.

Q3: I am having trouble separating two very close spots on a TLC plate for my this compound derivative. How can I improve the separation?

A3: Separating compounds with similar polarities, such as regioisomers or certain Schiff and Mannich bases of isatin, can be challenging.[5] Here are some strategies to improve TLC and subsequent column chromatography separation:

  • Adjust Solvent Polarity: Use a less polar solvent system. This will cause the compounds to move more slowly up the plate, potentially increasing the difference in their Rf values.[5]

  • Use a Longer Column: For column chromatography, a longer column increases the surface area and the number of theoretical plates, which can enhance the separation of closely eluting compounds.[5]

  • Try a Different Solvent System: Experiment with different solvent combinations. For example, if a hexane/ethyl acetate (B1210297) system is not working, try dichloromethane (B109758)/methanol (B129727) or toluene/acetone.

  • Consider a Different Stationary Phase: While silica (B1680970) gel is most common, other stationary phases like alumina (B75360) (which can be basic, neutral, or acidic) may offer different selectivity.[6] For some compounds, reversed-phase silica (C18) may also be an option.

Troubleshooting Guide: Purification Strategies

This guide provides a systematic approach to common purification challenges.

Problem 1: Low Yield After Recrystallization
Possible Cause Solution
Product is too soluble in the recrystallization solvent. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.[7]
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of the product in solution upon cooling.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter.[2]
Premature crystallization during hot filtration. Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out of solution.
Problem 2: Product Purity Does Not Improve After Recrystallization
Possible Cause Solution
Insoluble impurities are present. Perform a hot gravity filtration to remove any insoluble material before allowing the solution to cool and crystallize.[2]
Co-crystallization of impurities. The chosen solvent may not be effective at separating the specific impurities present. Try a different solvent system for a second recrystallization.[2]
Isomeric impurities are present. Recrystallization is often insufficient to separate regioisomers. Column chromatography is typically required.[2]
Problem 3: Issues with Column Chromatography
Possible Cause Solution
Compound streaks on the TLC plate. The sample may be too concentrated, or it might be acidic/basic and interacting strongly with the silica gel. Try spotting a more dilute sample. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can sometimes resolve streaking.
Compound does not elute from the column. The eluent is not polar enough. Gradually increase the polarity of the solvent system. For very polar compounds, a gradient of methanol in dichloromethane or ethyl acetate may be necessary.
Poor separation of compounds. The eluent is too polar, causing all compounds to elute together. Start with a less polar solvent system. A common strategy for flash chromatography is to choose a solvent system that gives the desired compound an Rf of 0.25-0.35 on the TLC plate.[8]

Quantitative Data Summary

The following tables summarize purity levels and chromatographic conditions reported for this compound and its derivatives.

Table 1: Purity of this compound After Synthesis and Recrystallization

Synthesis Method Purification Step Solvent System Reported Purity Reference
From N-(2-fluorophenyl)-2-isonitrosonanilideRecrystallizationEthyl acetate / Petroleum ether98.6% (Yield)[1][9]
From 2-fluoroaniline, chloral (B1216628) hydrate, and hydroxylamine (B1172632) HClFiltration and WashingWater~96.5% (HPLC)[1]
Not specifiedNot specifiedNot specified≥96.0% (HPLC)[10]
Not specifiedNot specifiedNot specified>98.0% (GC)[11]

Table 2: Example Chromatographic Conditions for Isatin Derivatives

Derivative Type Technique Stationary Phase Mobile Phase (Eluent) Reference
Tryptanthrin derivative from 5-fluoroisatinColumn ChromatographySilica GelPetroleum ether / Ethyl acetate (4:1)[12]
Tryptanthrin derivative from 4,6-difluoroisatinColumn ChromatographySilica GelPetroleum ether / Ethyl acetate (10:1)[12]
N-alkylated isatinColumn ChromatographySilica GelEthyl acetate / Hexanes (1:1)[13][14]
6,7-Dimethylisatin (Proposed)HPLCC18 reversed-phaseGradient: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[15]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the successful purification of this compound synthesized from N-(2-fluorophenyl)-2-isonitroacetanilide.[1][9]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as ethyl acetate or ethanol, and gently heat the mixture (e.g., on a hot plate) while stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-warmed receiving flask. Pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. To maximize yield, once the flask has reached room temperature, place it in an ice bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a yellow solid.[9]

Protocol 2: General Column Chromatography for Purification of a this compound Derivative

This protocol provides a general workflow for purifying a this compound derivative using silica gel chromatography.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent will give the desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities.[8]

  • Column Packing: Prepare a chromatography column by packing it with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Monitoring: Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing them (e.g., under UV light).

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified derivative.

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification Workflow Crude Crude this compound Derivative TLC TLC Analysis (Assess Purity & Determine Conditions) Crude->TLC Decision Is Purity Sufficient? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization No (Simple Impurity Profile) Column Column Chromatography Decision->Column No (Complex/Isomeric Impurities) Pure Pure Product Decision->Pure Yes Analysis Purity Analysis (NMR, HPLC, MP) Recrystallization->Analysis Column->Analysis Analysis->Pure

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting Decision Tree for Oily Products

G cluster_1 Troubleshooting Oily Products Start Oily/Gooey Product After Solvent Evaporation CheckSolvent High-Boiling Solvent Used? (e.g., DMF, DMSO) Start->CheckSolvent CoEvap Co-evaporate with Toluene & Dry Under High Vacuum CheckSolvent->CoEvap Yes CheckPurity Analyze Purity (Crude NMR/TLC) CheckSolvent->CheckPurity No CoEvap->CheckPurity Impure Significant Impurities Present? CheckPurity->Impure Triturate Triturate with a Non-Solvent (e.g., Hexane) Impure->Triturate Yes IsOil Product is Likely an Oil at Room Temperature Impure->IsOil No (Product is Pure) Chromatography Purify via Column Chromatography Triturate->Chromatography

Caption: Decision tree for troubleshooting oily or non-crystalline products.

Signaling Pathway for Anticancer Activity

G cluster_2 Proposed Anticancer Mechanism Derivative This compound Derivative Mito Mitochondria Derivative->Mito ROS Increased Reactive Oxygen Species (ROS) Mito->ROS Membrane Mitochondrial Membrane Potential Dissipation Mito->Membrane Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Membrane->Apoptosis Cancer Inhibition of Tumor Cell Growth Apoptosis->Cancer

Caption: Proposed mechanism of anticancer action for some isatin derivatives.[16]

References

addressing inconsistent results in biological assays with 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in biological assays involving 7-Fluoroisatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a synthetic derivative of isatin (B1672199), a naturally occurring compound. The addition of a fluorine atom at the 7-position of the isatin core structure enhances its biological activity.[1] Its primary reported activities include anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] In cancer research, it has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1]

Q2: In which types of biological assays is this compound commonly used?

This compound is frequently utilized in a variety of in vitro assays, including:

  • Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects on cancer cell proliferation and survival.

  • Apoptosis Assays: To investigate the mechanism of cell death, often by measuring the activity of caspases, which are key enzymes in the apoptotic process.

  • Enzyme Inhibition Assays: As an inhibitor of various enzymes, including kinases.

  • Antimicrobial Susceptibility Assays: To evaluate its efficacy against different strains of bacteria.[2]

Q3: What are the common sources of inconsistent results when working with this compound?

Inconsistent results with this compound can arise from several factors, which can be broadly categorized as:

  • Compound-Related Issues: Solubility, stability, and purity of the this compound sample.

  • Assay-Specific Conditions: Variations in cell density, passage number, incubation times, and reagent concentrations.

  • Off-Target Effects: this compound may interact with unintended molecular targets, leading to unexpected biological responses.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values in Cell Viability Assays

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting & Optimization
Poor Solubility of this compound This compound is soluble in DMF and DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Visually inspect for any precipitation when diluting the stock solution into aqueous buffers. Prepare fresh dilutions for each experiment.
Inconsistent Cell Seeding Density Use a consistent number of cells per well for each experiment. Variations in cell density can significantly impact the IC50 value. Perform cell counts accurately before seeding.
High Cell Passage Number Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.
Variable Incubation Times Standardize the incubation time with this compound across all experiments. Longer or shorter exposure times will likely alter the apparent IC50 value.
Compound Instability in Culture Medium Test the stability of this compound in your specific cell culture medium over the time course of the experiment. The compound may degrade, leading to a decrease in the effective concentration.
Issue 2: Low or No Induction of Apoptosis

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting & Optimization
Suboptimal Concentration of this compound Perform a dose-response experiment to determine the optimal concentration range for inducing apoptosis in your specific cell line. The concentration required may be higher than the IC50 for cell viability.
Incorrect Timing of Measurement Apoptosis is a dynamic process. The peak of caspase activation can be transient. Perform a time-course experiment to identify the optimal time point for measuring apoptosis markers (e.g., caspase-3/7 activity).
Cell Line Resistance Some cancer cell lines may be resistant to apoptosis induction by this compound due to various intrinsic factors. Consider using a positive control for apoptosis induction to ensure the assay is working correctly.
Inactive Caspases Ensure that the cell lysates are prepared correctly and that the caspase activity assay is performed according to the manufacturer's protocol. Include a positive control for caspase activation.
Issue 3: Suspected Off-Target Effects

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting & Optimization
Non-specific Binding Isatin and its derivatives have been reported to interact with multiple targets. To confirm that the observed effect is due to the intended target, consider using a structurally related but inactive analog of this compound as a negative control, if available.
Promiscuous Inhibition At higher concentrations, small molecules can inhibit multiple enzymes non-specifically. Perform dose-response curves and use the lowest effective concentration to minimize off-target effects.
Cytotoxicity Masking Specific Effects High concentrations of this compound may induce general cytotoxicity that masks the specific biological effect of interest. Determine the cytotoxic threshold using a cell viability assay and conduct functional assays at or below this concentration.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various fluorinated isatin derivatives in different cancer cell lines and assays. Note that direct comparative data for this compound is limited in some cases, and the provided values for related compounds serve as a reference. Variations in experimental conditions (e.g., cell line, assay type, incubation time) can contribute to differences in reported IC50 values.

CompoundCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dioneM-HeLaCytotoxicityNot Specified>100[3]
5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dioneHuTu 80CytotoxicityNot Specified25.0[3]
5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dioneM-HeLaCytotoxicityNot Specified33.0[3]
5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dioneHuTu 80CytotoxicityNot Specified25.0[3]
Fluorinated Isatin-Hydrazone Derivative (Compound 8)A549 (Lung Cancer)Cytotoxicity7242.43[4]
Fluorinated Isatin-Hydrazone Derivative (Compound 8)HepG2 (Liver Cancer)Cytotoxicity7248.43[4]
5-(2-pyridin-3-yl-oxymethylpyrrolidine-1-sulfonyl)isatinHeLa (Cervical Cancer)Caspase-3 Inhibition (Whole Cell)Not Specified1.83[5]
1-(4-iodobenzyl)-5-(2-phenoxymethylpyrrolidine-1-sulfonyl)isatinEnzyme AssayCaspase-3 InhibitionNot Specified59.9 nM[6]
1-(4-iodobenzyl)-5-(2-phenoxymethylpyrrolidine-1-sulfonyl)isatinEnzyme AssayCaspase-7 InhibitionNot Specified25.3 nM[6]
1-(2'-fluoroethyl-1,2,3-triazole derivative)isatinEnzyme AssayCaspase-3 InhibitionNot Specified0.5 nM[6]
1-(2'-fluoroethyl-1,2,3-triazole derivative)isatinEnzyme AssayCaspase-7 InhibitionNot Specified2.5 nM[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines a standard procedure for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay

This protocol describes a method to measure the activity of effector caspases 3 and 7, key mediators of apoptosis.[7]

  • Cell Treatment: Seed and treat cells with this compound as described in the cell viability protocol.

  • Cell Lysis: After treatment, harvest the cells and wash them with ice-cold PBS. Lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the Bradford assay.

  • Caspase Activity Measurement: In a black 96-well plate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well. Add a reaction buffer containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC). Incubate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for AMC-based substrates).

  • Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold change relative to the vehicle-treated control.

Visualizations

experimental_workflow_mtt cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with this compound (and controls) start->treat 24h Incubation incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end Results analyze->end

Figure 1: Experimental workflow for a cell viability (MTT) assay.

troubleshooting_logic cluster_causes Potential Cause Categories cluster_solutions_compound Compound Solutions cluster_solutions_assay Assay Solutions cluster_solutions_cell Cell Solutions start Inconsistent Results with this compound compound Compound-Related Issues start->compound Check assay Assay-Related Issues start->assay Check cell Cell-Related Issues start->cell Check solubility Verify Solubility (Fresh Dilutions, Solvent %) compound->solubility stability Assess Stability in Media compound->stability purity Check Purity of Compound compound->purity reagents Standardize Reagent Preparation & Timing assay->reagents controls Use Appropriate Positive/Negative Controls assay->controls off_target Consider Off-Target Effects (Dose-Response) assay->off_target density Ensure Consistent Cell Seeding Density cell->density passage Use Low & Consistent Passage Number cell->passage health Monitor Cell Health & Morphology cell->health

Figure 2: A logical troubleshooting guide for inconsistent results.

apoptosis_pathway rtk Receptor Tyrosine Kinases (RTKs) procaspase9 Pro-caspase-9 rtk->procaspase9 Signal Transduction (Intrinsic Pathway) fluoroisatin This compound fluoroisatin->rtk Inhibits (?) caspase9 Caspase-9 procaspase9->caspase9 Activation procaspase37 Pro-caspase-3/7 caspase9->procaspase37 Cleavage & Activation caspase37 Caspase-3/7 procaspase37->caspase37 Activation parp PARP caspase37->parp Cleavage cleaved_parp Cleaved PARP parp->cleaved_parp apoptosis Apoptosis cleaved_parp->apoptosis

Figure 3: Proposed signaling pathway for this compound-induced apoptosis.

References

managing acidic byproducts in 7-Fluoroisatin cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the cyclization of 7-Fluoroisatin precursors, particularly focusing on the management of acidic byproducts and conditions inherent in common synthetic routes like the Sandmeyer synthesis.

Troubleshooting Guide

Issue 1: Low Yield of this compound After Cyclization

  • Question: We are experiencing a significantly lower than expected yield of this compound after the acid-catalyzed cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this reaction are often attributed to incomplete cyclization, product degradation under harsh acidic conditions, or loss of product during work-up and purification. Here are some troubleshooting steps:

    • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). Insufficient reaction time or temperatures below the optimum range can lead to incomplete conversion of the starting material.

    • Alternative Acid Catalysts: For substrates that have poor solubility in concentrated sulfuric acid, the cyclization may be incomplete.[1] Consider using alternative acids like methanesulfonic acid or polyphosphoric acid (PPA), which can improve solubility and, in some cases, minimize side reactions like over-oxidation.[1][2]

    • Product Loss During Work-up: The quenching and extraction steps are critical for maximizing yield.

      • Ensure the reaction mixture is poured into a vigorously stirred ice/water mixture to rapidly dissipate heat and precipitate the product effectively.[3]

      • During extraction, the choice of solvent is important. A mixture of ethyl acetate (B1210297) and acetone (B3395972) has been shown to be more efficient for extracting this compound than ethyl acetate alone, potentially reducing the number of extractions required and improving recovery.[4]

    • Suboptimal Purification: Product can be lost during recrystallization if an excessive amount of solvent is used. Use a minimal amount of hot solvent to dissolve the crude product and allow it to cool slowly for maximum crystal formation. A common solvent system for recrystallization is ethyl acetate/petroleum ether.[5]

Issue 2: Formation of Tar-Like Byproducts

  • Question: During the cyclization in concentrated sulfuric acid, we observe the formation of a significant amount of dark, tar-like material, which complicates purification and lowers the yield. What causes this and how can it be prevented?

  • Answer: The formation of tar-like substances is a common issue in reactions conducted in strong, hot acids.[6] This is often due to the polymerization or degradation of the starting material or product under the harsh reaction conditions.

    • Temperature Control: Strictly control the temperature during the addition of the precursor to the acid and throughout the reaction. The reaction is exothermic, and localized overheating can promote the formation of tar. It is recommended to add the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide portionwise to pre-warmed sulfuric acid (around 65 °C) to maintain control over the temperature.[2][5]

    • Reaction Time: Minimize the reaction time to what is necessary for complete cyclization. Prolonged exposure to hot, concentrated acid can lead to increased degradation of the desired product.[6] Monitor the reaction by TLC to determine the optimal endpoint.

    • Purity of Starting Material: Ensure the N-(2-fluorophenyl)-2-(hydroxyimino)acetamide precursor is of high purity. Impurities from the previous step can decompose under strongly acidic conditions, leading to the formation of tars.

Issue 3: Difficulty in Removing Residual Acid

  • Question: After filtration, our this compound product is still highly acidic. What is the best way to remove the residual acid catalyst?

  • Answer: Residual sulfuric acid can interfere with subsequent reactions and affect the stability of the final product. A thorough washing and neutralization procedure is essential.

    • Thorough Washing: After filtering the precipitated product from the quenched reaction mixture, wash the filter cake extensively with ice-cold water until the filtrate is neutral (test with pH paper). This will remove the bulk of the residual acid.

    • Neutralization in Solution (Optional): If the product is still acidic after washing, it can be dissolved in an appropriate organic solvent (like ethyl acetate) and washed with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution.

      • Caution: Be aware that this compound has acidic protons (on the nitrogen) and can react with strong bases. A mild base like sodium bicarbonate is recommended.

      • After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous base and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before removing the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary source of acidic byproducts in the this compound cyclization?

    • A1: The main source of acidity is not a byproduct in the traditional sense, but rather the residual strong acid (typically concentrated sulfuric acid) used to catalyze the cyclization reaction.[1] Side reactions under these harsh conditions can also produce acidic polymeric or tar-like materials.[6]

  • Q2: Can the choice of acid catalyst affect the purity of the final product?

    • A2: Yes. While concentrated sulfuric acid is commonly used, for certain substrates, it can cause side reactions.[1][2] Polyphosphoric acid (PPA) has been suggested as an alternative that can minimize the over-oxidation of sensitive functional groups.[2] Methanesulfonic acid can also be a good alternative for substrates with poor solubility in sulfuric acid.[1]

  • Q3: How can I confirm the purity of my this compound product after dealing with acidic byproducts?

    • A3: The purity of the final product should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity and quantifying any remaining impurities.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS) should be used to confirm the structure of the desired product.[3] The melting point of the purified product can also be compared to the literature value (192-196 °C) as an indicator of purity.

  • Q4: Is a neutralization step always necessary?

    • A4: While a thorough wash with cold water is often sufficient to remove most of the residual acid, a neutralization step provides an extra measure of certainty that the final product is free from acid contamination. This is particularly important if the this compound is to be used in subsequent reactions that are sensitive to acid.

Data Presentation

Table 1: Comparison of Extraction Efficiency for this compound Recovery

The following table summarizes data from a study on the extraction of this compound, demonstrating the improved efficiency when using a mixture of ethyl acetate and acetone compared to ethyl acetate alone.[4]

Extraction NumberSolvent SystemHPLC Area Count (proportional to amount)Purity (%)
1Ethyl AcetateHighHigh
2Ethyl AcetateModerateHigh
3Ethyl AcetateModerateHigh
1Ethyl Acetate / AcetoneVery HighHigh
2Ethyl Acetate / AcetoneHighHigh
3Ethyl Acetate / AcetoneVery LowLow

This data indicates that with the ethyl acetate/acetone mixture, two extractions are sufficient to recover the majority of the product, while three extractions are needed with ethyl acetate alone.[4]

Experimental Protocols

Protocol 1: Cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to this compound [3][5]

  • Preparation: In a four-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 100 mL of concentrated sulfuric acid. Pre-warm the acid to approximately 65 °C.

  • Addition of Starting Material: Slowly and portionwise, add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide to the stirred sulfuric acid. Maintain the temperature below 65 °C during the addition.

  • Reaction: Once the addition is complete, raise the temperature to 80 °C and continue stirring for approximately 40 minutes. Monitor the reaction progress using TLC.

  • Quenching: In a separate large beaker, prepare 500 mL of crushed ice with vigorous stirring. Once the reaction is complete, carefully and slowly pour the hot reaction mixture into the ice.

  • Precipitation and Filtration: Continue stirring the ice-water mixture for about one hour to ensure complete precipitation of the product. Collect the resulting solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral.

  • Drying: Dry the collected solid to obtain crude this compound.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to yield pure this compound as a yellow solid.

Protocol 2: Neutralization and Work-up Procedure

  • Dissolution: Dissolve the crude, acid-containing this compound in ethyl acetate.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash with water.

  • Neutralization: Add saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Swirl gently at first, and vent frequently to release any evolved CO₂ gas. Shake more vigorously and separate the aqueous layer. Repeat the wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and bicarbonate.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification start N-(2-fluorophenyl)-2- (hydroxyimino)acetamide acid Conc. H₂SO₄ (65°C -> 80°C) start->acid Portionwise addition reaction Cyclization acid->reaction quench Quench in ice-water reaction->quench filter Filter & Wash (H₂O to neutral) quench->filter extract Extraction (EtOAc/Acetone) filter->extract purify Recrystallization extract->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield of This compound incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check workup_loss Product Loss During Work-up? start->workup_loss Check degradation Product Degradation? start->degradation Check sol1 Optimize Time & Temp (Monitor by TLC) incomplete_rxn->sol1 Yes sol2 Use Alternative Acid (PPA, MeSO₃H) incomplete_rxn->sol2 Yes sol3 Use Efficient Extraction (EtOAc/Acetone) workup_loss->sol3 Yes sol4 Minimize Recrystallization Solvent Volume workup_loss->sol4 Yes sol5 Strict Temperature Control During Reaction degradation->sol5 Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Solvent Systems for 7-Fluoroisatin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification and analysis of 7-Fluoroisatin. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when selecting a chromatographic system?

A1: this compound is a polar heterocyclic compound. Its polarity is influenced by the presence of the fluorine atom and the isatin (B1672199) core, which contains two carbonyl groups and an amine. It is soluble in polar organic solvents like DMF and DMSO and sparingly soluble in water. This polarity dictates that for normal-phase chromatography, a relatively polar mobile phase will be required for elution, while for reversed-phase chromatography, a mobile phase with a higher aqueous content may be needed for retention.

Q2: Which chromatographic techniques are most suitable for the purification and analysis of this compound?

A2: The choice of technique depends on the scale and purpose of the separation:

  • Thin-Layer Chromatography (TLC): Ideal for rapid screening of solvent systems, monitoring reaction progress, and assessing purity due to its speed and low cost.

  • Flash Column Chromatography: The standard method for preparative purification of this compound on a laboratory scale.

  • High-Performance Liquid Chromatography (HPLC): Best suited for high-resolution analytical separation, purity determination, and small-scale preparative purification. Both normal-phase and reversed-phase HPLC can be employed.

Q3: How do I select a starting solvent system for TLC or flash chromatography of this compound?

A3: A good starting point is to screen a variety of solvent systems using TLC to find a composition that provides a retention factor (Rf) between 0.2 and 0.4 for this compound. Begin with a binary solvent system of a non-polar solvent and a polar solvent, and gradually increase the proportion of the polar solvent.

Table 1: Suggested Starting Solvent Systems for TLC of this compound

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexane (B92381)/HeptaneEthyl Acetate (B1210297)9:1 to 1:1A common starting point for many organic compounds. Increase ethyl acetate for higher polarity.
Dichloromethane (B109758)Methanol99:1 to 9:1A more polar system suitable for polar compounds that do not move in hexane/ethyl acetate.
TolueneAcetone9:1 to 1:1Offers different selectivity compared to ester or alcohol-based systems.
ChloroformMethanol99:1 to 9:1A classic solvent system for polar compounds.

Q4: What visualization techniques can be used for detecting this compound on a TLC plate?

A4: this compound is a colored compound (yellow to light yellow), so spots may be visible to the naked eye if the concentration is high enough. For lower concentrations, the following visualization methods are effective:

  • UV Light: this compound contains a chromophore and is expected to be UV active. Visualization under a UV lamp (254 nm) will show the compound as a dark spot on a fluorescent background.[1]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will reveal organic compounds as brown spots.[2]

  • Staining: While often not necessary for colored compounds, general-purpose stains like permanganate (B83412) or p-anisaldehyde can be used for confirmation or if derivatives are being analyzed.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) & Column Chromatography

Q5: My this compound spot is streaking on the TLC plate. What could be the cause and how can I fix it?

A5: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try spotting a more dilute solution of your sample.[3]

  • High Polarity: Highly polar compounds can interact strongly with the silica (B1680970) gel, leading to streaking. Adding a small amount of a modifier to your mobile phase can help. For acidic compounds, a few drops of acetic acid can improve peak shape, while for basic compounds, a small amount of triethylamine (B128534) (0.1-1%) can be beneficial.[2][4]

  • Inappropriate Spotting Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too diffuse, leading to streaking upon development. Whenever possible, use a less polar solvent to dissolve your sample for spotting.

Q6: The Rf value of my this compound is too low (close to the baseline) or too high (at the solvent front). How do I adjust it?

A6:

  • Rf Too Low: Your mobile phase is not polar enough to move the compound up the plate. Increase the proportion of the more polar solvent in your mixture. For example, if you are using 80:20 hexane:ethyl acetate, try 60:40. If this is still insufficient, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.[4]

  • Rf Too High: Your mobile phase is too polar. Decrease the proportion of the polar solvent. For example, if you are using 50:50 hexane:ethyl acetate, try 70:30.[4]

Q7: I'm performing column chromatography, and my this compound is eluting very slowly or not at all.

A7: This indicates that the mobile phase is not polar enough.

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. If you started with a low percentage of a polar solvent, you can perform a gradient elution by slowly increasing its concentration.

  • Change Solvent System: If a gradual increase in polarity is not effective, a switch to a stronger solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) may be necessary.[4]

  • Dry Loading: If your compound is not very soluble in the mobile phase, it may precipitate at the top of the column. In such cases, a dry loading technique is recommended. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of your column.[5]

High-Performance Liquid Chromatography (HPLC)

Q8: I am observing peak tailing for this compound in my reversed-phase HPLC analysis. What are the likely causes and solutions?

A8: Peak tailing in reversed-phase HPLC for polar, heterocyclic compounds like this compound is often due to secondary interactions with the silica stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica backbone can interact with the polar functional groups of this compound, leading to tailing.

    • Solution 1: Lower the pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, reducing their interaction with the analyte.[6]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns have fewer accessible silanol groups and are designed to provide better peak shapes for polar and basic compounds.[4]

  • Inappropriate Mobile Phase Composition:

    • Solution: Ensure your mobile phase has sufficient buffer capacity if you are operating near the pKa of your analyte. A buffer concentration of 20-50 mM is typically recommended.[7]

Table 2: Troubleshooting HPLC Peak Shape Issues for this compound

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on the stationary phase.Lower the mobile phase pH to 2.5-3.5 with 0.1% formic acid or TFA. Use a high-purity, end-capped C18 or C8 column. Consider a column with a different stationary phase (e.g., phenyl-hexyl).[6][8]
Peak Fronting Column overload; injection of the sample in a solvent stronger than the mobile phase.Reduce the injection volume or the sample concentration. Dissolve the sample in the initial mobile phase or a weaker solvent.[9]
Split Peaks Column void or contamination; co-elution with an impurity.If a void is suspected, reverse-flush the column (if permissible by the manufacturer). Use a guard column to protect the analytical column. Optimize the mobile phase to improve the resolution of co-eluting peaks.[4]
Broad Peaks High extra-column volume; poor mass transfer.Use shorter, narrower-bore tubing to connect the components of the HPLC system. Optimize the flow rate. Ensure the column temperature is stable and appropriate for the analysis.

Q9: What are suitable starting conditions for a reversed-phase HPLC method for this compound?

A9: A good starting point for developing a reversed-phase HPLC method for this compound would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 10-20 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25-30 °C

Experimental Protocols

Protocol 1: TLC Analysis of this compound
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and visualize the spots under a UV lamp and/or in an iodine chamber.

  • Rf Calculation: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Column Chromatography Purification of this compound
  • Solvent System Selection: Based on TLC analysis, choose a solvent system that gives an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. For better resolution, consider dry loading by adsorbing the sample onto a small amount of silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Solvent_Optimization_Workflow cluster_0 TLC Screening cluster_1 Evaluation cluster_2 Application start Start with this compound Sample screen_solvents Screen Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) start->screen_solvents analyze_rf Analyze Rf Value screen_solvents->analyze_rf rf_check Is 0.2 < Rf < 0.4? analyze_rf->rf_check adjust_polarity Adjust Polarity (Increase/Decrease Polar Solvent) rf_check->adjust_polarity No column_chrom Proceed to Column Chromatography rf_check->column_chrom Yes adjust_polarity->screen_solvents Re-screen hplc_dev Develop HPLC Method column_chrom->hplc_dev

Caption: Workflow for solvent system optimization for this compound chromatography.

Troubleshooting_Peak_Tailing start Peak Tailing Observed in RP-HPLC check_ph Is Mobile Phase pH < 3.5? start->check_ph lower_ph Add 0.1% Formic Acid or TFA check_ph->lower_ph No check_column Is an End-Capped Column Used? check_ph->check_column Yes lower_ph->check_column use_endcapped Switch to a High-Purity End-Capped Column check_column->use_endcapped No check_overload Is Sample Overloaded? check_column->check_overload Yes use_endcapped->check_overload reduce_load Decrease Injection Volume or Concentration check_overload->reduce_load Yes good_peak Symmetrical Peak Achieved check_overload->good_peak No reduce_load->good_peak

Caption: Troubleshooting decision tree for peak tailing in this compound HPLC.

References

Technical Support Center: 7-Fluoroisatin Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 7-Fluoroisatin, ensuring its stability during heating is crucial for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal decomposition of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving the heating of this compound.

Issue 1: Reaction mixture changes color unexpectedly (e.g., darkens, turns black) upon heating.

Possible Cause: This often indicates thermal decomposition of the this compound molecule. Decomposition can be accelerated by high temperatures, prolonged heating, or the presence of certain reagents.

Solutions:

  • Temperature Control:

    • Maintain the reaction temperature below the known decomposition temperature of this compound, which is reported to be around 233°C.[1] However, decomposition can begin at lower temperatures with prolonged heating. It is advisable to keep the temperature as low as possible while still enabling the desired reaction.

    • For reactions like N-alkylation, which may require elevated temperatures, consider using a milder base or a more reactive alkylating agent to allow for lower reaction temperatures.

  • Reaction Time:

    • Minimize the heating time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[2]

    • Consider using microwave-assisted synthesis, which can significantly reduce reaction times from hours to minutes, thereby minimizing thermal degradation.[3][4]

  • Inert Atmosphere:

    • Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative degradation, which can be a contributing factor to color change, especially at higher temperatures.

  • Solvent Choice:

    • Use high-purity, anhydrous solvents. Impurities in solvents can sometimes catalyze decomposition.

    • For N-alkylation, solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common.[2] Ensure they are of a suitable grade and dry.

Issue 2: Low yield of the desired product and formation of multiple unidentified byproducts.

Possible Cause: This is a strong indicator of thermal decomposition, where this compound breaks down into various smaller molecules.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Gradient: Instead of immediately heating to the target temperature, consider a gradual temperature ramp to minimize thermal shock.

    • Base Selection (for N-alkylation): While strong bases like sodium hydride (NaH) are effective, they can sometimes promote side reactions at high temperatures. Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which may require slightly longer reaction times but can offer a cleaner reaction profile.[2]

  • Protecting Group Strategy:

    • For reactions where the N-H proton is not the desired reaction site, consider protecting the nitrogen with a thermally labile protecting group like a tert-butoxycarbonyl (Boc) group. The N-Boc group can be removed under acidic conditions or, in some cases, through controlled heating after the primary reaction is complete.

  • Use of Antioxidants:

    • While not a standard procedure, the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), in trace amounts could potentially inhibit radical-mediated decomposition pathways, especially during prolonged heating.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

A1: The literature reports the decomposition temperature of this compound to be approximately 233°C.[1] Its melting point is in the range of 192-196°C.[1] It is important to note that thermal degradation can occur below the reported decomposition temperature, especially with extended heating periods.

Q2: What are the likely byproducts of this compound decomposition?

A2: While specific studies on the thermal decomposition byproducts of this compound are limited, decomposition of isatin (B1672199) and its derivatives can potentially involve decarboxylation (loss of CO) and fragmentation of the ring system. For halogenated organic compounds, thermal decomposition can lead to the formation of smaller halogenated species.[7] Without specific TGA-MS data for this compound, precise identification of byproducts is difficult.

Q3: How can I prevent decomposition during N-alkylation of this compound?

A3: To prevent decomposition during N-alkylation, which often requires heat, consider the following:

  • Use a high-purity, anhydrous solvent like DMF or THF.

  • Employ a suitable base such as NaH or K₂CO₃.

  • Maintain the reaction temperature as low as feasible. For instance, some protocols for N-alkylation of isatins suggest temperatures in the range of 25-80°C.[2]

  • Utilize an inert atmosphere (Nitrogen or Argon).

  • Explore microwave-assisted synthesis to drastically reduce the reaction time.[3]

Q4: Is it necessary to use an inert atmosphere when heating this compound?

A4: While not always strictly necessary for reactions at moderate temperatures and short durations, using an inert atmosphere is a highly recommended practice to prevent oxidation and other side reactions that can be initiated or accelerated by atmospheric oxygen and moisture at elevated temperatures.[8]

Q5: Can I use a protecting group to enhance the thermal stability of this compound?

A5: Yes, protecting the nitrogen atom with a group like tert-butoxycarbonyl (Boc) can prevent unwanted side reactions at the N-H position and may enhance stability under certain conditions. The N-Boc group is stable under many reaction conditions and can be removed later. Thermal deprotection of N-Boc groups is also possible, offering a "traceless" protection strategy.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueSource(s)
Melting Point192-196 °C[1]
Decomposition Temperature~233 °C[1]

Table 2: General Conditions for N-Alkylation of Isatins

BaseSolventTemperature Range (°C)NotesSource(s)
NaHDMF, THF0 to 80Requires anhydrous conditions.[2]
K₂CO₃ / Cs₂CO₃DMF, AcetonitrileRoom Temperature to RefluxMilder bases, may require longer reaction times.[2]
DBUAcetonitrileRoom Temperature to MicrowaveSoluble organic base, can simplify workup.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound using Potassium Carbonate
  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture vigorously under an inert atmosphere (e.g., Nitrogen).

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to a temperature between 50-80°C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation of this compound
  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), potassium carbonate (1.3 eq), and the alkyl halide (1.1 eq).

  • Add a minimal amount of a high-boiling polar solvent such as DMF or N-methyl-2-pyrrolidinone (NMP) to create a slurry.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 120-180°C) for a short duration (e.g., 3-15 minutes).[9]

  • After the reaction is complete (monitored by TLC of a cooled aliquot), cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (precipitation in ice-water followed by filtration and purification).

Visualizations

Experimental_Workflow_N_Alkylation start Start combine Combine this compound, Base (e.g., K2CO3), and Solvent (e.g., DMF) start->combine inert Establish Inert Atmosphere (N2 or Ar) combine->inert add_alkyl_halide Add Alkyl Halide inert->add_alkyl_halide heat Heat Reaction (Conventional or Microwave) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup: Precipitate in Water, Filter, and Dry monitor->workup Reaction Complete purify Purify (Recrystallization or Chromatography) workup->purify product N-Alkylated This compound purify->product

Caption: A generalized workflow for the N-alkylation of this compound.

Troubleshooting_Logic issue Issue: Unexpected Color Change or Low Yield cause Potential Cause: Thermal Decomposition issue->cause solution1 Reduce Temperature cause->solution1 solution2 Shorten Reaction Time (e.g., Microwave) cause->solution2 solution3 Use Inert Atmosphere cause->solution3 solution4 Optimize Reagents (Milder Base) cause->solution4 solution5 Consider N-Protecting Group cause->solution5

Caption: A troubleshooting flowchart for addressing thermal decomposition of this compound.

References

dealing with polymorphism in crystalline 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crystalline 7-Fluoroisatin. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, impacting solubility, stability, and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound?

A1: Three distinct crystalline polymorphs of this compound have been identified in the literature: Form I, Form II, and Form III.[1][2] Additionally, two solvates have been reported.[2] Each polymorph possesses a unique crystal structure and distinct physicochemical properties.

Q2: What are the key differences between the three polymorphs?

A2: The primary differences lie in their crystal packing and hydrogen bonding motifs.[1]

  • Form I and Form III both exhibit a dimeric R22(8) hydrogen bonding motif.[1][2]

  • Form II is characterized by an expanded tetrameric R44(18) ring motif.[1][2]

These structural differences lead to variations in their thermodynamic stability, melting points, and spectroscopic profiles.

Q3: Which is the most thermodynamically stable polymorph?

A3: Form II is the most thermodynamically stable polymorph of this compound.[1][2] The observed stability order is Form II > Form I > Form III.[1]

Q4: How can I obtain a specific polymorph of this compound?

A4: The formation of a particular polymorph is highly dependent on the crystallization conditions.

  • Form I is the most commonly obtained form and can be crystallized from the majority of solvent evaporation experiments.[2]

  • Form III is a metastable form and has been observed to crystallize concomitantly with Form I from a room temperature solvent evaporation of a saturated solution in ethanol. Its yield can be slightly increased by performing the crystallization at 5°C.[1]

  • Form II , the most stable form, has been identified through a manual crystallization screen, though specific conditions for its routine preparation are less commonly reported.[2]

For detailed protocols, please refer to the Experimental Protocols section.

Q5: Can the polymorphs interconvert?

A5: Yes, polymorphic interconversion is possible, especially for metastable forms. For instance, a metastable form might convert to a more stable form over time or under specific conditions of temperature and humidity. The relationship between Form I and Form II is monotropic, meaning Form I will tend to convert to the more stable Form II.[1]

Troubleshooting Guide

Issue 1: My experimental melting point for this compound does not match the literature value.

  • Possible Cause: You may have a different polymorph or a mixture of polymorphs. Different polymorphs have distinct melting points.

  • Solution:

    • Characterize your sample using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or spectroscopic methods (FTIR, Raman) to identify the polymorphic form.[3]

    • Compare your data with the reference data for each polymorph provided in the "Data Presentation" section below.

    • If you have a mixture, attempt to recrystallize the material under conditions known to produce a single, desired polymorph.

Issue 2: I am getting a mixture of polymorphs (e.g., Form I and Form III). How can I isolate the desired form?

  • Possible Cause: The crystallization conditions (solvent, temperature, evaporation rate) are not sufficiently controlled to favor the formation of a single polymorph.

  • Solution:

    • Solvent Selection: Experiment with different solvents for crystallization. The solvent can play a crucial role in directing the crystallization towards a specific polymorph.

    • Temperature Control: Carefully control the crystallization temperature. For example, lower temperatures (5°C) have been shown to slightly increase the yield of Form III when crystallizing from ethanol.[1]

    • Seeding: If you have a pure crystal of the desired polymorph, you can use it as a seed in a saturated solution to promote the growth of that specific form.[4]

    • Controlled Evaporation: Slowing down the evaporation rate can sometimes favor the formation of the most thermodynamically stable polymorph.

Issue 3: My this compound sample has changed its properties (e.g., color, solubility) over time.

  • Possible Cause: A polymorphic transformation may have occurred during storage. The metastable forms (Form I and III) can convert to the more stable Form II.

  • Solution:

    • Re-characterize the sample using XRPD or DSC to determine its current polymorphic form.

    • Store this compound in a cool, dry, and dark place to minimize the potential for polymorphic conversion. The recommended storage temperature is 2°C - 8°C.[5]

    • For critical applications, it is advisable to use the most thermodynamically stable form (Form II) if possible, as it is less likely to convert over time.

Data Presentation

Table 1: Crystallographic Data for this compound Polymorphs [1]

ParameterForm IForm IIForm III
Crystal SystemMonoclinicTriclinicMonoclinic
Space GroupP2₁/cP-1P2₁/a
Z' (molecules in asymmetric unit)122
Hydrogen Bonding MotifDimeric R22(8)Tetrameric R44(18)Dimeric R22(8)

Table 2: Thermal Analysis Data for this compound Polymorphs [1]

PolymorphEnthalpy of Fusion (kJ mol⁻¹)Melting Point (°C)
Form I35.1Not specified in source
Form II42.5Not specified in source
Form IIILower than Form INot specified in source

Note: A specific melting point for each polymorph is not detailed in the primary source, but the relative order can be inferred from the thermodynamic stability (Form II > Form I > Form III). Other sources report a melting point range of 192-196°C, which likely corresponds to the most commonly obtained Form I.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Form I

  • Dissolution: Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystallization: Allow the solvent to evaporate slowly at room temperature.

  • Isolation: Needle-like crystals of Form I will form. Collect the crystals by filtration.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Preparation of this compound Form III (concomitantly with Form I)

  • Dissolution: Prepare a saturated solution of this compound in ethanol.

  • Crystallization: Allow the solvent to evaporate at room temperature or at 5°C to slightly increase the yield of Form III.[1]

  • Isolation: Plate-like crystals of Form III will grow alongside the needle-like crystals of Form I.[1] Mechanical separation of the different crystal morphologies may be possible under a microscope.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Data Analysis: Record the heat flow as a function of temperature. The melting endotherm will provide the melting point and enthalpy of fusion, which can be used to differentiate between polymorphs.[3]

Protocol 4: Characterization by X-ray Powder Diffraction (XRPD)

  • Sample Preparation: Gently grind the crystalline sample to a fine powder.

  • Sample Mounting: Mount the powder on a sample holder.

  • Data Collection: Collect the diffraction pattern over a specific 2θ range (e.g., 5-40°) using a diffractometer with Cu Kα radiation.

  • Data Analysis: The resulting diffractogram, with its characteristic peak positions and intensities, serves as a fingerprint for each polymorphic form.

Visualizations

Polymorph_Relationship cluster_stability Thermodynamic Stability Form II Form II Form I Form I Form I->Form II Monotropic Conversion Form III Form III Form III->Form I Potential Conversion Metastable Forms Metastable Forms Most Stable Form Most Stable Form

Caption: Thermodynamic relationship between this compound polymorphs.

Crystallization_Workflow This compound Solution This compound Solution Solvent Evaporation Solvent Evaporation This compound Solution->Solvent Evaporation Room Temperature Room Temperature Solvent Evaporation->Room Temperature Control Temperature 5°C 5°C Solvent Evaporation->5°C Control Temperature FormI (Needles) FormI (Needles) Room Temperature->FormI (Needles) FormI + Form III (Plates) FormI + Form III (Plates) 5°C->FormI + Form III (Plates)

Caption: Crystallization workflow for obtaining different polymorphs.

Troubleshooting_Logic Unexpected MP Unexpected Melting Point Characterize Characterize Sample (DSC, XRPD) Unexpected MP->Characterize Pure Polymorph Single Polymorph? Characterize->Pure Polymorph Mixture Mixture of Polymorphs Pure Polymorph->Mixture No Identify Form Identify Polymorphic Form Pure Polymorph->Identify Form Yes Recrystallize Controlled Recrystallization Mixture->Recrystallize

References

Validation & Comparative

7-Fluoroisatin vs. 7-Chloroisatin: A Comparative Guide for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent acetylcholinesterase (AChE) inhibition. This positions them as promising scaffolds for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy. This guide provides a comparative analysis of two halogenated isatin analogs, 7-fluoroisatin and 7-chloroisatin (B1582877), as acetylcholinesterase inhibitors.

Quantitative Data on Substituted Isatin Derivatives

While specific data for this compound and 7-chloroisatin is unavailable, the following table presents IC50 values for other isatin derivatives against acetylcholinesterase to provide a contextual understanding of their potential inhibitory activity. These compounds illustrate how different substitutions on the isatin ring influence AChE inhibition.

Compound/DerivativeSubstitutionIC50 (µM)Reference CompoundIC50 (µM)
Isatin-coumarin hybrid5-position modification0.0998 µg/mL--
Isatin-hydantoin hybrid5-chloro substitutionEnhanced activity--
5-Alkynyl substituted isatins5-position modification1.0 - 3.7GalantamineComparable

Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The isatin-coumarin and isatin-hydantoin hybrids demonstrate that substitutions at the 5-position can significantly impact inhibitory activity.

Experimental Protocols

The standard method for determining the acetylcholinesterase inhibitory activity of compounds is the Ellman's method. This colorimetric assay is widely used due to its reliability and suitability for high-throughput screening.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATChI) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound, 7-chloroisatin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the AChE enzyme in phosphate buffer.

    • Prepare stock solutions of ATChI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control to various concentrations.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • A solution of the test compound or positive control at a specific concentration. For the control wells (100% activity), add the solvent used for the compounds.

      • AChE enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the DTNB and ATChI solutions to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound is calculated using the following formula:

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Isatin Derivative ACh_pre Acetylcholine (ACh) Released ACh_post ACh binds to Postsynaptic Receptor ACh_pre->ACh_post AChE Acetylcholinesterase (AChE) ACh_pre->AChE Signal Signal Transmission ACh_post->Signal Hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->Hydrolysis Termination Signal Termination Hydrolysis->Termination Isatin Isatin Derivative (e.g., this compound or 7-Chloroisatin) Inhibited_AChE Inhibited AChE Isatin->Inhibited_AChE Binds to Active Site No_Hydrolysis ACh Hydrolysis Blocked Inhibited_AChE->No_Hydrolysis Increased_ACh Increased ACh in Synaptic Cleft No_Hydrolysis->Increased_ACh Leads to Prolonged_Signal Prolonged Signal Transmission Increased_ACh->Prolonged_Signal Results in a A Prepare Reagents: AChE, ATChI, DTNB, Test Compounds B Dispense Reagents into 96-well Plate: Buffer, Inhibitor, AChE A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add DTNB and ATChI C->D E Kinetic Measurement: Read Absorbance at 412 nm D->E F Data Analysis: Calculate % Inhibition and IC50 Value E->F

Validating the Anticancer Activity of 7-Fluoroisatin Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The versatility of the isatin core allows for extensive structural modifications, leading to the synthesis of novel compounds with enhanced efficacy and selectivity against cancer cells. Among these, 7-Fluoroisatin derivatives have shown particular promise, with the fluorine substitution often enhancing the molecule's biological activity. This guide provides a comparative analysis of the in vitro anticancer activity of this compound and related derivatives, supported by experimental data and detailed protocols to aid in the validation and further development of these promising compounds.

Comparative Cytotoxicity of this compound Derivatives

The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)1.84[1]
HCT-116 (Colon)3.31[1]
Compound 8 (a 7-fluoro-isatin-hydrazone derivative) A549 (Lung)42.43[2]
HepG2 (Liver)48.43[2]
Compound 3a (ortho-fluoro substitution on 1-benzylisatin) HuTu 80 (Duodenum)25.0[3]
RD (Rhabdomyosarcoma)25.0[3]
A549 (Lung)25.0[3]
Compound 3d (bis-fluoro substitution on 1-benzylisatin) HuTu 80 (Duodenum)25.0[3]
RD (Rhabdomyosarcoma)25.0[3]
A549 (Lung)25.0[3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1][3] This process is often mediated by the activation of caspases, a family of proteases central to the apoptotic cascade.[4] Studies have shown that fluorinated isatin derivatives can induce apoptosis through the mitochondrial pathway, characterized by a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS) in tumor cells.[3]

G This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Treatment ROS Production ROS Production Cancer Cell->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction Cancer Cell->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation e.g., Caspase-3/7 Apoptosis Apoptosis Caspase Activation->Apoptosis Execution Phase

Apoptosis induction pathway by this compound derivatives.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible assessment of the cytotoxic effects of this compound derivatives. Below are detailed methodologies for key in vitro assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for attachment.[5]

  • Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow In Vitro Cytotoxicity Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (this compound derivatives) A->B C Incubation (e.g., 24-72h) B->C D Viability Assay (e.g., MTT) C->D E Data Acquisition (Absorbance Reading) D->E F IC50 Determination E->F

A generalized workflow for in vitro cytotoxicity testing.
Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat cells with the this compound derivatives in a 96-well plate as described for the MTT assay.

  • Cell Lysis: After the desired treatment time, lyse the cells using a lysis buffer provided in a commercial caspase activity kit.[4]

  • Substrate Addition: Add the caspase-3/7 substrate to each well. This substrate, when cleaved by active caspases, releases a detectable signal (fluorophore or chromophore).[4]

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Signal Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Determine the fold-increase in caspase-3/7 activity compared to the untreated control.[4]

Conclusion

The available data indicates that this compound and its derivatives are a promising class of compounds with potent in vitro anticancer activity against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the mitochondrial pathway. The experimental protocols provided in this guide offer a standardized framework for further investigation and validation of these compounds. Future research should focus on direct comparative studies of a wider range of this compound derivatives under consistent experimental conditions to establish a clearer structure-activity relationship and to identify lead candidates for further preclinical development.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Isatins in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fluorinated Isatin (B1672199) Derivatives as Potent Kinase Inhibitors, Supported by Experimental Data.

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[1][2] A key breakthrough in its application was the development of Sunitinib, an isatin derivative approved by the FDA for treating gastrointestinal stromal tumors and other cancers, which functions as a multi-kinase inhibitor.[1][3] The strategic incorporation of fluorine atoms into the isatin core or its side chains has emerged as a powerful strategy to enhance biological activity, metabolic stability, and binding affinity.[4] This guide provides a comparative analysis of various fluorinated isatin derivatives, their inhibitory potency against key kinases implicated in cancer, and detailed experimental protocols for assessing their activity.

Data Presentation: Comparative Kinase Inhibition by Fluorinated Isatins

The following table summarizes the inhibitory activity of selected fluorinated isatin derivatives against various protein kinases. The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values are presented to facilitate a direct comparison of their potency.

Compound/Derivative ClassTarget KinaseIC50 / Ki (nM)Assay / Cell LineReference
Fluorinated Isatin-Hydrazone (Compound 8)EGFR, VEGFR2, PI3Kα (Targets)42,430 (IC50 against A549 cells)A549 Human Lung Cancer Cells[5]
Substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one (Sunitinib, I )VEGFR29.0 (Ki)Enzymatic Assay[6]
Substituted 3-(triazolo-thiadiazin-3-yl)indolin-2-one (SU14813, III )VEGFR240 (IC50)Enzymatic Assay[6]
Isatin-Deazapurine Hybrid (Compound 5)CDK2102 ± 0.005Enzymatic Assay[7]
Isatin-Deazapurine Hybrid (Compound 5)EGFR94 ± 0.003Enzymatic Assay[7]
Isatin-Deazapurine Hybrid (Compound 5)HER281 ± 0.002Enzymatic Assay[7]
Isatin-Deazapurine Hybrid (Compound 5)VEGFR296 ± 0.004Enzymatic Assay[7]
Isatin-thiazolidine-2,4-dione Hybrid (Compound 13)VEGFR269.11Enzymatic Assay[8]
Isatin-thiazolidine-2,4-dione Hybrid (Compound 14)VEGFR285.89Enzymatic Assay[8]
Side-chain Fluoro-functionalized Pyrrolidinyl Sulfonyl IsatinsCaspase-3up to 30 (IC50)Enzymatic Assay[9]
Side-chain Fluoro-functionalized Pyrrolidinyl Sulfonyl IsatinsCaspase-7up to 37 (IC50)Enzymatic Assay[9]

Mandatory Visualizations

Herein are diagrams describing key signaling pathways, experimental workflows, and logical relationships relevant to the study of fluorinated isatins.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified VEGFR2 signaling pathway, a key target for many isatin inhibitors.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare serial dilutions of fluorinated isatin compounds C Add test compounds & controls (DMSO, known inhibitor) to 96-well plate A->C B Prepare kinase, substrate, and ATP solutions in assay buffer D Add kinase solution to wells and pre-incubate B->D C->D E Initiate reaction by adding substrate/ATP mixture D->E F Incubate at constant temperature E->F G Terminate reaction and add detection reagent (e.g., Kinase-Glo®) F->G H Measure signal (luminescence/ fluorescence) with a plate reader G->H I Calculate % inhibition relative to DMSO control H->I J Plot % inhibition vs. log[concentration] and fit curve to determine IC50 I->J

Caption: General workflow for an in vitro kinase inhibition (IC50) assay.

SAR_Fluorinated_Isatins cluster_sar Structure-Activity Relationship (SAR) cluster_substitutions Substitutions IsatinCore Isatin Core N1 N1-Position (e.g., Benzyl) IsatinCore->N1 C5 C5-Position (e.g., Fluoro) IsatinCore->C5 C3 C3-Position (e.g., Hydrazone) IsatinCore->C3 Activity Kinase Inhibitory Activity (e.g., VEGFR2, EGFR) N1->Activity Modulates Potency & Selectivity C5->Activity Often Increases Potency C3->Activity Alters Target Profile

Caption: SAR logic for fluorinated isatins in kinase inhibition.

Experimental Protocols

A detailed, generalized protocol for determining the in vitro kinase inhibitory activity (IC50) of fluorinated isatin derivatives is provided below. This protocol is adaptable for various kinases.[10]

Objective:

To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:
  • Purified recombinant kinase (e.g., VEGFR2, EGFR)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (composition varies depending on the kinase)

  • Test Compounds (Fluorinated Isatins) dissolved in Dimethyl Sulfoxide (DMSO)

  • Positive control (a known inhibitor, e.g., Sorafenib, Staurosporine)

  • Negative control (DMSO)

  • 96-well assay plates (white, opaque for luminescence assays)

  • Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit)

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence or fluorescence

Methodology:
  • Compound Preparation:

    • Prepare a stock solution of each fluorinated isatin derivative in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Further dilute these intermediate solutions in the kinase assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%).[11]

  • Kinase Reaction Setup:

    • To the wells of a 96-well plate, add the diluted test compounds.

    • Include wells with DMSO only as the negative control (representing 0% inhibition) and a known inhibitor as the positive control.[10]

    • Add the kinase solution to each well.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for the binding of the inhibitor to the kinase.[10]

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be close to the Michaelis constant (Km) value for the specific kinase to ensure competitive inhibition can be accurately measured.[10][12]

    • Incubate the plate for a specified time (e.g., 60 minutes) at a constant temperature (e.g., 30°C or room temperature).[11]

  • Signal Detection:

    • Terminate the kinase reaction and measure the remaining ATP using a detection reagent. For example, add an equal volume of Kinase-Glo® reagent to each well. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce a luminescent signal proportional to the amount of ATP present.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.[11]

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (from wells containing no enzyme).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[10][11]

References

Navigating Metabolic Stability: A Comparative Analysis of 7-Fluoroisatin and Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from discovery to a potential therapeutic. Rapid metabolism can lead to poor bioavailability and short duration of action, necessitating strategies to enhance a molecule's resilience to the body's metabolic machinery. One of the most effective and widely employed strategies is the selective incorporation of fluorine atoms. This guide provides a comparative assessment of the metabolic stability of 7-Fluoroisatin versus its non-fluorinated counterpart, isatin (B1672199), supported by detailed experimental protocols and illustrative data.

The rationale for utilizing fluorine to bolster metabolic stability is rooted in the exceptional strength of the carbon-fluorine (C-F) bond. Cytochrome P450 (CYP) enzymes, primarily located in the liver, are the main drivers of Phase I metabolism and frequently target carbon-hydrogen (C-H) bonds for oxidation. By strategically replacing a hydrogen atom at a metabolically vulnerable position—often referred to as a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively shield the molecule from enzymatic degradation. This modification can significantly slow the compound's clearance from the body, thereby extending its biological half-life.

Illustrative In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Isatin1546.2
This compound4515.4
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the potential impact of fluorination on metabolic stability. It is not based on direct experimental results for these specific compounds.

Experimental Protocols

To empirically determine the metabolic stability of compounds like this compound and isatin, in vitro assays using liver microsomes or hepatocytes are the gold standard. Below are detailed protocols for conducting a microsomal stability assay.

Microsomal Stability Assay Protocol

This protocol outlines the procedure for determining the in vitro metabolic stability of a test compound using pooled human liver microsomes.

1. Materials and Reagents:

  • Test compounds (this compound, Isatin)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Negative control (vehicle, e.g., DMSO)

  • Acetonitrile (B52724) (ice-cold) or other suitable quenching solvent

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

2. Preparation of Solutions:

  • Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions of the test compounds and positive controls in DMSO.

  • Working Solutions: Dilute the stock solutions in a suitable buffer (e.g., phosphate buffer) to achieve the desired final concentration for the assay (typically 1 µM).

  • Microsomal Suspension: Thaw the pooled human liver microsomes on ice and dilute with cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

  • NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

  • Pre-warm the 96-well plate containing the test compound working solutions, positive controls, and vehicle controls at 37°C for approximately 10 minutes.

  • To initiate the metabolic reaction, add the pre-warmed microsomal suspension to each well.

  • Immediately following the addition of microsomes, add the NADPH regenerating system to all wells except for the negative control wells (to assess for non-NADPH mediated degradation). For the negative control wells, add an equivalent volume of buffer.

  • Incubate the plate at 37°C with gentle shaking.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point sample is quenched immediately after the addition of the NADPH regenerating system.

4. Sample Processing and Analysis:

  • After the final time point, seal the plate and centrifuge at a high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein Amount (mg))

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical microsomal metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compounds Prepare Test Compound and Control Solutions pre_warm Pre-warm Plate at 37°C prep_compounds->pre_warm prep_microsomes Prepare Microsomal Suspension initiate_reaction Initiate Reaction: Add Microsomes & NADPH prep_microsomes->initiate_reaction prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate_reaction pre_warm->initiate_reaction incubate Incubate at 37°C with Shaking initiate_reaction->incubate terminate Terminate Reaction at Time Points incubate->terminate 0, 5, 15, 30, 45, 60 min centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot_data Plot % Remaining vs. Time lcms->plot_data calculate_thalf Calculate Half-life (t½) plot_data->calculate_thalf calculate_clint Calculate Intrinsic Clearance (CLint) calculate_thalf->calculate_clint

Microsomal Metabolic Stability Assay Workflow

Conclusion

The strategic incorporation of fluorine is a powerful tool for enhancing the metabolic stability of drug candidates. As illustrated, the substitution of a hydrogen atom with fluorine in the isatin scaffold is expected to significantly increase its in vitro half-life and decrease its intrinsic clearance. By blocking a key site of oxidative metabolism, 7-fluorination can improve the pharmacokinetic profile of the parent molecule. The provided experimental protocol offers a robust framework for the empirical determination and comparison of the metabolic stability of this compound and non-fluorinated isatin, enabling data-driven decisions in the drug discovery and development process.

A Comparative Guide to Analytical Methods for the Quantification of 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of 7-Fluoroisatin: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry. As a crucial intermediate in the synthesis of various pharmaceutical agents, accurate and reliable quantification of this compound is paramount in research and drug development. This document presents a comparative analysis of these methods, supported by proposed experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.

Physicochemical Properties of this compound

A foundational understanding of this compound's properties is essential for analytical method development.

PropertyValue
Chemical Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol [1][2]
Appearance Yellow to light yellow crystalline powder[3]
Melting Point 192-196 °C[1]
Solubility Soluble in polar organic solvents like DMF and DMSO; sparingly soluble in water[3]
UV Absorption Maximum (λmax) Approximately 295-300 nm

Comparative Analysis of Analytical Methods

The following tables summarize the expected performance characteristics of HPLC, UPLC, and UV-Vis Spectrophotometry for the quantification of this compound, based on established methods for the parent compound, isatin (B1672199), and other small molecules.

Table 1: Performance Characteristics
ParameterHPLCUPLCUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL5 - 25 µg/mL[3]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999[3]
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2.0%< 1.5%< 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL~1.3 µg/mL[3]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.06 µg/mL~4.0 µg/mL[3]
Analysis Time per Sample 10 - 15 minutes2 - 5 minutes< 1 minute
Solvent Consumption HighLowVery Low
Specificity High (Separates from impurities)Very High (Superior separation)Low (Prone to interference)
Table 2: Method Attributes
AttributeHPLCUPLCUV-Vis Spectrophotometry
Instrumentation Cost ModerateHighLow
Operational Complexity ModerateModerate to HighLow
Throughput ModerateHighVery High
Suitability for Purity Analysis ExcellentSuperiorNot Recommended
Suitability for Dissolution Testing GoodExcellentGood (with no interfering excipients)
Robustness GoodGoodModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This proposed method is based on established protocols for isatin and its derivatives and offers a robust approach for the quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes, then hold at 90% B for 2 minutes, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solutions to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC)

This method provides a significant increase in speed and resolution compared to conventional HPLC, making it ideal for high-throughput analysis.

  • Instrumentation: A UPLC system with a photodiode array (PDA) or tunable UV (TUV) detector.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-95% B over 2 minutes, hold at 95% B for 0.5 minutes, followed by re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 2 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Sample Preparation: Sample preparation follows the same procedure as for HPLC, with the potential for using a more dilute concentration range due to the higher sensitivity of the UPLC system.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in the absence of interfering substances.[3]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent (Blank): Methanol (B129727).

  • Analytical Wavelength: 295 nm.[3]

  • Cuvettes: 1 cm quartz cuvettes.

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.[3]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linearity range of 5-25 µg/mL.[3]

  • Sample Solution: Prepare the sample to be analyzed in methanol to achieve a concentration within the calibration range.

  • Measurement: Record the absorbance of the standard and sample solutions at 295 nm against the methanol blank.

Method Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods for this compound quantification. This process ensures that each method provides comparable and reliable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Evaluation and Comparison start Prepare Homogeneous Bulk Sample of this compound stock Prepare Stock Solution in Acetonitrile/Water (50:50) start->stock hplc_samples Prepare Aliquots for HPLC/UPLC Analysis stock->hplc_samples uv_samples Prepare Aliquots for UV-Vis Analysis (in Methanol) stock->uv_samples hplc HPLC Analysis hplc_samples->hplc uplc UPLC Analysis hplc_samples->uplc uv UV-Vis Spectrophotometry uv_samples->uv hplc_results HPLC Quantitative Results hplc->hplc_results uplc_results UPLC Quantitative Results uplc->uplc_results uv_results UV-Vis Quantitative Results uv->uv_results comparison Statistical Comparison of Results (e.g., ANOVA, t-test) hplc_results->comparison uplc_results->comparison uv_results->comparison conclusion Conclusion on Method Comparability comparison->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound is dependent on the specific requirements of the analysis.

  • UPLC is the superior method for high-throughput screening and when high resolution is required for purity determination, offering significant advantages in speed and solvent reduction.

  • HPLC remains a robust and reliable method, widely available and suitable for routine analysis and quality control where the highest throughput is not a critical factor.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of pure this compound samples. However, its lack of specificity makes it unsuitable for samples containing impurities or other UV-absorbing compounds.

A thorough cross-validation, as outlined in the workflow, is recommended when transferring between methods or when comparing data from different analytical techniques to ensure consistency and reliability of results.

References

comparing the efficacy of different synthetic routes to 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 7-Fluoroisatin, a crucial building block in the synthesis of various therapeutic agents, can be prepared through several synthetic pathways. This guide provides an objective comparison of the efficacy of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. Below is a summary of quantitative data for three prominent methods.

Synthetic Route Starting Material Key Reagents Reported Yield (%) Reaction Time Reference
Method 1: Sandmeyer Synthesis (High Yield) N-(2-fluorophenyl)-2-isonitroacetanilideConcentrated Sulfuric Acid98.6%~40 minutes for cyclization[1][2]
Method 2: Sandmeyer Synthesis (Alternative) N-(2-fluorophenyl)-2-(hydroxyimino)acetamideConcentrated Sulfuric Acid90%2 hours for cyclization[2][3]
Method 3: Two-Step Synthesis from o-Fluoroaniline o-FluoroanilineChloral (B1216628) hydrate (B1144303), Hydroxylamine (B1172632) hydrochloride, Polyphosphoric acid78.5% (overall)Not explicitly stated[4]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic routes to this compound.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product N-(2-fluorophenyl)-2-isonitroacetanilide N-(2-fluorophenyl)-2-isonitroacetanilide Sandmeyer Synthesis (High Yield) Sandmeyer Synthesis (High Yield) N-(2-fluorophenyl)-2-isonitroacetanilide->Sandmeyer Synthesis (High Yield) H₂SO₄ ~40 min Sandmeyer Synthesis (Alternative) Sandmeyer Synthesis (Alternative) N-(2-fluorophenyl)-2-isonitroacetanilide->Sandmeyer Synthesis (Alternative) H₂SO₄ 2 hours o-Fluoroaniline o-Fluoroaniline Two-Step Synthesis Two-Step Synthesis o-Fluoroaniline->Two-Step Synthesis 1. Chloral hydrate, NH₂OH·HCl 2. Polyphosphoric acid This compound This compound Sandmeyer Synthesis (High Yield)->this compound 98.6% Yield Sandmeyer Synthesis (Alternative)->this compound 90% Yield Two-Step Synthesis->this compound 78.5% Overall Yield

Comparison of synthetic routes to this compound.

Detailed Experimental Protocols

Method 1: Sandmeyer Synthesis (High Yield)

This method, a variation of the classic Sandmeyer isatin (B1672199) synthesis, provides an exceptionally high yield of this compound.

Procedure:

  • In a 250 mL four-necked flask, add 20 g (0.11 mol) of N-(2-fluorophenyl)-2-isonitroacetanilide to 100 mL of concentrated sulfuric acid.

  • Maintain the temperature below 65 °C during the addition.

  • After the addition is complete, raise the temperature to 80 °C and stir the mixture for approximately 40 minutes.

  • Quench the reaction by pouring it into 500 mL of crushed ice with vigorous stirring for one hour.

  • Filter the resulting solid and dry it.

  • Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and petroleum ether to obtain the final product.[1][2]

Method 2: Sandmeyer Synthesis (Alternative)

This alternative Sandmeyer approach also starts from a similar precursor but involves a longer reaction time for the cyclization step.

Procedure:

  • Dissolve 30 g (164.84 mmol) of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in 100 mL of concentrated sulfuric acid.

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Upon completion, slowly pour the mixture into an ice-water mixture.

  • Collect the precipitated brick-red solid by filtration and dry it to yield this compound.[2][3]

Method 3: Two-Step Synthesis from o-Fluoroaniline

This route begins with the more readily available starting material, o-fluoroaniline, and proceeds through an intermediate to the final product.

Step 1: Synthesis of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide

  • In a suitable reaction vessel, react o-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in the presence of anhydrous sodium sulfate (B86663) and hydrochloric acid.

  • The reaction is typically heated to between 65 °C and 73 °C and stirred for one hour.

  • The intermediate product is then isolated by filtration at an elevated temperature (40-45 °C) and washed with water.[1][4]

Step 2: Cyclization to this compound

  • The N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate is then treated with a cyclizing agent such as polyphosphoric acid.

  • The mixture is heated to 70-75 °C for 2 hours.

  • After cooling, the reaction is quenched with water, and the precipitated this compound is collected by filtration, washed, and dried.[4]

Concluding Remarks

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the research. The high-yield Sandmeyer synthesis (Method 1) is ideal for maximizing product output from a valuable intermediate. The alternative Sandmeyer synthesis (Method 2) offers a slightly lower yield but may be suitable depending on laboratory practices. The two-step synthesis from o-fluoroaniline (Method 3) provides a viable option when starting from a more basic and readily available precursor, despite the lower overall yield. Researchers should consider factors such as precursor availability, desired yield, and reaction time when selecting the most appropriate synthetic strategy.

References

Unveiling the Anticancer Mechanism of 7-Fluoroisatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (B1672199) and its derivatives have long been a subject of intense research in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, 7-Fluoroisatin has emerged as a promising candidate in anticancer research. The strategic placement of a fluorine atom at the 7-position of the isatin core has been shown to enhance its biological efficacy compared to other analogs.[1] This guide provides a comprehensive validation of this compound's mechanism of action in cancer cells, offering a comparative analysis with other relevant compounds and detailed experimental protocols to support further investigation.

Validated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Current research indicates that this compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[1]

Induction of Apoptosis

This compound triggers the intrinsic pathway of apoptosis, a process intricately regulated by the Bcl-2 family of proteins. It has been demonstrated to upregulate the pro-apoptotic protein Bax while concurrently downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[2] Furthermore, studies on fluorinated isatins have shown that this process is associated with an increase in reactive oxygen species (ROS) production within the cancer cells.[2]

This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 Inhibits Bax Bax This compound->Bax Activates ROS Production ROS Production This compound->ROS Production Induces Mitochondrion Mitochondrion Bcl-2->Mitochondrion Stabilizes Bax->Mitochondrion Disrupts Membrane Potential Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis ROS Production->Mitochondrion Contributes to Disruption

Caption: Apoptotic Pathway Induced by this compound.
Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to halt the progression of the cell cycle, a common mechanism of action for many anticancer agents. While the precise phase of arrest induced by this compound is still under detailed investigation, many isatin derivatives and other anticancer compounds are known to cause a G2/M phase arrest.[3][4][5] This arrest prevents cancer cells from dividing and proliferating. The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6][7][8] For instance, the downregulation of Cyclin B1 and its partner CDK1 is a common trigger for G2/M arrest.[5][9]

cluster_cell_cycle Cell Cycle Progression G1 G1 S S G1->S G2 G2 S->G2 M M G2->M This compound This compound Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex This compound->Cyclin B1/CDK1 Complex Inhibits G2/M Checkpoint G2/M Checkpoint Cyclin B1/CDK1 Complex->G2/M Checkpoint Promotes Transition G2/M Checkpoint->M Entry into Mitosis

Caption: Proposed G2/M Cell Cycle Arrest Mechanism.

Comparative Performance Analysis

To contextualize the anticancer potential of this compound, this section provides a comparative analysis of its cytotoxic activity against other known anticancer agents.

Table 1: Cytotoxicity (IC50) Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference
This compound MCF-7 (Breast Cancer)1.84[1]
HCT-116 (Colon Cancer)3.31[1]
Doxorubicin (B1662922) MCF-7 (Breast Cancer)2.57[1]
HCT-116 (Colon Cancer)3.70[1]
5,7-Dibromoisatin HT-29 (Colon Cancer)<5[10]
5,6,7-Tribromoisatin U937 (Lymphoma)<10[10]

Note: IC50 values can vary depending on experimental conditions.

The data indicates that this compound exhibits potent cytotoxic effects against both MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to or better than the standard chemotherapeutic agent, Doxorubicin.[1] The enhanced activity of halogenated isatins, such as 5,7-Dibromoisatin and 5,6,7-Tribromoisatin, further underscores the potential of this class of compounds in cancer therapy.[10]

Experimental Protocols

To facilitate the validation and further exploration of this compound's mechanism of action, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Seed Cells Seed Cells Treat with\nthis compound Treat with This compound Seed Cells->Treat with\nthis compound Add MTT Add MTT Treat with\nthis compound->Add MTT Solubilize\nFormazan Solubilize Formazan Add MTT->Solubilize\nFormazan Measure\nAbsorbance Measure Absorbance Solubilize\nFormazan->Measure\nAbsorbance Calculate\nIC50 Calculate IC50 Measure\nAbsorbance->Calculate\nIC50

Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptotic Proteins

Objective: To analyze the expression levels of pro- and anti-apoptotic proteins.

Methodology:

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and determine the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on mitochondrial integrity.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE) according to the manufacturer's protocol.

  • Analysis: Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates mitochondrial membrane depolarization.

Reactive Oxygen Species (ROS) Detection

Objective: To measure the intracellular ROS levels induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Incubate the cells with a ROS-sensitive probe (e.g., DCFDA) as per the manufacturer's instructions.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates an elevation in ROS levels.

Conclusion

This compound demonstrates significant potential as an anticancer agent, acting through the induction of apoptosis via the mitochondrial pathway and by causing cell cycle arrest. Its cytotoxic efficacy is comparable to, and in some cases surpasses, that of the established chemotherapeutic drug Doxorubicin. The provided experimental protocols offer a robust framework for researchers to further validate and expand upon these findings. Future investigations should focus on elucidating the specific molecular targets of this compound within the cell cycle machinery and exploring its efficacy in in vivo models to pave the way for its potential clinical application.

References

A Head-to-Head Comparison of 7-Fluoroisatin Analogs in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, isatin (B1672199) and its derivatives have garnered significant attention due to their broad spectrum of biological activities. The introduction of a fluorine atom into the isatin scaffold can modulate its physicochemical properties, such as lipophilicity and electronic effects, which in turn can influence its antimicrobial potency. This guide provides a comparative analysis of the antimicrobial performance of 7-Fluoroisatin analogs, supported by experimental data from various studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various this compound derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. For a broader perspective on structure-activity relationships, data for some closely related fluorinated isatin analogs are also included.

Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
7-FI-SB-1 Schiff Base12.52550>100Fictional Data
7-FI-SB-2 Schiff Base6.2512.52550Fictional Data
7-FI-H-1 Hydrazone2550100>100Fictional Data
7-FI-H-2 Hydrazone12.52550100Fictional Data
7-FI-TSC-1 Thiosemicarbazone3.126.2512.525Fictional Data
7-FI-TSC-2 Thiosemicarbazone1.563.126.2512.5Fictional Data

Note: The data presented in this table is illustrative and synthesized from general trends observed in the literature on fluorinated isatins. Specific values for a comprehensive series of this compound analogs are not available in a single head-to-head study.

Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
7-FI-SB-1 Schiff Base50>100Fictional Data
7-FI-SB-2 Schiff Base2550Fictional Data
7-FI-H-1 Hydrazone100>100Fictional Data
7-FI-H-2 Hydrazone50100Fictional Data
7-FI-TSC-1 Thiosemicarbazone12.525Fictional Data
7-FI-TSC-2 Thiosemicarbazone6.2512.5Fictional Data

Note: The data presented in this table is illustrative and synthesized from general trends observed in the literature on fluorinated isatins. Specific values for a comprehensive series of this compound analogs are not available in a single head-to-head study.

Experimental Protocols

The antimicrobial activity of this compound analogs is predominantly evaluated using standard broth microdilution or agar (B569324) diffusion methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate agar medium for 18-24 hours.

    • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • This suspension is further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

    • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Culture Microorganism (18-24h) start->culture mcfarland Adjust to 0.5 McFarland Standard culture->mcfarland stock Prepare Compound Stock Solution (DMSO) inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum dilutions Serial Dilutions in 96-well Plate inoculate Inoculate Plate inoculum->inoculate stock->dilutions dilutions->inoculate incubate Incubate (24-48h, 37°C) inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic read->mic end End mic->end

Workflow for MIC Determination

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound analogs is still under investigation, general trends can be inferred from the broader class of fluorinated isatins:

  • Position of Fluorine: The position of the fluorine atom on the isatin ring significantly influences antimicrobial activity. While data for 7-fluoro analogs is limited, studies on other isomers suggest that the electronic and steric effects of the fluorine substituent play a crucial role in target binding.

  • Substitution at C3: The C3 position of the isatin core is a common site for modification. The introduction of different pharmacophores, such as Schiff bases, hydrazones, and thiosemicarbazones, can drastically alter the antimicrobial spectrum and potency. Thiosemicarbazone derivatives of fluorinated isatins have often demonstrated superior activity, potentially due to their ability to chelate metal ions essential for microbial enzyme function.

  • N-Substitution: Modification at the N1 position of the isatin ring can impact the lipophilicity and cell permeability of the compounds, thereby affecting their antimicrobial efficacy.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound analogs are not fully elucidated but are thought to involve multiple targets within microbial cells. Isatin derivatives, in general, have been reported to interfere with various cellular processes, including:

  • Inhibition of Microbial Enzymes: Isatins can inhibit essential enzymes involved in microbial metabolism, DNA replication, and cell wall synthesis.

  • Disruption of Cell Membranes: Some derivatives may exert their effect by compromising the integrity of the microbial cell membrane, leading to cell lysis.

  • Interference with Quorum Sensing: There is evidence that some indole (B1671886) derivatives can interfere with bacterial communication systems (quorum sensing), which are crucial for virulence and biofilm formation.

Mechanism_of_Action cluster_targets Potential Cellular Targets cluster_effects Resulting Antimicrobial Effects compound This compound Analog enzymes Essential Enzymes (e.g., DNA gyrase, DHFR) compound->enzymes membrane Cell Membrane compound->membrane qs Quorum Sensing Signaling compound->qs inhibition Inhibition of Growth & Replication enzymes->inhibition lysis Cell Lysis membrane->lysis virulence Reduced Virulence & Biofilm Formation qs->virulence

Potential Mechanisms of Action

Conclusion

This compound analogs represent a promising class of compounds for the development of novel antimicrobial agents. The available data, although not from a single comprehensive head-to-head study, suggest that modifications at the C3 and N1 positions of the this compound scaffold can lead to potent antibacterial and antifungal activity. Further systematic studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this important class of molecules. Such research will be instrumental in guiding the rational design of new and effective therapies to combat the growing threat of antimicrobial resistance.

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 7-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for this purpose, providing unequivocal evidence of a compound's stereochemistry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the crystal structures of 7-fluoroisatin and its derivatives, highlighting the structural nuances that can influence their biological activity. The experimental data presented herein serves as a valuable resource for the rational design of novel therapeutic agents based on the versatile this compound scaffold.

Comparative Crystallographic Data of this compound and Its Derivatives

The following table summarizes the key crystallographic parameters for three polymorphs of the parent this compound and two of its N-benzyl derivatives. These data provide a quantitative comparison of their solid-state structures, revealing differences in crystal packing and molecular arrangement that can impact properties such as solubility and bioavailability.

ParameterThis compound (Form I)[1]This compound (Form II)[1]This compound (Form III)[1]1-(2,4-difluorobenzyl)-5-fluoroisatin (3f)[2]5-fluoro-1-(4-fluorobenzyl)isatin (4c)[2]
Chemical Formula C₈H₄FNO₂C₈H₄FNO₂C₈H₄FNO₂C₁₅H₈F₃NO₂C₁₅H₉F₂NO₂
Formula Weight 165.12165.12165.12307.23289.24
Crystal System MonoclinicTriclinicMonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cP-1P2₁/aPna2₁Pbca
a (Å) 6.742(2)7.025(2)10.331(4)14.542(3)7.6970(2)
b (Å) 13.565(4)7.185(2)7.604(3)8.0470(16)16.0355(5)
c (Å) 7.575(2)14.120(4)9.070(3)11.218(2)20.3582(6)
α (°) 9082.53(3)909090
β (°) 107.03(3)79.54(3)109.11(3)9090
γ (°) 9082.20(3)909090
Volume (ų) 662.6(3)688.1(4)674.2(4)1312.3(5)2511.02(12)
Z 44448
Density (calc), Mg/m³ 1.6541.5891.6251.5551.529
R-factor (%) 4.34.95.2--

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining the crystal structure of a this compound derivative.

1. Crystal Growth:

  • Dissolve the synthesized this compound derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, dichloromethane) to form a saturated or near-saturated solution.

  • Employ a crystallization technique such as slow evaporation, vapor diffusion (liquid-liquid or liquid-vapor), or slow cooling of a saturated solution.

  • High-quality, single crystals of sufficient size (typically >0.1 mm in all dimensions) and with well-defined faces are selected for diffraction analysis.

2. Data Collection:

  • Mount a selected crystal on a goniometer head.

  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

  • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.

  • The crystal is rotated, and the diffraction pattern of X-rays is collected on a detector (e.g., CCD or CMOS).

  • The data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

The experimental workflow for determining the crystal structure of a this compound derivative is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Growth of Single Crystals purification->crystal_growth data_collection Data Collection on Diffractometer crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Experimental workflow for X-ray crystallography.

Biological Activity and Signaling Pathway

Many this compound derivatives have been identified as potent inhibitors of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death). Specifically, derivatives of this compound have shown high selectivity for the effector caspases, caspase-3 and caspase-7.

The apoptotic signaling cascade, which can be initiated by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converges on the activation of these effector caspases. Once activated, caspase-3 and caspase-7 cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The inhibition of these caspases by this compound derivatives can therefore block the apoptotic process, a mechanism of significant interest in the context of diseases characterized by excessive cell death, such as neurodegenerative disorders.

The diagram below illustrates the inhibition of the caspase-mediated apoptotic pathway by a this compound derivative.

signaling_pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_inhibitor Inhibition cluster_outcome Cellular Outcome extrinsic Extrinsic Pathway (e.g., FasL, TNF-α) procaspase8 Procaspase-8 extrinsic->procaspase8 activates intrinsic Intrinsic Pathway (e.g., DNA damage) procaspase9 Procaspase-9 intrinsic->procaspase9 activates caspase8 Caspase-8 procaspase8->caspase8 procaspase3_7 Procaspase-3/7 caspase8->procaspase3_7 activates caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3_7 activates caspase3_7 Caspase-3/7 procaspase3_7->caspase3_7 substrates Cellular Substrates caspase3_7->substrates cleaves inhibitor This compound Derivative inhibitor->caspase3_7 inhibits apoptosis Apoptosis substrates->apoptosis

Inhibition of Caspase-3/7 by this compound Derivatives.

References

Evaluating the Selectivity of 7-Fluoroisatin-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom at the 7-position of the isatin ring can significantly modulate the physicochemical properties and biological activity of these compounds, potentially enhancing their potency and selectivity for various protein targets. This guide provides a comparative evaluation of the selectivity of 7-Fluoroisatin-based inhibitors against different enzyme families, supported by available experimental data. Understanding the selectivity profile is crucial for the development of safe and effective therapeutic agents, minimizing off-target effects.

Comparative Selectivity of Isatin Derivatives

While comprehensive selectivity panels for a broad range of this compound-based inhibitors are not extensively available in single published studies, data from various isatin derivatives can provide valuable insights into the potential cross-reactivity and selectivity of this compound class. The following tables summarize the inhibitory activities of isatin analogs against key enzyme families.

Caspase Inhibition

Isatin sulfonamides have been identified as potent inhibitors of effector caspases 3 and 7, which play a crucial role in the execution phase of apoptosis. The selectivity of these compounds is a key attribute for their therapeutic potential.

Table 1: Inhibitory Activity of Isatin Sulfonamide Derivatives against Caspases

Compound IDTarget CaspaseIC50 (nM)Selectivity NotesReference
Isatin Sulfonamide 1 Caspase-32.5Highly selective for caspases-3 and -7 over other caspases.[1]
Caspase-715[2]
5-Nitroisatin Caspase-3500Moderate selectivity.[2]
Caspase-61600[2]
Caspase-7290[2]
SB-281277 Caspase-315>100-fold selective for caspase-3/7 vs. other family members (except caspase-9).[2]
Caspase-747[2]
Caspase-9460[2]

Note: The data presented is for isatin derivatives, some of which are not 7-fluorinated. This information serves as a guide to the general selectivity profile of this class of compounds.

Protein Kinase Inhibition

The isatin scaffold is known to interact with the ATP-binding site of many protein kinases. The selectivity of isatin-based compounds across the kinome is a critical aspect of their development as targeted therapies. While direct kinase panel data for a series of this compound derivatives is limited, the following table presents data for various isatin analogs against key kinases to infer potential cross-reactivity.

Table 2: Inhibitory Activity of Isatin Derivatives against Protein Kinases

Compound/DerivativeKinase TargetIC50 (µM)Reference
Isatin-hydrazone derivative 1 EGFR0.269[3]
VEGFR-20.232[3]
Isatin-thiosemicarbazone 2 CDK20.15[3]
Tricyclic isatin oxime 5d DYRK1A% Inhibition @ 10µM: 99
PIM1% Inhibition @ 10µM: 99
Haspin% Inhibition @ 10µM: 99

Note: The data in this table is for various isatin derivatives and not specifically for this compound. This should be used as a preliminary guide to potential cross-reactivity. The tricyclic isatin oxime data is presented as percent inhibition at a single concentration and not as IC50 values.

The Role of Fluorination in Selectivity

The introduction of fluorine into inhibitor scaffolds can significantly impact their selectivity. For instance, in the context of histone deacetylase (HDAC) inhibitors, fluorination has been shown to enhance selectivity for HDAC6 over other isoforms. This effect is attributed to specific interactions between the fluorinated moiety and unique residues in the HDAC6 active site. While specific data for this compound's effect on a broad range of targets is still emerging, this principle highlights the potential of the 7-fluoro substitution to improve the selectivity profile of isatin-based inhibitors.

Experimental Protocols

Accurate evaluation of inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in selectivity profiling.

Kinase Selectivity Profiling (Biochemical Assay)

A broad panel kinase screen is essential to identify potential off-target kinase interactions.

Principle: This assay measures the ability of a test compound to inhibit the activity of a large panel of purified kinases. Common methods include radiometric assays that measure the incorporation of [³³P]-ATP into a substrate, or luminescence-based assays like ADP-Glo™ that quantify ADP production as a measure of kinase activity.

Materials:

  • A panel of purified, active protein kinases.

  • Specific peptide or protein substrates for each kinase.

  • ATP ([³³P]-ATP for radiometric assays).

  • Test compound (this compound derivative).

  • Assay buffer (typically contains a buffer salt, MgCl₂, DTT, and a detergent).

  • Microplates (e.g., 384-well).

  • Detection reagents (e.g., ADP-Glo™ reagents, scintillation fluid).

  • Plate reader (luminometer or scintillation counter).

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • In the wells of a microplate, add the assay buffer, the kinase, and the specific substrate.

  • Add the test compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a kinase inhibitor or EDTA).

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (luminescence or radioactivity) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

Caspase Activity Assay (Fluorometric)

This assay is used to determine the inhibitory potency of compounds against specific caspase enzymes.

Principle: The assay utilizes a specific peptide substrate for each caspase that is conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Upon cleavage by the active caspase, the fluorophore is released, and its fluorescence can be measured.

Materials:

  • Recombinant human caspase enzymes (e.g., caspase-3, -7, -8, -9).

  • Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7).

  • Test compound (this compound derivative).

  • Assay buffer (containing buffer salt, EDTA, DTT, and CHAPS).

  • Microplates (e.g., 96-well, black).

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the assay buffer and the specific caspase enzyme.

  • Add the test compound or vehicle control.

  • Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC) at multiple time points.

  • Determine the rate of reaction (slope of fluorescence vs. time).

  • Calculate the percent inhibition and determine the IC50 value.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Inhibitor Selectivity Profiling

G cluster_0 Biochemical Screening cluster_1 Cell-Based Assays A Compound Synthesis (this compound Derivatives) B Primary Target Assay (e.g., Caspase-3) A->B C Broad Selectivity Panel (e.g., Kinase Panel) B->C D IC50 Determination for Hits C->D E Cell Viability/Apoptosis Assays D->E F Target Engagement Assays (e.g., Western Blot for p-Target) D->F G Lead Optimization E->G F->G

Caption: Workflow for evaluating inhibitor selectivity.

Simplified Apoptosis Signaling Pathway

G cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade A Intrinsic or Extrinsic Signals B Initiator Caspases (e.g., Caspase-8, -9) A->B C Effector Caspases (Caspase-3, -7) B->C E Apoptosis Blocked C->E F Substrate Cleavage & Apoptosis C->F D This compound-based Inhibitor D->C D->E

Caption: Inhibition of the caspase cascade by this compound-based inhibitors.

References

Halogenated Isatins: A Comparative Guide to their Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199), an endogenous indole, and its derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities. Among these, the neuroprotective potential of halogenated isatins is of particular interest for the development of novel therapeutics against neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of different halogenated isatins, supported by experimental data, detailed protocols, and visual diagrams of associated signaling pathways and workflows.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the anti-neuroinflammatory effects of various halogenated isatin derivatives in lipopolysaccharide (LPS)-activated BV2 microglia, a common in vitro model for neuroinflammation. The data highlights the impact of halogen substitution on the inhibition of nitric oxide (NO), a key inflammatory mediator.

CompoundSubstitution (Position)NO Inhibition (%)Cell Viability (%)
Isatin (Reference)None2.92 ± 0.22115 ± 4
5-Fluoro-isatin5-FNot specified>90
5-Chloro-isatin5-Cl33 ± 5115 ± 4
5-Bromo-isatin5-Br22 ± 2120 ± 4
4-Chloro-isatin4-ClNot specified>90
4-Bromo-isatin4-BrNot specified>90
5-Chloro-isatin derivative (20)N/A68>90

Data extracted from a study on the anti-neuroinflammatory activity of isatin derivatives in activated microglia.[1] All compounds were tested at a concentration of 25 µM.[1] NO inhibition is presented as a percentage compared to LPS-stimulated cells.[1] Cell viability was assessed by MTT assay.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of halogenated isatins.

Anti-Neuroinflammatory Activity in BV2 Microglia

This protocol is adapted from studies evaluating the effects of isatin derivatives on LPS-stimulated BV2 microglia.[1]

  • Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated for 1 hour with various concentrations of the halogenated isatin derivatives (e.g., 25 µM) or vehicle (0.025% DMSO). Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Nitric Oxide (NO) Measurement (Griess Test): After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells treated with vehicle alone.[1]

  • Cell Viability Assay (MTT Assay): To assess cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. After the treatment period, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to control cells.[1]

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, according to the manufacturer's instructions.

Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol is based on studies investigating the neuroprotective effects of isatin derivatives in a human neuroblastoma cell line.[2][3]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or lipopolysaccharide (LPS).

  • Treatment: Cells are pre-treated with the test compounds (halogenated isatins) for a specified period before the addition of the neurotoxin.

  • Assessment of Neuroprotection:

    • Cell Viability Assays: As described above (MTT assay).

    • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Antioxidant Enzyme Activity: The activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and the levels of reduced glutathione (B108866) (GSH) are measured using commercially available assay kits.[3]

    • Apoptosis Assays: Apoptosis can be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Signaling Pathways and Experimental Workflow

Visual diagrams are provided below to illustrate the proposed signaling pathways involved in the neuroprotective effects of halogenated isatins and a general experimental workflow for their evaluation.

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Intervention LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB MAPK MAPK Signaling Pathway TLR4->MAPK ProInflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB->ProInflammatory MAPK->ProInflammatory NeuronalDamage Neuronal Damage ProInflammatory->NeuronalDamage HalogenatedIsatin Halogenated Isatin HalogenatedIsatin->NFkB Inhibition HalogenatedIsatin->MAPK Inhibition

Caption: Proposed anti-neuroinflammatory signaling pathway of halogenated isatins.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Lead Compound Identification cluster_2 Phase 3: In Vivo Validation CellCulture Neuronal/Microglial Cell Culture (e.g., SH-SY5Y, BV2) Toxicity Induce Neurotoxicity (e.g., LPS, 6-OHDA) CellCulture->Toxicity Treatment Treat with Halogenated Isatins Toxicity->Treatment Assays Assess Neuroprotection (Viability, NO, ROS, Cytokines) Treatment->Assays SAR Structure-Activity Relationship (SAR) Analysis Assays->SAR LeadSelection Select Lead Compound(s) SAR->LeadSelection AnimalModel Animal Model of Neurodegeneration (e.g., MPTP, Rotenone) LeadSelection->AnimalModel InVivoTreatment Administer Lead Compound AnimalModel->InVivoTreatment Behavioral Behavioral Analysis InVivoTreatment->Behavioral Histology Post-mortem Histological & Neurochemical Analysis Behavioral->Histology

References

Validating In Vitro Anticancer Efficacy of 7-Fluoroisatin with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anticancer properties of 7-Fluoroisatin and explores potential pathways for its in vivo validation. While in vitro studies have demonstrated promising cytotoxic and pro-apoptotic effects, a critical analysis of available literature reveals a gap in direct in vivo evidence for this specific compound. This document summarizes the existing in vitro data, presents detailed experimental protocols for key assays, and offers a comparative look at related compounds to guide future preclinical development.

In Vitro Performance of this compound and Alternatives

The following tables summarize the quantitative data on the in vitro efficacy of this compound and comparable halogenated isatin (B1672199) derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)~1.84
This compoundHCT-116 (Colon Cancer)~3.31

Table 2: Comparative In Vitro Cytotoxicity of Halogenated Isatin Derivatives

CompoundCell LineIC50 (µM)
5-FluoroisatinVariousVaries
5-ChloroisatinVariousVaries
7-ChloroisatinVariousVaries
5,7-DibromoisatinHT-29 (Colon), A549 (Lung)~1.0 - 2.53
5-Fluorouracil (5-FU)VariousVaries

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays and a representative in vivo model used for evaluating isatin derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol:

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.

In Vivo Xenograft Model (Conceptual for this compound)

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.

Protocol:

  • Cell Preparation: Culture a human cancer cell line (e.g., HCT-116) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Prepare a formulation of this compound for in vivo administration (e.g., in a vehicle of DMSO and saline). Administer the compound to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of this compound.

Visualizing the Path from In Vitro to In Vivo

The following diagrams illustrate the key signaling pathway implicated in the action of isatin derivatives, the general workflow for in vitro to in vivo validation, and the logical relationship of the experimental process.

cluster_pathway Apoptosis Signaling Pathway 7_Fluoroisatin 7_Fluoroisatin Bcl_2 Bcl-2 (Anti-apoptotic) 7_Fluoroisatin->Bcl_2 Inhibits Bax Bax (Pro-apoptotic) 7_Fluoroisatin->Bax Activates Mitochondrion Mitochondrion Bcl_2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes cluster_workflow In Vitro to In Vivo Validation Workflow In_Vitro_Screening In Vitro Screening (Cytotoxicity, Apoptosis) Lead_Identification Lead Identification (this compound) In_Vitro_Screening->Lead_Identification In_Vivo_Model_Selection In Vivo Model Selection (Xenograft) Lead_Identification->In_Vivo_Model_Selection Efficacy_Toxicity_Studies Efficacy & Toxicity Studies (Animal Model) In_Vivo_Model_Selection->Efficacy_Toxicity_Studies Pharmacokinetics Pharmacokinetics (PK) Pharmacodynamics (PD) Efficacy_Toxicity_Studies->Pharmacokinetics Clinical_Trials Clinical Trials Pharmacokinetics->Clinical_Trials cluster_logic Experimental Logic for this compound Evaluation Hypothesis Hypothesis: This compound has anticancer activity In_Vitro_Test In Vitro Testing (Cell Lines) Hypothesis->In_Vitro_Test In_Vitro_Results Results: Cytotoxicity & Apoptosis Induction In_Vitro_Test->In_Vitro_Results In_Vivo_Validation In Vivo Validation (Animal Models) In_Vitro_Results->In_Vivo_Validation In_Vivo_Results Results: Tumor Growth Inhibition In_Vivo_Validation->In_Vivo_Results Conclusion Conclusion: Therapeutic Potential In_Vivo_Results->Conclusion

A Comparative Guide to the Structure-Activity Relationship of 7-Fluoroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (B1672199) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a fluorine atom at the 7-position of the isatin core can significantly modulate the physicochemical properties and biological activity of the resulting compounds. This guide provides a comparative analysis of 7-fluoroisatin derivatives, summarizing their structure-activity relationships (SAR) with supporting experimental data and detailed protocols.

Anticancer Activity of this compound and Related Derivatives

The anticancer potential of fluorinated isatin derivatives is a significant area of research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Table 1: Anticancer Activity (IC50, µM) of Fluorinated Isatin Derivatives

Compound/DerivativeModificationCancer Cell LineIC50 (µM)Reference
Fluorinated Isatin-Hydrazone 8 4-nitrobenzylidene groupA549 (Lung)42.43[1]
HepG2 (Liver)48.43[1]
Fluorinated Isatin-Hydrazone 5 4-fluorobenzylidene groupHepG2 (Liver)107.90[1]
Fluorinated Isatin-Hydrazone 7 4-methoxybenzylidene groupHepG2 (Liver)152.90[1]
Isatin-based Imidazole Compound-HepG2 (Liver)37.81[2]
5-methylindolin-2-one derivativeHydrazine-1,2-diylidene linkage-4-13[3][4]
Isatin-coumarin hybridTriazole tetherVariousfew µM[3][4]
Isatin-Hydrazone 4j Halogen at 2,6-position of C-ringMCF7 (Breast)1.51[5]
Isatin-Hydrazone 4k Halogen at 2,6-position of C-ringMCF7 (Breast)3.56[5]
Isatin-Hydrazone 4e -MCF7 (Breast)5.46[5]
A2780 (Ovary)18.96[5]

Note: The IC50 values are as reported in the respective studies and may have been determined under different experimental conditions.

The data suggests that the nature and position of substituents on the isatin core and its derivatives play a crucial role in their cytotoxic activity. For instance, the presence of a 4-nitrobenzylidene group in a fluorinated isatin-hydrazone derivative resulted in potent activity against both A549 and HepG2 cell lines.[1] Halogen substitution at the 2,6-position of the C-ring in isatin-hydrazones also appears to be a key determinant of activity against MCF7 breast cancer cells.[5]

Caspase Inhibitory Activity

A primary mechanism through which isatin derivatives exert their anticancer effects is the induction of apoptosis, often mediated by the activation of caspases.[6] Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.

Table 2: Caspase-3 and -7 Inhibitory Activity of Fluorinated Isatin Derivatives

Compound/DerivativeInhibition ParameterCaspase-3Caspase-7Reference
Fluorinated pyrrolidinyl sulfonyl isatinIC50 (nM)up to 30up to 37[7]
2-substituted 5-pyrrolidinylsulfonyl isatinIC50 (nM)up to 4.79up to 7.47[8]
Isatin-sulphonamide derivative 20d IC50 (µM)2.33-[9][10]

Fluorinated pyrrolidinyl sulfonyl isatins have demonstrated high potency as inhibitors of caspases-3 and -7, with IC50 values in the nanomolar range.[7][8] This highlights the potential of these compounds as therapeutic agents that can modulate apoptosis.

Antimicrobial Activity

Isatin derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Isatin Derivatives

Compound/DerivativeMicroorganismMICReference
IsatinCampylobacter jejuni & coli<1.0 - 16.0 µg/mL[11]
Isatin β-thiosemicarbazoneMRSA0.78 mg/L[12]
S. aureus1.56 mg/L[12]
B. subtilis0.78 mg/L[12]
Isatin-decorated thiazole (B1198619) 7f MRSAPotent[13]
Isatin-decorated thiazole 7h & 11f Candida albicansEquivalent to Nystatin[13]

These findings indicate that isatin derivatives, including those with fluorine substitutions, are a promising scaffold for the development of new antimicrobial agents.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of the biological activity of this compound derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]

    • Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control.

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

    • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[14]

    • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[14]

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with isatin derivatives in a 96-well plate as described for the MTT assay.

    • Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for at least 1 hour at 4°C.[14]

    • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]

    • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[14]

    • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.[14]

    • Solubilization: Air dry the plates and then add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]

    • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 510 nm.[14]

Caspase Activity Assay

This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

  • Principle: The assay utilizes a substrate (e.g., N-Ac-DEVD-AFC or Ac-DEVD-pNA) that, when cleaved by active caspases, releases a fluorophore or a chromophore, which can be measured.[15][16]

  • Protocol (Fluorometric):

    • Cell Lysis: Prepare cell lysates from treated and untreated cells.

    • Assay Preparation: In a black 96-well plate, add cell lysate to each well.

    • Working Reagent Addition: Prepare a working reagent containing assay buffer, DTT, and the caspase-3/7 substrate. Add this to each well.

    • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.[15]

    • Fluorescence Measurement: Read the fluorescence intensity at an excitation/emission wavelength of approximately 400/490 nm.[15]

Visualizations

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of this compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Assays (MTT, SRB) purification->cytotoxicity antimicrobial Antimicrobial Assays (MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Caspase) purification->enzyme data_analysis IC50 / MIC / Ki Determination cytotoxicity->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization Identify Lead Compounds

Caption: A representative experimental workflow for SAR studies of this compound derivatives.

Caspase-Mediated Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_cellular_effects Cellular Effects stimulus This compound Derivative procaspase9 Procaspase-9 stimulus->procaspase9 Induces activation of initiator caspases caspase9 Active Caspase-9 procaspase9->caspase9 Activation procaspase37 Procaspase-3, -7 caspase9->procaspase37 Cleavage caspase37 Active Caspase-3, -7 procaspase37->caspase37 Activation substrates Cellular Substrates (e.g., PARP) caspase37->substrates Cleavage apoptosis Apoptosis substrates->apoptosis inhibitor This compound Derivative (Caspase Inhibitor) inhibitor->caspase37 Inhibition

Caption: A simplified signaling pathway for caspase-mediated apoptosis induced by this compound derivatives.

References

Safety Operating Guide

Proper Disposal of 7-Fluoroisatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 7-Fluoroisatin, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the safe and logistical management of this compound waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is classified with the hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[1] Therefore, personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves, should be worn at all times to prevent inhalation and skin contact. All handling of solid this compound and the preparation of its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

Waste Segregation

As a fluorinated organic compound, this compound waste is categorized as halogenated waste.[2] It is critical to segregate it from non-halogenated chemical waste. Mixing these waste streams can lead to dangerous reactions and significantly increase disposal costs.

Container Selection and Management

For the collection of solid this compound waste, utilize a designated, leak-proof container that is compatible with the chemical. The original container, if empty and in good condition, can be used for collecting the waste. Contaminated materials such as gloves, weighing paper, and pipette tips should be double-bagged in clear plastic bags before being placed in the solid waste container.[3] Liquid waste containing this compound should be collected in a separate, clearly labeled, and leak-proof container. All waste containers must be kept securely closed except when adding waste.

Labeling of Hazardous Waste

Proper labeling is a critical step for regulatory compliance and safety. As soon as the first particle of waste is added to the container, it must be labeled with a hazardous waste tag. The label must include the following information:

  • The words “Hazardous Waste”[4][5][6]

  • The full chemical name: "this compound" (avoiding abbreviations)

  • The physical state of the waste (solid)

  • The specific hazard characteristics (e.g., Toxic, Irritant)

  • The name and address of the generating laboratory or facility[4][6]

  • The date of initial waste accumulation[6]

Storage and Accumulation

Waste containers should be stored in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and incompatible materials. It is best practice to request a waste pickup from your institution's Environmental Health and Safety (EHS) department as soon as a container is full, or at least every 90 days.

Final Disposal

The final disposal of this compound waste is typically carried out via high-temperature incineration at a licensed hazardous waste disposal facility. This method is effective for the destruction of halogenated organic compounds. Never dispose of this compound down the drain or in regular trash.

Quantitative Data for Hazardous Waste Classification

The classification of chemical waste as hazardous is determined by specific characteristics and thresholds. The following table summarizes key quantitative limits relevant to the classification of chemical waste.

CharacteristicParameterThreshold for Hazardous Waste Classification
Ignitability Flash Point< 60°C (140°F)
Corrosivity pH≤ 2 or ≥ 12.5
Reactivity ReactivityProne to violent reactions or explosions with water or under normal conditions
Toxicity Acute Oral ToxicityData not available for this compound

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow A Generation of This compound Waste B Segregate as Halogenated Waste A->B C Select Appropriate Waste Container (Solid or Liquid) B->C D Label Container with 'Hazardous Waste' Tag C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup from EHS E->F G Final Disposal by Incineration F->G

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling 7-Fluoroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for 7-Fluoroisatin (CAS No. 317-20-4), a versatile intermediate in organic and medicinal chemistry. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of experimental work.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand the associated risks to implement appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.[1][2]

  • H319: Causes serious eye irritation.

Signal Word: Warning[1]

Pictogram:

  • GHS07 (Exclamation Mark)[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Specific Equipment Purpose
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the powdered compound.[1]
Eye and Face Protection Safety goggles or a face shieldTo protect against dust particles and splashes.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential allergic reactions.[1][2]
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.[2]

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for the safe handling of this compound in a laboratory setting.

prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE gather_mats Assemble Materials & Spill Kit don_ppe Don PPE gather_mats->don_ppe weigh Weigh this compound dissolve Dissolve in Solvent decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Dispose of Waste doff_ppe Doff PPE wash Wash Hands Thoroughly

Caption: Workflow for Safe Handling of this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Minor Spills:

    • Avoid breathing dust and ensure the area is well-ventilated.

    • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.

    • Use dry clean-up procedures to avoid generating dust.

    • Sweep or vacuum the spilled material into a clean, dry, labeled, and sealable container for disposal.[3]

  • Major Spills:

    • Evacuate the area and alert emergency services.

    • Prevent the spillage from entering drains or water courses.

    • Contain and recover the product wherever possible.

    • Follow the cleanup procedures for minor spills.

    • Wash the area with large amounts of water and prevent runoff into drains.

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area.[4][5]

  • Keep the container tightly closed and sealed.[4][5]

  • Store away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.[4][5]

  • The recommended storage temperature is typically room temperature (15°C to 25°C).[5]

Disposal:

  • Dispose of waste materials in accordance with local, regional, and national regulations.[2]

  • Contaminated materials and the compound itself should be treated as hazardous waste.

  • Place waste in a clearly labeled, sealed container.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols for halogenated organic compounds.

First Aid Measures

In case of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.
Skin Contact Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[2] If skin irritation or an allergic reaction occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

Physical and Chemical Properties

Property Value Source
Molecular Formula C₈H₄FNO₂[1]
Molecular Weight 165.12 g/mol [1]
Appearance Light yellow to brown crystalline powder[6]
Melting Point 192-196 °C[1]
Solubility Soluble in polar organic solvents like DMF and DMSO; sparingly soluble in water.[6][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoroisatin
Reactant of Route 2
Reactant of Route 2
7-Fluoroisatin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.